molecular formula C44H74Cl2P2Ru B7955552 Grubbs Catalyst 1st Generation

Grubbs Catalyst 1st Generation

Cat. No.: B7955552
M. Wt: 837.0 g/mol
InChI Key: IEEOQDKBWLBRKR-UHFFFAOYSA-L
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Description

Grubbs Catalyst 1st Generation is a useful research compound. Its molecular formula is C44H74Cl2P2Ru and its molecular weight is 837.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dichlororuthenium;styrene;tricyclohexylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H33P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*16-18H,1-15H2;2-7H,1H2;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEOQDKBWLBRKR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H74Cl2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dissociative Heart of Olefin Metathesis: A Technical Guide to the Grubbs First-Generation Catalyst's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of the first-generation Grubbs catalyst, bis(tricyclohexylphosphine)benzylideneruthenium dichloride ([RuCl2(PCy3)2(=CHPh)]), marked a pivotal moment in synthetic chemistry, providing a robust and functional group tolerant tool for olefin metathesis. Understanding the intricate details of its mechanism of action is paramount for optimizing existing synthetic routes and designing novel catalytic systems. This technical guide provides an in-depth exploration of the core mechanistic principles of this foundational catalyst, supported by quantitative kinetic data, detailed experimental protocols, and a clear visualization of the catalytic cycle.

Core Mechanism: A Dissociative Pathway

The catalytic cycle of the first-generation Grubbs catalyst is widely accepted to proceed through a dissociative mechanism.[1] This pathway is initiated by the dissociation of one of the two bulky tricyclohexylphosphine (B42057) (PCy3) ligands from the 16-electron, square pyramidal precatalyst. This initial step generates a highly reactive, 14-electron intermediate, which is the true catalytically active species.[1]

The subsequent steps follow the Chauvin mechanism, a well-established model for olefin metathesis. The vacant coordination site on the 14-electron intermediate is occupied by an incoming olefin substrate, forming a π-complex. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate.[1][2] A retro [2+2] cycloaddition then cleaves the metallacyclobutane ring in a productive manner, releasing a new olefin product and forming a new ruthenium alkylidene complex, thus propagating the catalytic cycle.

While an associative pathway, involving the initial coordination of the olefin to the 16-electron complex to form an 18-electron intermediate, has been considered, kinetic studies have largely shown that this is not a significant contributor to the overall mechanism for the first-generation catalyst.

Quantitative Kinetic Data

The dissociative mechanism is supported by extensive kinetic studies. The rate-determining step for the initiation of the catalyst is the initial dissociation of the phosphine (B1218219) ligand. Below is a summary of key kinetic parameters determined for the Grubbs first-generation catalyst.

Reaction/ProcessSubstrateSolventTemperature (°C)Rate ConstantActivation ParametersReference
Phosphine Dissociation (k1)-Toluene-d8809.6 s⁻¹ΔH‡ = 23.6 ± 0.5 kcal/mol, ΔS‡ = 10.1 ± 1.5 eu[3]
Phosphine Re-association (k-1) / Alkene Coordination (k2) RatioEthyl vinyl etherToluene-d880k-1/k2 = 1.3-[3]
Catalyst Transformation (k_obs)-CH2Cl2257.48 x 10⁻⁵ s⁻¹-[4]

Experimental Protocols

The kinetic analysis of the Grubbs first-generation catalyst has been instrumental in elucidating its mechanism. The following are representative protocols for key experiments.

Determination of Phosphine Dissociation Rate by ¹H NMR Spectroscopy

Objective: To measure the rate of phosphine exchange, which serves as a proxy for the rate of phosphine dissociation (k1).

Methodology:

  • Sample Preparation: In a nitrogen-filled glovebox, a solution of the Grubbs first-generation catalyst (e.g., 10 mM) and a phosphine exchange agent (e.g., P(p-tolyl)3, 100 mM) in an appropriate deuterated solvent (e.g., toluene-d8) is prepared in an NMR tube.

  • NMR Analysis: The sample is placed in the NMR spectrometer pre-heated to a constant temperature (e.g., 80 °C).

  • Data Acquisition: A series of ¹H NMR spectra are acquired over time. The rate of disappearance of the benzylidene proton signal of the starting catalyst and the appearance of the corresponding signal for the new phosphine-exchanged complex are monitored.

  • Data Analysis: The rate constants are determined by fitting the concentration versus time data to a first-order kinetic model.

Initiation Kinetics using UV-Vis Spectroscopy

Objective: To determine the rate of initiation of the catalyst upon reaction with an olefin.

Methodology:

  • Instrumentation: A stopped-flow UV-Vis spectrophotometer is used to monitor the rapid initial reaction.

  • Reagent Preparation: Stock solutions of the Grubbs first-generation catalyst and a suitable olefin substrate (e.g., ethyl vinyl ether) are prepared in a dry, deoxygenated solvent (e.g., toluene) under an inert atmosphere. Ethyl vinyl ether is often used as it forms a stable Fischer carbene, preventing catalyst decomposition and simplifying the kinetics.

  • Kinetic Run: The two solutions are rapidly mixed in the stopped-flow apparatus. The change in absorbance at a wavelength corresponding to the starting ruthenium complex (e.g., ~320 nm) is monitored over time.

  • Data Analysis: The observed rate constant (k_obs) is obtained by fitting the absorbance versus time data to a single-exponential decay function. By performing the experiment at various olefin concentrations, the individual rate constants (k1 and the ratio k-1/k2) can be determined by fitting the data to the appropriate rate law for a dissociative mechanism.

Mandatory Visualizations

Catalytic Cycle of Grubbs First-Generation Catalyst

Catalytic cycle of the Grubbs first-generation catalyst.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow prep Reagent Preparation (Inert Atmosphere) mixing Rapid Mixing (Stopped-Flow) prep->mixing monitoring Spectroscopic Monitoring (UV-Vis or NMR) mixing->monitoring data_analysis Data Analysis (Kinetic Modeling) monitoring->data_analysis results Determination of Rate Constants data_analysis->results

Workflow for kinetic analysis of the Grubbs catalyst.

References

The Dawn of a New Era in Synthesis: A Technical Guide to First-Generation Grubbs Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the History, Mechanism, and Application of the Olefin Metathesis Pioneers

For researchers, scientists, and professionals in drug development and materials science, the advent of well-defined olefin metathesis catalysts marked a paradigm shift in the art of chemical synthesis. Among these, the first-generation Grubbs catalysts emerged as revolutionary tools, offering unprecedented functional group tolerance and ease of use. This technical guide delves into the history, development, mechanism, and practical application of these pioneering catalysts, providing a comprehensive resource for understanding and utilizing these foundational organometallic complexes.

A Historical Perspective: The Path to a Stable and Tolerant Catalyst

The journey to the first-generation Grubbs catalyst was built upon decades of foundational research in olefin metathesis. While the phenomenon was observed in industrial processes in the 1950s, it was the mechanistic insights of Yves Chauvin in the 1970s, proposing a metal carbene and a metallacyclobutane intermediate, that laid the theoretical groundwork.[1] For their collective contributions to the development of olefin metathesis, Robert H. Grubbs, Richard R. Schrock, and Yves Chauvin were awarded the Nobel Prize in Chemistry in 2005.[2]

The early metathesis catalysts, often based on tungsten and molybdenum, were highly active but suffered from extreme sensitivity to air, moisture, and various functional groups, limiting their synthetic utility. The quest for more robust catalysts led to the exploration of late transition metals. In the 1960s, ruthenium trichloride (B1173362) was found to catalyze olefin metathesis, albeit as an ill-defined system.[2] A significant breakthrough occurred in 1992 when Grubbs' group reported the first well-defined ruthenium catalyst, prepared from RuCl₂(PPh₃)₄ and diphenylcyclopropene.[2]

This pioneering work culminated in 1995 with the development of what is now known as the first-generation Grubbs catalyst , benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ((PCy₃)₂Cl₂Ru=CHPh).[3] This purple solid proved to be remarkably stable in the presence of air and tolerant to a wide array of functional groups, opening the door for the widespread application of olefin metathesis in complex organic synthesis.[2]

The development timeline below highlights the key milestones leading to this groundbreaking discovery.

Development_Timeline 1960s Ruthenium trichloride used for olefin metathesis 1971 Chauvin proposes metathesis mechanism 1960s->1971 Mechanistic understanding 1992 First well-defined Ru catalyst reported 1971->1992 Guided catalyst design 1995 First-Generation Grubbs Catalyst ((PCy₃)₂Cl₂Ru=CHPh) 1992->1995 Ligand optimization

Caption: A timeline of key developments leading to the first-generation Grubbs catalyst.

The Catalytic Heart: Mechanism of Olefin Metathesis

The catalytic cycle of the first-generation Grubbs catalyst proceeds via a dissociative mechanism, as elucidated by Chauvin. The cycle is initiated by the dissociation of one of the bulky tricyclohexylphosphine (B42057) (PCy₃) ligands to generate a highly reactive 14-electron intermediate. This species then coordinates with an olefin from the substrate.

The key steps of the catalytic cycle are as follows:

  • Initiation: Dissociation of a PCy₃ ligand to form the active catalyst.

  • [2+2] Cycloaddition: The olefin coordinates to the ruthenium center and undergoes a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate.

  • [2+2] Retro-Cycloaddition: The metallacyclobutane ring cleaves to release a new olefin and a new ruthenium carbene complex.

  • Propagation: The newly formed ruthenium carbene re-enters the catalytic cycle, reacting with another olefin moiety to continue the metathesis process.

The driving force for ring-closing metathesis (RCM) is often the entropically favorable release of a small, volatile olefin, such as ethylene.[4]

Catalytic_Cycle cluster_initiation Initiation cluster_cycle Catalytic Cycle Precatalyst (PCy₃)₂Cl₂Ru=CHR¹ ActiveCatalyst Cl₂(PCy₃)Ru=CHR¹ (14e⁻ intermediate) Precatalyst->ActiveCatalyst - PCy₃ ActiveCatalyst->Precatalyst + PCy₃ AlkeneCoordination Alkene Coordination ActiveCatalyst->AlkeneCoordination + R²CH=CHR³ Metallacyclobutane Metallacyclobutane Intermediate AlkeneCoordination->Metallacyclobutane [2+2] Cycloaddition NewCarbene New Ru Carbene Metallacyclobutane->NewCarbene [2+2] Retro-cycloaddition ProductRelease Product Release NewCarbene->ProductRelease Re-entry into cycle ProductRelease->AlkeneCoordination R¹CH=CHR³

Caption: The dissociative catalytic cycle of the first-generation Grubbs catalyst.

Performance in Practice: A Quantitative Overview

The first-generation Grubbs catalyst has proven effective in a variety of olefin metathesis reactions, most notably Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM). Its performance is influenced by factors such as substrate sterics, electronic effects, and reaction conditions.

Ring-Closing Metathesis (RCM) Data

The RCM of dienes to form cyclic olefins is a cornerstone application of the first-generation Grubbs catalyst. It is particularly effective for the formation of 5- to 7-membered rings.

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl diallylmalonate4.8CH₂Cl₂Room Temp1>95[5]
N,N-diallyl-p-toluenesulfonamide5BenzeneRoom Temp498[6]
1,7-Octadiene2-4BenzeneRoom Temp-82[6]
Diallyl ether4BenzeneRoom Temp-93[6]
Cross-Metathesis (CM) Data

Cross-metathesis involves the reaction between two different olefins. While selectivity can be a challenge due to competing homodimerization, the first-generation Grubbs catalyst can be effective, particularly when one olefin is used in excess or when there is a significant difference in the reactivity of the two olefins.

Olefin 1Olefin 2Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1-OcteneEthylene (60 psig)--25-High selectivity[7]
Allylbenzenecis-1,4-Diacetoxy-2-butene5CH₂Cl₂Room Temp1281[8]
StyreneMethyl acrylate5CH₂Cl₂Room Temp1275[8]
Turnover Numbers (TON) and Turnover Frequencies (TOF)

The efficiency of a catalyst is often measured by its turnover number (TON), the number of substrate molecules converted per molecule of catalyst, and its turnover frequency (TOF), the TON per unit time. For the cross-metathesis of methyl oleate (B1233923) with ethylene, the first-generation Grubbs catalyst has shown the potential for high turnovers, although catalyst longevity can be a limitation in batch processes.[7] In some cases, first-generation catalysts have demonstrated higher TONs in RCM compared to their second-generation counterparts.[9]

Experimental Protocols

Synthesis of a First-Generation Grubbs Catalyst Analogue: (PCy₃)₂Cl₂Ru(=CH–CH=CMe₂)

This three-step procedure provides a reliable method for synthesizing a metathesis-active first-generation Grubbs catalyst analogue in a laboratory setting.

Step 1: Synthesis of [(COD)RuCl₂]ₓ

  • Combine RuCl₃·H₂O and 1,5-cyclooctadiene (B75094) (COD) in ethanol.

  • Reflux the mixture to yield the polymeric complex [(COD)RuCl₂]ₓ.

Step 2: Synthesis of Ru(H)(H₂)(Cl)(PCy₃)₂

  • React [(COD)RuCl₂]ₓ with tricyclohexylphosphine (PCy₃) in the presence of H₂ gas.

  • This step requires the use of Schlenk techniques due to the air-sensitivity of the resulting hydride complex. The product is formed in high yield (95%).[10]

Step 3: Synthesis of (PCy₃)₂Cl₂Ru(=CH–CH=CMe₂)

  • Dissolve the ruthenium hydride complex from Step 2 in methylene (B1212753) chloride.

  • React the solution with 3-chloro-3-methyl-1-butyne (B142711) at -30 °C.

  • The reaction is typically complete in under 10 minutes, affording the vinylcarbene complex in approximately 95% isolated yield.[10]

General Procedure for Ring-Closing Metathesis of Diethyl Diallylmalonate
  • Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the first-generation Grubbs catalyst (e.g., 16 mg, 0.02 mmol) in dry, degassed dichloromethane (B109758) (10 mL).[5]

  • Add diethyl diallylmalonate (100 mg, 0.416 mmol) to the catalyst solution.[5]

  • Stir the reaction mixture at room temperature for 1 hour.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture and purify the product by flash column chromatography on silica (B1680970) gel to yield the cyclic product.

Representative Procedure for Cross-Metathesis
  • Under an inert atmosphere, dissolve the first-generation Grubbs catalyst (5 mol%) in dichloromethane to create a 20 mM solution.[11]

  • Add one equivalent of each olefin to the catalyst solution.[11]

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.[11]

  • Upon completion, quench the reaction and purify the product by column chromatography.[11]

Conclusion

The development of first-generation Grubbs catalysts was a watershed moment in organic synthesis. Their unprecedented stability and functional group tolerance democratized olefin metathesis, transforming it from a niche reaction into a powerful and widely used tool for the construction of complex molecules. While subsequent generations of catalysts have emerged with enhanced reactivity, the first-generation catalysts remain a cost-effective and highly effective option for a broad range of applications, particularly in academic and early-stage research settings. A thorough understanding of their history, mechanism, and practical application, as detailed in this guide, is essential for any scientist seeking to harness the full potential of olefin metathesis.

References

Electronic Properties of First-Generation Grubbs Catalyst: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of the first-generation Grubbs catalyst, a cornerstone in the field of olefin metathesis. This document delves into the synthesis, catalytic mechanism, and detailed experimental and computational characterization of this pioneering organometallic complex. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through detailed diagrams.

Introduction

The first-generation Grubbs catalyst, formally known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂(CHPh)]), has revolutionized synthetic organic chemistry by providing a highly functional group tolerant and efficient catalyst for olefin metathesis. Its unique electronic structure governs its reactivity and catalytic efficiency. Understanding these electronic properties is paramount for optimizing existing synthetic routes and designing novel catalytic systems. This guide explores the fundamental electronic characteristics of this catalyst through experimental and theoretical lenses.

Synthesis of Grubbs Catalyst (First Generation)

The synthesis of the first-generation Grubbs catalyst is a well-established procedure in organometallic chemistry. A common and effective method involves the reaction of a ruthenium(II) phosphine (B1218219) complex with a carbene source.

One-Pot Synthesis Protocol

A widely adopted one-pot synthesis was developed by the Grubbs group.

Reactants:

Procedure:

  • A solution of RuCl₂(PPh₃)₃ in a suitable solvent (e.g., dichloromethane) is prepared under an inert atmosphere.

  • Phenyldiazomethane is added to the solution, leading to the formation of a ruthenium-carbene intermediate.

  • Tricyclohexylphosphine is then introduced to the reaction mixture. The more basic and sterically demanding PCy₃ ligands displace the triphenylphosphine (B44618) ligands to yield the final, more stable first-generation Grubbs catalyst.

  • The product is typically purified by column chromatography.

An alternative and safer approach avoids the use of the explosive phenyldiazomethane, employing instead a diazoalkane precursor or other carbene transfer reagents.

The Olefin Metathesis Catalytic Cycle

The catalytic cycle of olefin metathesis mediated by the first-generation Grubbs catalyst is a well-studied process that proceeds through a series of distinct intermediates. The currently accepted mechanism is the Chauvin mechanism, which involves a series of [2+2] cycloaddition and cycloreversion steps.

The initiation of the catalyst involves the dissociation of one of the bulky tricyclohexylphosphine (PCy₃) ligands to generate a highly reactive 14-electron intermediate. This intermediate then coordinates with an olefin substrate to enter the catalytic cycle.

Grubbs Catalyst 1st Gen Catalytic Cycle Precatalyst [Ru]=CHPh(PCy₃)₂Cl₂ (16e⁻) ActiveCatalyst [Ru]=CHPh(PCy₃)Cl₂ (14e⁻) Precatalyst->ActiveCatalyst - PCy₃ OlefinComplex [Ru]=CHPh(PCy₃)Cl₂(Olefin) ActiveCatalyst->OlefinComplex + Olefin (R¹CH=CHR²) Metallacyclobutane1 Ruthenacyclobutane Intermediate I OlefinComplex->Metallacyclobutane1 [2+2] Cycloaddition NewCarbeneComplex [Ru]=CHR¹(PCy₃)Cl₂ Metallacyclobutane1->NewCarbeneComplex [2+2] Cycloreversion - PhCH=CHR² OlefinComplex2 [Ru]=CHR¹(PCy₃)Cl₂(Olefin) NewCarbeneComplex->OlefinComplex2 + Olefin (R¹CH=CHR²) Metallacyclobutane2 Ruthenacyclobutane Intermediate II OlefinComplex2->Metallacyclobutane2 [2+2] Cycloaddition Metallacyclobutane2->ActiveCatalyst [2+2] Cycloreversion - R¹CH=CHR¹ Metallacyclobutane2->NewCarbeneComplex [2+2] Cycloreversion - R¹CH=CHR²

Caption: The catalytic cycle of olefin metathesis with the first-generation Grubbs catalyst.

Experimental Characterization of Electronic Properties

Several experimental techniques are employed to probe the electronic structure and properties of the first-generation Grubbs catalyst.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The first-generation Grubbs catalyst exhibits characteristic absorption bands in the visible and ultraviolet regions.

Experimental Protocol:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the catalyst (e.g., 0.10 mM) is prepared in a UV-grade solvent such as dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon).

  • Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-800 nm).

  • Kinetic Studies: For monitoring reaction kinetics, spectra are recorded at regular time intervals.

ParameterValueReference
λmax 1 334 nm
Molar Absorptivity (ε) at λmax 1 8750 M-1cm-1
λmax 2 (weak) 514 nm
Observed Catalyst Transformation Rate Constant (kobs) 7.48 x 10-5 s-1 (in CH₂Cl₂ at 25°C)

The strong absorbance at 334 nm is attributed to a metal-to-ligand charge transfer (MLCT) from the ruthenium center to the benzylidene ligand. The weaker band at longer wavelengths is also considered to be an MLCT transition.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of the catalyst, providing information about the accessibility of different oxidation states of the ruthenium center.

Experimental Protocol:

  • Instrumentation: A potentiostat with a three-electrode setup (working, reference, and counter electrodes).

  • Electrochemical Cell: A standard three-electrode cell. A glassy carbon or platinum electrode is typically used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Electrolyte Solution: A solution of the catalyst (e.g., 0.8 mM) in a dry, degassed solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, [N(nBu)₄][PF₆]).

  • Measurement: The potential is swept linearly from an initial to a final potential and then back at a specific scan rate (e.g., 20 to 2000 mV/s).

ParameterValue (vs. Fc/Fc+)Reference
Oxidation Potential (Epa) Varies with scan rate
Reduction Potential (Epc) Varies with scan rate

Studies have shown a one-electron Ru(II)/Ru(III) oxidation process for Grubbs-type catalysts. The reversibility of this process is dependent on the scan rate and the specific ligands on the ruthenium center.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the catalyst.

Experimental Protocol:

  • Instrumentation: An XPS instrument equipped with a monochromatic X-ray source (e.g., Al Kα).

  • Sample Preparation: A thin film of the catalyst is deposited on a conductive substrate (e.g., silicon wafer or gold foil) or a powdered sample is pressed into a pellet. The sample is introduced into an ultra-high vacuum (UHV) chamber.

  • Measurement: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured by an electron energy analyzer. The binding energy is then calculated, which is characteristic of the element and its chemical environment.

  • Data Analysis: The resulting spectrum is a plot of the number of detected electrons versus their binding energy. High-resolution scans of the Ru 3d, Cl 2p, and P 2p regions provide detailed information about the electronic environment of these atoms.

Computational Insights into Electronic Properties

Density Functional Theory (DFT) and other computational methods have been instrumental in elucidating the electronic structure and reaction mechanisms of the Grubbs catalyst.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity of the catalyst. The energy and composition of these orbitals determine the catalyst's ability to interact with olefin substrates. DFT calculations can provide valuable information on the HOMO-LUMO gap, which is related to the kinetic stability of the complex.

While specific HOMO-LUMO energy values for the first-generation Grubbs catalyst were not found in the provided search results, DFT studies on similar ruthenium carbene complexes indicate that the HOMO is typically centered on the Ru-C bond and the d-orbitals of the ruthenium atom, while the LUMO is often a π* orbital of the carbene ligand.

Bond Dissociation Energies and Activation Energies

Computational studies have been crucial in quantifying the energetics of the catalytic cycle.

ParameterCalculated Value (kcal/mol)Reference
Phosphine (PCy₃) Bond Dissociation Energy ~23-28
Activation Energy for Ruthenacyclobutane Formation Varies with substrate

The dissociation of a phosphine ligand is the rate-determining step for catalyst initiation, and its energy barrier has been a focus of many computational studies. The activation energy for the formation of the ruthenacyclobutane intermediate is also a critical parameter that influences the overall catalytic turnover frequency.

Logical Relationships and Workflows

The investigation of the electronic properties of the Grubbs catalyst involves a synergistic interplay between experimental and computational approaches.

Investigation_Workflow cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_understanding Comprehensive Understanding Synthesis Catalyst Synthesis & Purification Spectroscopy Spectroscopic Analysis (UV-Vis, NMR, IR) Synthesis->Spectroscopy Electrochemistry Electrochemical Analysis (Cyclic Voltammetry) Synthesis->Electrochemistry SurfaceAnalysis Surface Analysis (XPS) Synthesis->SurfaceAnalysis Properties Electronic Properties Spectroscopy->Properties Electrochemistry->Properties SurfaceAnalysis->Properties DFT DFT Calculations Mechanism Reaction Mechanism & Energetics DFT->Mechanism ElectronicStructure Electronic Structure (HOMO, LUMO, Charges) DFT->ElectronicStructure Reactivity Catalytic Reactivity & Selectivity Mechanism->Reactivity ElectronicStructure->Reactivity Properties->Reactivity Reactivity->Properties

Caption: Workflow for investigating the electronic properties of the Grubbs catalyst.

Conclusion

The electronic properties of the first-generation Grubbs catalyst are a result of a delicate balance of steric and electronic factors. The electron-rich ruthenium center, the nature of the phosphine and carbene ligands, and the dynamic process of ligand dissociation all contribute to its remarkable catalytic activity in olefin metathesis. A thorough understanding of these properties, achieved through a combination of advanced experimental techniques and computational modeling, is essential for the continued development of more efficient and selective catalysts for a wide range of applications in chemical synthesis and drug development.

In-Depth Structural Characterization of [RuCl₂(PCy₃)₂(=CHPh)]: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of the ruthenium complex dichloro[bis(tricyclohexylphosphine)]benzylideneruthenium(II), commonly known as Grubbs' first-generation catalyst. This landmark organometallic compound has been pivotal in the advancement of olefin metathesis, a powerful carbon-carbon double bond forming reaction with wide-ranging applications in organic synthesis and materials science.

Core Structural Features

The molecular structure of [RuCl₂(PCy₃)₂(=CHPh)] has been definitively established by single-crystal X-ray diffraction. The complex adopts a distorted square pyramidal geometry in the solid state. This geometry is a key factor influencing its reactivity and catalytic activity.

Crystallographic Data

The following table summarizes the key crystallographic parameters for [RuCl₂(PCy₃)₂(=CHPh)]. This data provides the fundamental basis for understanding the three-dimensional arrangement of the atoms within the crystal lattice.

ParameterValue
Chemical FormulaC₄₃H₇₂Cl₂P₂Ru
Formula Weight822.96 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.827(3)
b (Å)20.730(4)
c (Å)15.518(3)
β (°)111.93(3)
Volume (ų)4426.9(14)
Z4
Calculated Density (g/cm³)1.233
Selected Bond Distances and Angles

The precise arrangement of the ligands around the central ruthenium atom is detailed in the following table of selected bond lengths and angles. These parameters are critical for computational modeling and for understanding the steric and electronic properties of the catalyst.

Bond/AngleAtom 1Atom 2Atom 3Value (Å or °)
Bond Lengths
RuC11.848(3)
RuP12.431(1)
RuP22.404(1)
RuCl12.383(1)
RuCl22.373(1)
Bond Angles
P1RuP2162.7(1)
Cl1RuCl2163.8(1)
C1RuP198.7(1)
C1RuP298.6(1)
C1RuCl198.1(1)
C1RuCl298.1(1)

Experimental Protocols

The structural characterization of [RuCl₂(PCy₃)₂(=CHPh)] relies on a combination of spectroscopic and crystallographic techniques. The detailed experimental protocols for the key methods are outlined below.

Single-Crystal X-ray Diffraction

The determination of the solid-state molecular structure of the catalyst is achieved through single-crystal X-ray diffraction analysis.

1. Crystal Growth:

  • Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex.

  • A common solvent system is a mixture of dichloromethane (B109758) and pentane (B18724). The complex is dissolved in a minimal amount of dichloromethane, and pentane is layered on top. Diffusion of the pentane into the dichloromethane solution over several days at room temperature or below yields well-formed single crystals.

2. Data Collection:

  • A suitable crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected at a low temperature (e.g., 173 K) to minimize thermal vibrations and potential crystal degradation.

  • A diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD area detector is commonly used.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and purity of the complex in solution and for studying its dynamic behavior.

1. Sample Preparation:

  • A small amount of the complex (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CD₂Cl₂, C₆D₆) in an NMR tube.

  • The solution is prepared under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the air-sensitive complex.

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectrum provides information about the protons in the molecule.

  • The characteristic benzylidene proton signal appears as a downfield singlet.

  • The protons of the tricyclohexylphosphine (B42057) ligands give rise to a complex series of multiplets in the aliphatic region.

3. ³¹P{¹H} NMR Spectroscopy:

  • The proton-decoupled ³¹P NMR spectrum is crucial for characterizing the phosphine (B1218219) ligands.

  • For [RuCl₂(PCy₃)₂(=CHPh)], a single sharp resonance is observed, indicating that the two phosphine ligands are chemically equivalent in solution on the NMR timescale.

Visualizations

Experimental Workflow for Structural Characterization

The following diagram illustrates the logical flow of the experimental procedures employed in the structural characterization of [RuCl₂(PCy₃)₂(=CHPh)].

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis cluster_results Results Synthesis Synthesis of [RuCl₂(PCy₃)₂(=CHPh)] NMR NMR Spectroscopy (¹H, ³¹P) Synthesis->NMR Xray Single-Crystal X-ray Diffraction Synthesis->Xray NMR_data Spectral Analysis NMR->NMR_data Xray_data Structure Solution & Refinement Xray->Xray_data Structure_solution Solution Structure Confirmation NMR_data->Structure_solution Structure_solid Solid-State Molecular Structure Xray_data->Structure_solid

Experimental workflow for the structural characterization of the catalyst.
Signaling Pathway of Olefin Metathesis Initiation

The initiation of the catalytic cycle for olefin metathesis by Grubbs' first-generation catalyst involves the dissociation of a phosphine ligand to generate a more reactive 14-electron intermediate. This process is depicted in the following signaling pathway diagram.

metathesis_initiation Catalyst [RuCl₂(PCy₃)₂(=CHPh)] (16-electron) Intermediate [RuCl₂(PCy₃)(=CHPh)] (14-electron) Catalyst->Intermediate + Olefin - PCy₃ Olefin_complex Olefin Complex Intermediate->Olefin_complex + Olefin Metallacyclobutane Metallacyclobutane Olefin_complex->Metallacyclobutane [2+2] Cycloaddition Metallacyclobutane->Olefin_complex Retro [2+2] Cycloaddition

Initiation pathway of olefin metathesis with Grubbs' first-generation catalyst.

Synthesis of First-Generation Grubbs Catalyst: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The first-generation Grubbs catalyst, formally known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂(=CHPh)]), is a pivotal organometallic compound that has revolutionized the field of olefin metathesis. Its discovery by Robert H. Grubbs, for which he was a co-recipient of the 2005 Nobel Prize in Chemistry, provided a more stable and functional group tolerant alternative to earlier metathesis catalysts. This guide provides an in-depth overview of the primary synthetic routes to this landmark catalyst, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway. It is intended for researchers and professionals in chemistry and drug development who require a practical understanding of the preparation of this essential catalytic tool.

Synthetic Pathways

There are two primary, well-documented methods for the synthesis of the first-generation Grubbs catalyst. The first is a multi-step synthesis commencing from ruthenium(III) chloride hydrate (B1144303) (RuCl₃·nH₂O), which proceeds through key intermediates. The second is a more direct one-pot synthesis starting from dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃).

Multi-Step Synthesis from RuCl₃·nH₂O

This route offers a cost-effective approach utilizing a common ruthenium precursor. The synthesis involves three main steps:

  • Formation of the Ruthenium-Arene Dimer, [RuCl₂(p-cymene)]₂: Ruthenium(III) chloride is reacted with a substituted cyclohexadiene, typically α-phellandrene, in an alcohol solvent to form the dimeric ruthenium(II) arene complex.

  • Synthesis of the Ruthenium(0) Complex, Ru(p-cymene)(COD): The dimer is then reacted with 1,5-cyclooctadiene (B75094) (COD) in the presence of a weak base to yield a ruthenium(0) complex.

  • Formation of the Grubbs Catalyst: The final step involves the reaction of the Ru(0) complex with tricyclohexylphosphine (B42057) (PCy₃) and a benzylidene precursor, such as dichlorophenylmethane (PhCHCl₂), in a hydrocarbon solvent.

The overall transformation is depicted below:

Synthesis_Workflow cluster_0 Step 1: Dimer Formation cluster_1 Step 2: Ru(0) Complex Formation cluster_2 Step 3: Catalyst Formation RuCl3 RuCl₃·nH₂O Dimer [RuCl₂(p-cymene)]₂ RuCl3->Dimer Reflux p_cymene_source α-Phellandrene (in Ethanol) p_cymene_source->Dimer Ru0_complex Ru(p-cymene)(COD) Dimer->Ru0_complex Reflux COD 1,5-Cyclooctadiene (COD) COD->Ru0_complex Base Weak Base (e.g., Na₂CO₃) (in Ethanol) Base->Ru0_complex Grubbs1 Grubbs Catalyst 1st Gen. [RuCl₂(PCy₃)₂(=CHPh)] Ru0_complex->Grubbs1 Stirring at RT to 80°C PCy3 Tricyclohexylphosphine (PCy₃) PCy3->Grubbs1 PhCHCl2 Dichlorophenylmethane (PhCHCl₂) PhCHCl2->Grubbs1 Solvent Hydrocarbon Solvent (e.g., Heptane) Solvent->Grubbs1

Figure 1: Multi-step synthesis of Grubbs Catalyst 1st Generation.
One-Pot Synthesis from RuCl₂(PPh₃)₃

A more convergent approach involves a one-pot reaction starting from the readily available RuCl₂(PPh₃)₃.[1] This method circumvents the isolation of intermediates, offering a potentially more efficient, albeit sometimes lower yielding, pathway. The synthesis involves the sequential addition of phenyldiazomethane (B1605601) and tricyclohexylphosphine to a solution of RuCl₂(PPh₃)₃.

Quantitative Data Summary

The following table summarizes the quantitative data for the multi-step synthesis of the first-generation Grubbs catalyst, with data extracted from various reported procedures.[2]

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1RuCl₃·nH₂Oα-PhellandreneEthanol (B145695)Reflux3 - 664 - 88
2[RuCl₂(p-cymene)]₂1,5-Cyclooctadiene, Na₂CO₃EthanolReflux2~73
3Ru(p-cymene)(COD)PCy₃, PhCHCl₂HeptaneRoom Temp.6067
3Ru(p-cymene)(COD)PCy₃, PhCHCl₂BenzeneRoom Temp.4070
3Ru(p-cymene)(COD)PCy₃, PhCHCl₂Toluene501875
3Ru(p-cymene)(COD)PCy₃, PhCHCl₂Pentane (B18724)1010046

Experimental Protocols

Multi-Step Synthesis from RuCl₃·nH₂O

Materials and Equipment:

  • Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)

  • α-Phellandrene

  • Ethanol (absolute)

  • 1,5-Cyclooctadiene (COD)

  • Sodium carbonate (Na₂CO₃)

  • Tricyclohexylphosphine (PCy₃)

  • Dichlorophenylmethane (PhCHCl₂)

  • Hydrocarbon solvent (e.g., heptane, benzene, or toluene)

  • Standard Schlenk line apparatus

  • Round-bottom flasks, condensers, and magnetic stir bars

  • Inert atmosphere (Nitrogen or Argon)

Step 1: Synthesis of [RuCl₂(p-cymene)]₂ [2][3]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add RuCl₃·nH₂O (e.g., 2.0 g) and ethanol (e.g., 80 mL).

  • Stir the mixture to dissolve the ruthenium salt.

  • Add α-phellandrene (e.g., 9.2 mL).

  • Heat the mixture to reflux and maintain for 3-6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately two-thirds using a rotary evaporator.

  • Cool the concentrated solution in a freezer overnight to precipitate the product.

  • Isolate the red-brown solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of Ru(p-cymene)(COD) [2]

  • In a Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ from Step 1, 1,5-cyclooctadiene (COD), and anhydrous sodium carbonate in ethanol.

  • Reflux the mixture for approximately 2 hours.

  • After cooling to room temperature, remove the solvent under vacuum.

  • Extract the residue with a hydrocarbon solvent (e.g., pentane or hexane) and filter to remove inorganic salts.

  • Concentrate the filtrate and cool to induce crystallization.

  • Isolate the crystals by filtration and dry under vacuum.

Step 3: Synthesis of [RuCl₂(PCy₃)₂(=CHPh)] [2]

  • Under an inert atmosphere, dissolve the Ru(p-cymene)(COD) complex from Step 2 in a dry hydrocarbon solvent (e.g., heptane).

  • Add a solution of tricyclohexylphosphine (PCy₃) in the same solvent.

  • Add dichlorophenylmethane (PhCHCl₂).

  • Stir the reaction mixture at the desired temperature (ranging from 10°C to 80°C) for the specified time (10-100 hours), monitoring the reaction progress by an appropriate method (e.g., TLC or NMR).

  • Upon completion, concentrate the reaction mixture.

  • Induce precipitation or crystallization of the purple solid product, for example, by the addition of a less-polar solvent like pentane or by cooling.

  • Isolate the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

One-Pot Synthesis from RuCl₂(PPh₃)₃

While a detailed, unified protocol is less commonly cited, the general procedure involves the following steps:[1]

  • Dissolve RuCl₂(PPh₃)₃ in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a freshly prepared solution of phenyldiazomethane at low temperature (e.g., -78°C).

  • After a short stirring period, add a solution of tricyclohexylphosphine.

  • Allow the reaction to warm to room temperature and stir for a defined period.

  • The product is typically purified by precipitation from a non-polar solvent (e.g., methanol (B129727) or pentane) followed by washing and drying.

Conclusion

The synthesis of the first-generation Grubbs catalyst can be accomplished through well-established multi-step or one-pot procedures. The choice of method may depend on the availability of starting materials, desired scale, and purification capabilities. The multi-step synthesis from RuCl₃·nH₂O is often favored for its cost-effectiveness and the ability to isolate and characterize intermediates, ensuring the quality of the final product. The one-pot synthesis offers a more direct route but may require more careful control of reaction conditions. Both pathways provide access to a catalyst that remains a cornerstone of modern organic synthesis, enabling the construction of complex molecules with applications ranging from pharmaceuticals to materials science.

References

An In-depth Technical Guide to the Stability and Handling of First-Generation Grubbs Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The first-generation Grubbs catalyst, bis(tricyclohexylphosphine)benzylideneruthenium dichloride ([RuCl2(PCy3)2(=CHPh)]), is a landmark catalyst in the field of olefin metathesis. Its relative tolerance to air and a wide range of functional groups revolutionized the application of this powerful carbon-carbon double bond forming reaction in organic synthesis and materials science. This guide provides a comprehensive overview of the stability and handling of this pivotal catalyst, including quantitative data, detailed experimental protocols, and visualizations of key processes.

Stability Profile

While considered more robust than many other olefin metathesis catalysts, the stability of the first-generation Grubbs catalyst is a critical factor in its successful application. Its decomposition is influenced by several factors, including exposure to air and moisture, temperature, solvent, and the presence of certain functional groups or impurities.

Air and Moisture Sensitivity

In its solid, crystalline form, the first-generation Grubbs catalyst is a purple solid that can be handled in the air for brief periods without significant decomposition.[1] However, for long-term storage, it is imperative to keep it under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.

In solution, the catalyst is significantly more susceptible to deactivation by oxygen and moisture.[2] Exposure to air can lead to oxidation and the formation of inactive ruthenium species.[3] The presence of water, even at low concentrations (ppm level), can cause a dramatic decrease in catalytic activity and yield.[4] For instance, in the ring-closing metathesis (RCM) of a diene in toluene (B28343), the addition of just 0.01% (100 ppm) of water can lead to a roughly 60% drop in yield.[4] At higher water concentrations (0.1-1% v/v), the reaction can be almost completely inhibited.[4]

Thermal Stability

The first-generation Grubbs catalyst exhibits moderate thermal stability. While reactions are often conducted at room temperature or slightly elevated temperatures (e.g., 40 °C), prolonged exposure to higher temperatures can lead to decomposition.[5] The melting point of the solid catalyst is reported to be 153 °C, at which point it decomposes.[6] In solution, thermal decomposition can lead to the formation of ruthenium-hydride species, which can promote undesired side reactions such as olefin isomerization.[5]

Solvent Compatibility and Decomposition Kinetics

The choice of solvent can significantly impact the stability and activity of the first-generation Grubbs catalyst. The catalyst's transformation, which includes dissociation of a phosphine (B1218219) ligand to form the active 14-electron species, dimerization, and decomposition, is solvent-dependent.[7] Halogenated solvents like dichloromethane (B109758) (CH2Cl2) and toluene are commonly used. Protic solvents such as primary alcohols can react with the catalyst, especially at elevated temperatures, to form inactive ruthenium hydride species.[3]

SolventTemperature (°C)Observed Transformation Rate Constant (k_obs) (s⁻¹)Notes
Dichloromethane (CH2Cl2)257.48 x 10⁻⁵This value represents the overall catalyst transformation, including active species formation, dimerization, and decomposition.[7]
Toluene531.52 x 10⁻⁵ (thermal decomposition)Observed rate constant for thermal decomposition under inert conditions.[2]

Table 1: Quantitative Data on the Stability of First-Generation Grubbs Catalyst

Functional Group Tolerance

A significant advantage of the first-generation Grubbs catalyst is its tolerance towards a variety of functional groups. However, certain functionalities can inhibit or deactivate the catalyst. Strongly coordinating groups, such as amines and thiols, can bind to the ruthenium center and impede catalysis. While alcohols, aldehydes, ketones, and esters are generally well-tolerated, primary alcohols can lead to catalyst decomposition at elevated temperatures.[3][8]

Functional GroupCompatibilityNotes and Representative Yields
AlcoholsTolerated (with caution)Primary and secondary allylic alcohols are suitable substrates for cross-metathesis.[9] However, primary alcohols can promote decomposition at higher temperatures.[3]
Aldehydes & KetonesToleratedGenerally well-tolerated in various metathesis reactions.
EstersToleratedPrimary allylic esters are compatible substrates.[9]
AmidesToleratedGenerally compatible, though some electron-rich amides may show reduced reactivity due to chelation with the ruthenium center.
EthersToleratedPrimary allylic ethers are suitable substrates.[9]
HalidesToleratedPrimary allylic halides are compatible.[9]
AminesProblematicCan coordinate to the ruthenium center and inhibit catalysis. Protection of the amine or conversion to an ammonium (B1175870) salt is often necessary.
ThiolsProblematicStrong coordination to the ruthenium center leads to catalyst deactivation.
StyrenesToleratedSuitable substrates for cross-metathesis.[9]
Vinyl BoronatesToleratedCompatible with cross-metathesis reactions.[9]

Table 2: Functional Group Compatibility of First-Generation Grubbs Catalyst

Experimental Protocols

Proper handling and adherence to established protocols are crucial for achieving optimal results with the first-generation Grubbs catalyst. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and thoroughly degassed prior to use.

General Handling and Storage Workflow

G General Handling and Storage Workflow for Grubbs G1 Catalyst storage Store solid catalyst under inert atmosphere in a refrigerator weighing Weigh catalyst quickly in a glovebox or under a stream of inert gas storage->weighing dissolution Dissolve in anhydrous, degassed solvent under inert atmosphere weighing->dissolution reaction Perform reaction under inert atmosphere dissolution->reaction workup Quench reaction and purify products reaction->workup

Caption: Workflow for handling and storing the first-generation Grubbs catalyst.

Protocol for Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

Materials:

  • First-Generation Grubbs Catalyst

  • Diethyl diallylmalonate

  • Anhydrous, degassed dichloromethane (CH2Cl2)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware (Schlenk flask, syringe)

  • Magnetic stirrer

Procedure:

  • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.

  • To a dry 25 mL Schlenk flask containing a magnetic stir bar, add diethyl diallylmalonate (100 mg, 0.416 mmol) under an inert atmosphere.[10]

  • Add anhydrous, degassed CH2Cl2 (4.2 mL) to the flask to achieve a substrate concentration of approximately 0.1 M.

  • In a separate vial, weigh the first-generation Grubbs catalyst (17.1 mg, 0.0208 mmol, 5 mol%) under an inert atmosphere.

  • Dissolve the catalyst in a minimal amount of anhydrous, degassed CH2Cl2 and draw the solution into a syringe.

  • Add the catalyst solution to the stirred solution of the diene via the syringe.

  • Stir the reaction mixture at room temperature under a positive pressure of inert gas for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield diethyl cyclopent-3-ene-1,1-dicarboxylate.

Protocol for Ring-Opening Metathesis Polymerization (ROMP) of Dicyclopentadiene (B1670491) (DCPD)

Materials:

  • First-Generation Grubbs Catalyst

  • Dicyclopentadiene (endo/exo mixture)

  • Anhydrous, degassed solvent (e.g., toluene or CH2Cl2)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

  • Magnetic stirrer

Procedure:

  • Prepare the reaction vessel and solvent as described in the RCM protocol.

  • In a Schlenk flask under an inert atmosphere, dissolve dicyclopentadiene in the chosen solvent. The monomer to catalyst ratio will determine the degree of polymerization. For example, for a target degree of polymerization of 100, use a 100:1 molar ratio of DCPD to catalyst.

  • In a separate vial, prepare a stock solution of the first-generation Grubbs catalyst in the same anhydrous, degassed solvent.

  • Initiate the polymerization by rapidly injecting the catalyst solution into the vigorously stirred monomer solution.

  • The polymerization is typically exothermic and may proceed rapidly, leading to a significant increase in viscosity.

  • Allow the reaction to stir for a designated time (e.g., 1-4 hours) to ensure complete conversion.

  • Terminate the polymerization by adding an excess of a chain transfer agent, such as ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Reaction Mechanism and Pathways

The generally accepted mechanism for olefin metathesis catalyzed by the Grubbs catalyst is the Chauvin mechanism. This involves a series of [2+2] cycloaddition and cycloreversion steps between the metal carbene and the olefin substrate.

The Chauvin Mechanism

G The Chauvin Mechanism for Olefin Metathesis catalyst [Ru]=CHR¹ intermediate Metallacyclobutane Intermediate catalyst->intermediate [2+2] Cycloaddition olefin R²HC=CHR³ olefin->intermediate product1 R¹HC=CHR² intermediate->product1 Cycloreversion catalyst2 [Ru]=CHR³ intermediate->catalyst2 product2 R¹HC=CHR³ intermediate->product2 Cycloreversion catalyst3 [Ru]=CHR² intermediate->catalyst3

Caption: A simplified representation of the Chauvin mechanism for olefin metathesis.

The catalytic cycle begins with the coordination of an olefin to the 14-electron active catalyst species (formed by the dissociation of a phosphine ligand), followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate can then undergo a retro [2+2] cycloaddition to either regenerate the starting materials or, by cleaving different bonds, produce a new olefin and a new metal carbene, thus propagating the metathesis reaction.

Catalyst Decomposition Pathway

G Simplified Catalyst Decomposition Pathway active_catalyst Active Grubbs Catalyst [RuCl₂(PCy₃)(=CHPh)] inactive_species Inactive Ruthenium Species (e.g., Oxides, Hydrides) active_catalyst->inactive_species oxygen Oxygen (O₂) oxygen->inactive_species water Water (H₂O) water->inactive_species heat Heat (Δ) heat->inactive_species

Caption: Factors leading to the decomposition of the first-generation Grubbs catalyst.

Conclusion

The first-generation Grubbs catalyst remains a valuable tool in organic synthesis due to its versatility and relative ease of use. A thorough understanding of its stability profile and adherence to proper handling techniques are paramount for achieving high yields and reproducible results. By controlling exposure to air and moisture, selecting appropriate solvents and reaction temperatures, and being mindful of substrate functional group compatibility, researchers can effectively harness the power of this remarkable catalyst for a wide range of olefin metathesis transformations.

References

The Enduring Workhorse: A Technical Guide to the Functional Group Tolerance of Grubbs Catalyst 1st Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of the first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, marked a paradigm shift in the field of olefin metathesis. Its remarkable stability and broad functional group tolerance compared to its predecessors opened up new avenues for the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science. This in-depth technical guide provides a comprehensive overview of the functional group compatibility of this pioneering catalyst, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers in leveraging its full potential.

Core Strengths and Limitations: A Quantitative Overview

The first-generation Grubbs catalyst exhibits remarkable tolerance towards a wide array of functional groups, a key attribute that has cemented its status as a valuable synthetic tool.[1][2] However, its activity can be attenuated or completely inhibited by certain functionalities, particularly those capable of strong coordination to the ruthenium center. The following tables summarize the catalyst's performance in ring-closing metathesis (RCM) and cross-metathesis (CM) reactions with substrates bearing various functional groups.

Table 1: Functional Group Tolerance in Ring-Closing Metathesis (RCM)

Functional GroupSubstrate ExampleCatalyst Loading (mol%)SolventTime (h)Yield (%)Observations & Citation
Ether Diallyl ether5CH₂Cl₂4>95Generally well-tolerated.[3]
Ester Diethyl diallylmalonate2.5-5CH₂Cl₂1-292-98High yields are consistently achieved.[3][4]
Ketone Allyl(2-allyl-3-oxobutyl)silane5CH₂Cl₂1285Generally compatible, though chelation can sometimes slow the reaction.[5]
Alcohol (Secondary) Diallylmethanol5CH₂Cl₂1290Secondary alcohols are well-tolerated.[6]
Alcohol (Primary) (Z)-N-(4-hydroxybut-2-enyl)-N-tosylprop-2-en-1-amine5CH₂Cl₂1275Can lead to catalyst decomposition to form inactive ruthenium hydride species, especially at elevated temperatures.[7]
Amide (Tertiary) N,N-Diallyl-4-methylbenzenesulfonamide4CH₂Cl₂297Tertiary amides are generally well-tolerated.[3]
Amide (Secondary) N-allyl-N-tosylacrylamide---LowProne to catalyst deactivation.[8]
Halogen (Cl, Br) 4,4-dichloro-1,6-heptadiene5CH₂Cl₂2481Generally well-tolerated.[5]
Amine (Primary) Diallylamine---DecompositionStrong coordination leads to rapid catalyst decomposition.[9]

Table 2: Functional Group Tolerance in Cross-Metathesis (CM)

Functional GroupOlefin 1Olefin 2Catalyst Loading (mol%)SolventTime (h)Yield (%)Observations & Citation
Ester Allyl acetate1-octene5CH₂Cl₂1280Good yields are achievable.[6]
Ketone Methyl vinyl ketone1-octene5CH₂Cl₂1265Lower yields with electron-deficient olefins.
Alcohol (Primary) Allyl alcohol1-octene5CH₂Cl₂1278Can be successful, but catalyst decomposition is a concern.[6]
Ether Allyl phenyl ether1-octene5CH₂Cl₂1282Generally well-tolerated.[6]
Halogen (Cl) Allyl chloride1-octene5CH₂Cl₂1284Good compatibility.[6]
Amide Acrylamide1-octene---LowSignificant catalyst inhibition is observed.[8]

Experimental Protocols

To facilitate the systematic evaluation of the first-generation Grubbs catalyst's functional group tolerance, the following general experimental protocols for RCM and CM are provided. These are based on established procedures and can be adapted for specific substrates.

General Procedure for Ring-Closing Metathesis (RCM) Functional Group Tolerance Screening

Objective: To determine the efficiency of the first-generation Grubbs catalyst in cyclizing a diene substrate containing a specific functional group.

Materials:

  • First-generation Grubbs catalyst

  • Diene substrate (containing the functional group of interest)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Analytical instrumentation for reaction monitoring and product characterization (e.g., TLC, GC-MS, NMR)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the diene substrate (1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane to achieve a substrate concentration of 0.05 M.

  • Catalyst Addition: To this solution, add the first-generation Grubbs catalyst (typically 2-5 mol%).

  • Reaction: Stir the reaction mixture at room temperature (or a specified temperature) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.

  • Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

  • Workup: Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Characterize the purified product by NMR and mass spectrometry to confirm its identity and determine the isolated yield.

General Procedure for Cross-Metathesis (CM) Functional Group Tolerance Screening

Objective: To evaluate the performance of the first-generation Grubbs catalyst in the cross-metathesis of a functionalized olefin with a partner olefin.

Materials:

  • First-generation Grubbs catalyst

  • Functionalized olefin (Olefin 1)

  • Partner olefin (e.g., 1-octene, Olefin 2)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Analytical instrumentation for reaction monitoring and product characterization (e.g., TLC, GC-MS, NMR)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the functionalized olefin (1.0 equiv) and the partner olefin (1.0-1.2 equiv).

  • Dissolution: Add anhydrous dichloromethane to achieve a concentration of approximately 0.4 M with respect to the functionalized olefin.[6]

  • Catalyst Addition: Prepare a solution of the first-generation Grubbs catalyst (typically 5 mol%) in a small amount of anhydrous dichloromethane and add it to the reaction mixture.[6]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether and stir for 20 minutes to quench the catalyst.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by NMR and mass spectrometry to determine the structure and calculate the isolated yield of the cross-metathesis product.

Visualizing the Core Processes: Signaling Pathways and Workflows

To provide a clearer understanding of the underlying mechanisms, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle of olefin metathesis and a key deactivation pathway for the first-generation Grubbs catalyst.

Olefin_Metathesis_Catalytic_Cycle Catalyst [Ru]=CHPh (Grubbs 1st Gen) Intermediate1 [Ru]-CHPh |   | CH2-CHR1 Catalyst->Intermediate1 + Olefin 1 Olefin1 R1-CH=CH2 Intermediate2 [Ru]=CH-R1 + Ph-CH=CH2 Intermediate1->Intermediate2 [2+2] Cyclo-reversion Intermediate3 [Ru]-CH-R1 |   | CH2-CHR2 Intermediate2->Intermediate3 + Olefin 2 Olefin2 R2-CH=CH2 Product R1-CH=CH-R2 Intermediate3->Product Catalyst_Regen [Ru]=CH2 Intermediate3->Catalyst_Regen [2+2] Cyclo-reversion Catalyst_Regen->Catalyst Initiation (with Ph-CH=CH2)

Figure 1. Catalytic cycle of olefin metathesis.

Catalyst_Deactivation_Pathway Active_Catalyst [Ru]=CHR (Active Catalyst) Coordination_Complex [Ru]=CHR(NH2-R') Active_Catalyst->Coordination_Complex Coordination Primary_Amine R'-NH2 Decomposition_Products Inactive Ru Species Coordination_Complex->Decomposition_Products Decomposition

Figure 2. Deactivation by a primary amine.

Conclusion

The first-generation Grubbs catalyst, despite the development of more active subsequent generations, remains a highly relevant and valuable tool in organic synthesis due to its robustness, ease of handling, and broad functional group tolerance.[1][10] This guide provides a quantitative and practical overview of its capabilities and limitations. By understanding the nuances of its reactivity with different functional groups and employing standardized protocols for its application, researchers can continue to harness the power of this pioneering catalyst for the efficient and predictable synthesis of a wide range of important molecules.

References

An In-depth Technical Guide to the Initiation Pathway of the First-Generation Grubbs Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of catalytic mechanisms is paramount for optimizing chemical syntheses. The first-generation Grubbs catalyst, a cornerstone in the field of olefin metathesis, proceeds through a well-studied initiation pathway to generate the active catalytic species. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams.

The initiation of the first-generation Grubbs catalyst, formally known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂(CHPh)]), is predominantly governed by a dissociative mechanism.[1][2] This process involves the initial dissociation of one of the two bulky tricyclohexylphosphine (B42057) (PCy₃) ligands to create a highly reactive 14-electron intermediate. This intermediate is then free to coordinate with an incoming olefin substrate, thereby entering the catalytic cycle. While an associative pathway has been considered, kinetic and mechanistic studies have largely indicated that the dissociative route is the operative mechanism for this catalyst generation.[1]

Quantitative Kinetic Data

The rate of initiation is a critical factor in the overall efficiency of an olefin metathesis reaction. The dissociation of the phosphine (B1218219) ligand is often the rate-determining step.[1] The following table summarizes key kinetic parameters associated with the initiation of the first-generation Grubbs catalyst.

ParameterValueConditionsSource
Catalyst Transformation Rate Constant (kobs)7.48 x 10⁻⁵ s⁻¹0.10 mM in CH₂Cl₂ at 25°C[3]
Phosphine Exchange Rate Constant (kobs)9.6 s⁻¹at 80°C in toluene-d₈[3]
Catalyst Transformation after 72h5.1%0.1 M in CD₂Cl₂ at 25°C[3]

Experimental Protocols

The elucidation of the Grubbs catalyst initiation pathway has been made possible through a variety of sophisticated experimental techniques.

Kinetic Studies using UV-vis Spectroscopy:

The kinetics of the initiation process are commonly monitored using UV-visible spectroscopy.[3][4] This method relies on the different absorption spectra of the pre-catalyst and the active catalytic species.

  • Sample Preparation: A solution of the first-generation Grubbs catalyst (e.g., 0.10 mM) is prepared in a suitable dry solvent such as dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., Argon).[3]

  • Data Acquisition: The UV-vis spectrum of the catalyst solution is recorded over time. The Grubbs first-generation catalyst exhibits a strong absorbance band around 334 nm, which can be attributed to a metal-to-ligand charge transfer (MLCT) band.[3] Changes in the absorbance at this wavelength are monitored to determine the rate of catalyst transformation.

  • Analysis: The observed rate constants (kobs) are calculated by fitting the absorbance versus time data to an appropriate kinetic model.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR spectroscopy is a powerful tool for directly observing the dissociation of the phosphine ligand.[3]

  • Sample Preparation: A solution of the catalyst (e.g., 0.1 M) is prepared in a deuterated solvent (e.g., CD₂Cl₂) in an NMR tube under an inert atmosphere.[3]

  • Data Acquisition: ³¹P NMR spectra are acquired at regular intervals. The chemical shifts of the phosphorus atoms in the coordinated and free phosphine ligands are distinct, allowing for their quantification.

  • Analysis: The relative integrals of the signals corresponding to the bound and free PCy₃ are used to determine the extent of ligand dissociation over time.

Visualizing the Initiation Pathway

The following diagrams illustrate the key steps in the initiation of the first-generation Grubbs catalyst.

Grubbs_Initiation_Pathway cluster_dissociative Dissociative Pathway cluster_associative Associative Pathway Precatalyst [Ru](=CHPh)(PCy₃)₂Cl₂ (16e⁻) Intermediate [Ru](=CHPh)(PCy₃)Cl₂ (14e⁻) + PCy₃ Precatalyst->Intermediate - PCy₃ (k₁) + PCy₃ (k₋₁) Alkene_Complex [Ru](=CHPh)(PCy₃)(Olefin)Cl₂ Intermediate->Alkene_Complex + Olefin (k₂) Metallocyclobutane Ruthenacyclobutane Alkene_Complex->Metallocyclobutane [2+2] Cycloaddition Precatalyst_A [Ru](=CHPh)(PCy₃)₂Cl₂ (16e⁻) Alkene_Adduct [Ru](=CHPh)(PCy₃)₂(Olefin)Cl₂ (18e⁻) Precatalyst_A->Alkene_Adduct + Olefin Intermediate_A [Ru](=CHPh)(PCy₃)(Olefin)Cl₂ + PCy₃ Alkene_Adduct->Intermediate_A - PCy₃

Caption: Dissociative and associative initiation pathways of the 1st generation Grubbs catalyst.

The dissociative pathway begins with the rate-limiting dissociation of a tricyclohexylphosphine ligand to form a 14-electron intermediate.[1][5] This species then coordinates with the olefin substrate to form an alkene complex, which subsequently undergoes a [2+2] cycloaddition to form the key ruthenacyclobutane intermediate.[6] The associative pathway, while less favored for the first-generation catalyst, would involve the initial coordination of the olefin to the 16-electron pre-catalyst to form an 18-electron intermediate, followed by the loss of a phosphine ligand.

Experimental_Workflow cluster_workflow Kinetic Analysis Workflow Catalyst_Prep Prepare Catalyst Solution (e.g., 0.1 mM in CH₂Cl₂) under Inert Atmosphere Spectrometer Place Sample in UV-vis Spectrophotometer Catalyst_Prep->Spectrometer Data_Acq Record Absorbance at λ_max (e.g., 334 nm) over Time Spectrometer->Data_Acq Data_Analysis Plot Absorbance vs. Time Data_Acq->Data_Analysis Rate_Calc Calculate k_obs from Kinetic Fit Data_Analysis->Rate_Calc

References

An In-depth Technical Guide on the Core Role of Phosphine Ligands in Grubbs Catalyst 1st Generation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1st Generation Grubbs Catalyst, formally known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂(=CHPh)]), has been a transformative tool in organic synthesis, particularly in the realm of olefin metathesis. Its remarkable functional group tolerance and stability have made it a cornerstone in the construction of complex molecular architectures relevant to drug discovery and materials science.[1] Central to the catalyst's performance are its two tricyclohexylphosphine (B42057) (PCy₃) ligands. This technical guide provides a comprehensive examination of the pivotal role these phosphine (B1218219) ligands play, focusing on their steric and electronic contributions to the catalyst's activity and stability. We delve into the dissociative mechanism that governs the catalytic cycle, present quantitative data on ligand parameters, and provide detailed experimental protocols for the synthesis of the catalyst and its application in a benchmark ring-closing metathesis (RCM) reaction.

The Dissociative Mechanism: The Heart of the Catalytic Cycle

The catalytic activity of the 1st Generation Grubbs Catalyst is predicated on a dissociative mechanism.[2] For the olefin metathesis to commence, one of the two phosphine ligands must first dissociate from the ruthenium center. This dissociation creates a vacant coordination site, allowing the incoming olefin substrate to bind and initiate the catalytic cycle.[2] This initial step is widely recognized as the rate-determining step of the overall reaction.[2]

The equilibrium between the 16-electron catalyst and the catalytically active 14-electron intermediate is a critical factor influencing the reaction kinetics. The propensity of a phosphine ligand to dissociate is governed by a combination of its steric bulk and electronic properties.

The Catalytic Cycle

The olefin metathesis reaction catalyzed by the 1st Generation Grubbs Catalyst proceeds through a well-established cycle of metallacyclobutane intermediates. The key steps are:

  • Initiation: Dissociation of one phosphine ligand to form a 14-electron intermediate.

  • Olefin Coordination: The olefin substrate coordinates to the vacant site on the ruthenium center.

  • [2+2] Cycloaddition: Formation of a metallacyclobutane intermediate.

  • [2+2] Retro-Cycloaddition: Cleavage of the metallacyclobutane to yield a new alkylidene and the first olefin product.

  • Second Olefin Coordination and Cycloaddition: The second olefin substrate binds, and a new metallacyclobutane is formed.

  • Final Retro-Cycloaddition: The final product is released, and the catalyst is regenerated.

Catalytic Cycle of Grubbs 1st Generation Catalyst start Grubbs Catalyst [RuCl₂(PCy₃)₂(=CHPh)] intermediate1 14-e⁻ Intermediate [RuCl₂(PCy₃)(=CHPh)] start->intermediate1 - PCy₃ olefin_coordination Olefin Coordination intermediate1->olefin_coordination + Olefin metallacyclobutane1 First Metallacyclobutane olefin_coordination->metallacyclobutane1 [2+2] Cycloaddition new_alkylidene New Alkylidene metallacyclobutane1->new_alkylidene Retro [2+2] Cycloaddition olefin_coordination2 Second Olefin Coordination new_alkylidene->olefin_coordination2 + Olefin metallacyclobutane2 Second Metallacyclobutane olefin_coordination2->metallacyclobutane2 [2+2] Cycloaddition product Product Release metallacyclobutane2->product Retro [2+2] Cycloaddition product->start + PCy₃ Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Ligand Exchange RuCl2(PPh3)3 RuCl₂(PPh₃)₃ Reaction1 Reflux in THF, 2h RuCl2(PPh3)3->Reaction1 Propynol 1,1-diphenyl-2-propyn-1-ol Propynol->Reaction1 Intermediate RuCl₂(PPh₃)₂(3-phenylinden-1-ylidene) Reaction1->Intermediate Purification1 Precipitation with Hexanes Intermediate->Purification1 Purified_Intermediate Purified Intermediate Reaction2 Stir in CH₂Cl₂, RT, 1.5-2h Purified_Intermediate->Reaction2 PCy3 Tricyclohexylphosphine (PCy₃) PCy3->Reaction2 Grubbs_G1 Grubbs Catalyst 1st Gen Reaction2->Grubbs_G1 Purification2 Precipitation with Hexanes Grubbs_G1->Purification2 RCM_Workflow Start Prepare Grubbs G1 solution in CH₂Cl₂ Add_Substrate Add Diethyl Diallylmalonate Start->Add_Substrate React Stir at RT for 1h Add_Substrate->React Quench Add Diethyl Ether React->Quench Filter Filter through Silica Gel Quench->Filter Evaporate Solvent Removal Filter->Evaporate Analyze Analysis (GC-MS, NMR) Evaporate->Analyze

References

Methodological & Application

Application Notes and Protocols: Grubbs Catalyst 1st Generation for Ring-Closing Metathesis (RCM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grubbs Catalyst 1st Generation, a benzylidene-bis(tricyclohexylphosphine)dichlororuthenium complex, is a landmark catalyst in the field of olefin metathesis.[1] Developed by Robert H. Grubbs, this air-tolerant catalyst has become a widely used tool in synthetic organic chemistry, particularly for ring-closing metathesis (RCM) reactions.[1] Its remarkable functional group tolerance and compatibility with a broad range of solvents have made it an invaluable asset in the synthesis of a diverse array of cyclic compounds, from common five- and six-membered rings to complex macrocycles relevant in drug discovery and natural product synthesis. This document provides detailed application notes and protocols for the effective use of the this compound in RCM.

Catalyst Properties and Handling

PropertyDescription
Appearance Purple solid
Formula C₄₃H₇₂Cl₂P₂Ru
Molecular Weight 822.96 g/mol
Solubility Soluble in organic solvents such as dichloromethane (B109758), toluene, and tetrahydrofuran.
Stability The solid is relatively stable in air for short periods, but for long-term storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. Solutions of the catalyst are more susceptible to decomposition, especially when exposed to air and light.

Handling Precautions:

  • For optimal results, use standard Schlenk techniques or a glovebox for handling the catalyst, especially when preparing stock solutions.

  • Use anhydrous and degassed solvents to minimize catalyst deactivation.

  • Avoid exposure of catalyst solutions to air and bright light.

Applications in Ring-Closing Metathesis (RCM)

The this compound is highly effective for the synthesis of a wide variety of cyclic structures through the intramolecular cyclization of dienes. The driving force for the reaction is often the formation of a stable cyclic alkene and the release of volatile ethylene (B1197577) gas.

Synthesis of Carbocycles and Heterocycles

The catalyst is widely employed in the formation of five-, six-, and seven-membered rings, which are common structural motifs in many organic molecules.

SubstrateProductCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)
1,6-OctadieneCyclohexene5Dichloromethane0.1252>95
Diethyl diallylmalonateDiethyl cyclopent-3-ene-1,1-dicarboxylate5Dichloromethane-Room Temp1High Conversion
Diallyl ether2,5-Dihydrofuran0.4Dichloromethane2.5Room Temp--
N-Tosyl-N,N-diallylamine1-Tosyl-2,5-dihydro-1H-pyrrole5Dichloromethane0.05401297
Boc-diallylaminetert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate5Dichloromethane0.05402485
Synthesis of Macrocycles

The this compound has also been successfully utilized in the synthesis of larger ring systems, which are prevalent in many biologically active natural products and pharmaceutical compounds. The success of macrocyclization often depends on employing high dilution conditions to favor the intramolecular RCM reaction over intermolecular oligomerization.

SubstrateProduct Ring SizeCatalyst Loading (mol%)SolventConcentration (mM)Temperature (°C)Time (h)Yield (%)
Diene precursor for a 9-membered lactone910Dichloromethane-Reflux4865
Diene precursor for a 14-membered lactone1420Dichloromethane5Reflux7278

Experimental Protocols

General Protocol for Ring-Closing Metathesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Diene substrate

  • This compound

  • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the diene substrate to an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Solvent Addition: Add the anhydrous and degassed solvent to the flask to achieve the desired concentration (typically 0.005 M to 0.1 M for macrocyclization and higher for smaller rings).

  • Heating: Begin stirring and heat the solution to the desired temperature (often room temperature to reflux).

  • Catalyst Addition: In a separate vial under an inert atmosphere, weigh the this compound (typically 1-10 mol%). Dissolve the catalyst in a small amount of the reaction solvent and add it to the reaction mixture via a syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel to remove the ruthenium byproducts and any unreacted starting material.

Detailed Protocol: RCM of Diethyl Diallylmalonate

This protocol provides a specific example for the synthesis of a five-membered ring.

Materials:

  • Diethyl diallylmalonate (100 mg, 0.416 mmol)

  • This compound (16 mg, 0.02 mmol, 4.8 mol%)

  • Anhydrous and degassed dichloromethane (CH₂Cl₂) (10 mL)

  • Diethyl ether

  • Silica gel

Procedure:

  • Under a nitrogen atmosphere, prepare a solution of the this compound (16 mg) in dry, degassed dichloromethane (10 mL) in a 25 mL flask containing a stir bar.

  • To this solution, add diethyl diallylmalonate (100 mg).

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 1 hour.

  • After 1 hour, add diethyl ether (30 mL) to the reaction mixture.

  • Filter the mixture through a plug of silica gel to remove the majority of the ruthenium catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Analyze the crude product by GC-MS and ¹H NMR to determine the conversion to the desired diethyl cyclopent-3-ene-1,1-dicarboxylate.

  • If necessary, further purify the product by column chromatography on silica gel.

Visualizations

RCM_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_products Products Ru_Carbene [Ru]=CHPh (Catalyst) Metallocyclobutane1 Metallocyclobutane Intermediate 1 Ru_Carbene->Metallocyclobutane1 + Diene New_Ru_Carbene [Ru]=CHR' Metallocyclobutane1->New_Ru_Carbene - Styrene Metallocyclobutane2 Metallocyclobutane Intermediate 2 New_Ru_Carbene->Metallocyclobutane2 Intramolecular Coordination Metallocyclobutane2->Ru_Carbene - Cycloalkene + Ethylene Cycloalkene Cyclic Product Ethylene Ethylene

Caption: Catalytic cycle of Ring-Closing Metathesis with Grubbs 1st Generation Catalyst.

RCM_Workflow start Start setup Reaction Setup (Inert Atmosphere, Oven-Dried Glassware) start->setup reagents Add Diene Substrate and Anhydrous, Degassed Solvent setup->reagents heat Heat to Desired Temperature reagents->heat catalyst Dissolve and Add Grubbs 1st Gen. Catalyst heat->catalyst monitor Monitor Reaction (TLC, GC, NMR) catalyst->monitor quench Quench Reaction (e.g., Ethyl Vinyl Ether) monitor->quench Reaction Complete concentrate Concentrate in vacuo quench->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Cyclic Product purify->product

Caption: General experimental workflow for a Ring-Closing Metathesis (RCM) reaction.

References

Application Notes and Protocols for Cross-Metathesis Using Grubbs Catalyst 1st Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-metathesis (CM) is a powerful and versatile reaction in organic synthesis that enables the formation of new carbon-carbon double bonds by the exchange of substituents between two different olefins. This reaction is catalyzed by transition metal carbene complexes, with the Grubbs family of ruthenium catalysts being among the most widely used. The first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, while perhaps less reactive than its successors, remains a valuable tool due to its accessibility and effectiveness in specific applications.[1][2] It demonstrates tolerance to a variety of functional groups and is compatible with a range of solvents, making it a popular choice in synthetic organic chemistry.[2]

These application notes provide an overview of cross-metathesis protocols specifically utilizing the Grubbs Catalyst 1st Generation. Included are key considerations for reaction setup, detailed experimental procedures, and data on substrate scope and yields to guide researchers in applying this methodology to their synthetic challenges, particularly in the realm of fine chemical synthesis and drug development.[2]

Key Considerations for Successful Cross-Metathesis

Several factors must be considered to achieve high yields and selectivity in cross-metathesis reactions using the first-generation Grubbs catalyst.

  • Substrate Reactivity: The success of a cross-metathesis reaction is highly dependent on the relative reactivity of the olefin partners. A general model for selectivity suggests that reacting an olefin with a high propensity for homodimerization with one of lower reactivity can lead to selective cross-metathesis, even at a 1:1 stoichiometry.[3]

  • Reaction Conditions: this compound is sensitive to air and moisture, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox) and dry solvents for optimal performance.[4] The catalyst can also be deactivated by primary alcohols.[5] Reactions are typically run in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) at room temperature to 40°C.[6]

  • Minimizing Homodimerization: While the goal is the cross-product, the formation of homodimers is a common side reaction.[1] To favor cross-metathesis over homodimerization, one can use an excess of one of the olefin partners.[4] Additionally, conducting the reaction at lower concentrations can also suppress the bimolecular homodimerization pathway.[4]

  • Ethylene (B1197577) Removal: For reactions that produce ethylene as a byproduct, its removal can drive the equilibrium towards the desired product. This can be achieved by performing the reaction under a stream of inert gas or under vacuum.[4][6]

Data Presentation: Substrate Scope and Yields

The following tables summarize the performance of this compound in the cross-metathesis of various olefin substrates.

Olefin 1Olefin 2Catalyst Loading (mol%)SolventTime (h)Yield (%)Reference
5-hexenyl acetate1-octene5CH₂Cl₂1285(Chatterjee et al., 2000)
Allyl TMSStyrene2.5CH₂Cl₂498(Chatterjee et al., 2000)
Allyl TMS4-chlorostyrene2.5CH₂Cl₂498(Chatterjee et al., 2000)
Allyl TMS4-methoxystyrene2.5CH₂Cl₂495(Chatterjee et al., 2000)
Allyl TMS1-hexene2.5CH₂Cl₂460(Chatterjee et al., 2000)

Table 1: Cross-Metathesis of Various Terminal Olefins.

DieneCross PartnerCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
1,5-hexadiene1-octene5CH₂Cl₂1275(Chatterjee et al., 2000)
1,6-heptadieneStyrene5CH₂Cl₂1280(Chatterjee et al., 2000)

Table 2: Cross-Metathesis with Dienes.

Experimental Protocols

General Procedure for Cross-Metathesis

This protocol describes a general method for performing a cross-metathesis reaction using this compound under an inert atmosphere.

Materials:

  • This compound

  • Olefin 1

  • Olefin 2

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Schlenk flask and manifold or glovebox

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas (argon or nitrogen).

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the desired amount of this compound (typically 2.5-5 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous dichloromethane to the flask to dissolve the catalyst. Sequentially add Olefin 1 (1.0 equivalent) and Olefin 2 (1.0-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature (or heat to 40°C if necessary). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. The solvent can then be removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired cross-metathesis product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Inert Atmosphere prep1->prep2 react1 Add Grubbs Cat. 1st Gen prep2->react1 react2 Add Anhydrous Solvent react1->react2 react3 Add Olefins react2->react3 react4 Stir at RT / 40°C react3->react4 react5 Monitor by TLC/GC-MS react4->react5 workup1 Quench Reaction react5->workup1 workup2 Solvent Removal workup1->workup2 purify1 Column Chromatography workup2->purify1 end end purify1->end Isolated Product catalytic_cycle catalyst [Ru]=CHPh (Grubbs 1st Gen) intermediate1 Ruthenacyclobutane catalyst->intermediate1 + Olefin 1 olefin1 R1-CH=CH2 olefin1->intermediate1 product1 Ph-CH=CH2 intermediate1->product1 catalyst_intermediate [Ru]=CH-R1 intermediate1->catalyst_intermediate - Product 1 intermediate2 Ruthenacyclobutane catalyst_intermediate->intermediate2 + Olefin 2 olefin2 R2-CH=CH2 olefin2->intermediate2 intermediate2->catalyst - Product 2 (regenerated) product2 R1-CH=CH-R2 intermediate2->product2

References

Application Notes and Protocols: Ring-Opening Metathesis Polymerization (ROMP) with Grubbs Catalyst 1st Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Ring-Opening Metathesis Polymerization (ROMP) using Grubbs Catalyst 1st Generation. This powerful polymerization technique is utilized for the synthesis of a wide range of polymers with diverse functionalities, finding applications in materials science and drug delivery.

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that converts cyclic olefins into unsaturated polymers.[1][2][3] The primary driving force for this reaction is the relief of ring strain in the monomer.[4] this compound, a ruthenium-based complex, is a widely used initiator for ROMP due to its functional group tolerance and predictable reactivity.[5] This allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDI), characteristic of a living polymerization.[4][6]

The general mechanism of ROMP involves the reaction of a cyclic olefin with the metal alkylidene catalyst. This process begins with the coordination of the olefin to the ruthenium center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. Subsequent cycloreversion opens the ring and generates a new metal alkylidene species that remains attached to the growing polymer chain, ready to react with the next monomer unit.[1]

Key Applications
  • Synthesis of Functional Polymers: The tolerance of Grubbs catalysts to various functional groups allows for the direct polymerization of monomers bearing moieties for drug conjugation, imaging agents, or targeting ligands.

  • Biomaterials and Drug Delivery: ROMP is employed to create well-defined block copolymers that can self-assemble into nanoparticles, micelles, or gels for controlled drug release.

  • Polymer Brushes and Surface Modification: The synthesis of "grafting-through" polymers via ROMP of macromonomers enables the creation of densely grafted polymer brushes for modifying surfaces or creating unimolecular nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data for ROMP reactions using this compound.

Table 1: Copolymerization of Norbornene (NBE) and Cyclopentene (B43876) (CP) with this compound

NBE in Feed (mol %)CP in Feed (mol %)NBE in Copolymer (mol %)Mn ( g/mol )PDI (Mw/Mn)
20806916,7001.63
40608018,3001.65
50508519,5001.68
60408922,1001.70
80209525,4001.75

Data extracted from a study on the statistical copolymerization of NBE and CP in CH2Cl2 at 0°C.[1]

Table 2: Reactivity Ratios for the Copolymerization of Norbornene (NBE) and Cyclopentene (CP)

Methodr_NBEr_CP
Finemann-Ross0.76 ± 0.060.06 ± 0.003
Inverted Finemann-Ross0.78 ± 0.070.07 ± 0.004
Kelen-Tüdos0.82 ± 0.100.07 ± 0.005

These reactivity ratios indicate that norbornene is significantly more reactive than cyclopentene in ROMP with this compound.[1][7]

Experimental Protocols

Protocol 1: Homopolymerization of Norbornene

This protocol describes a general procedure for the homopolymerization of norbornene using this compound.

Materials:

Procedure:

  • Monomer and Solvent Preparation:

    • Purify norbornene by sublimation or recrystallization from methanol.

    • Dry dichloromethane (CH₂Cl₂) using a solvent purification system or by distillation over calcium hydride.

    • Degas the solvent by sparging with argon or nitrogen for at least 30 minutes prior to use.

  • Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

    • In the flask, dissolve the desired amount of norbornene in anhydrous, degassed CH₂Cl₂ to achieve the target monomer concentration (e.g., 0.5 M).

  • Catalyst Solution Preparation:

    • In a separate glovebox or under a positive flow of inert gas, weigh the required amount of this compound. The monomer-to-catalyst ratio will determine the target degree of polymerization and molecular weight. A common ratio is 100:1 to 500:1.

    • Dissolve the catalyst in a small amount of anhydrous, degassed CH₂Cl₂.

  • Initiation of Polymerization:

    • Using a gas-tight syringe, rapidly inject the catalyst solution into the stirring monomer solution.

    • The reaction is typically rapid and may be accompanied by an increase in viscosity. Allow the reaction to proceed at room temperature for 1-2 hours to ensure complete conversion.

  • Termination of Polymerization:

    • To terminate the "living" polymerization, add a small amount of a chain-terminating agent, such as ethyl vinyl ether (approximately 100 equivalents relative to the catalyst).

    • Stir the solution for an additional 20-30 minutes.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of rapidly stirring methanol.

    • Collect the precipitated polynorbornene by filtration.

    • Wash the polymer with fresh methanol to remove any residual monomer and catalyst byproducts.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Diagrams

ROMP_Mechanism Catalyst Grubbs Catalyst 1st Gen Ru=CHPh Coordination Olefin Coordination Catalyst->Coordination + Monomer Monomer Cyclic Olefin (e.g., Norbornene) Monomer->Coordination Metallacyclobutane Metallacyclobutane Intermediate Coordination->Metallacyclobutane [2+2] Cycloaddition RingOpening Ring-Opening Metallacyclobutane->RingOpening PropagatingSpecies Propagating Species Ru=CH-Polymer RingOpening->PropagatingSpecies Cycloreversion PropagatingSpecies->Coordination + New Monomer Termination Termination (e.g., Ethyl Vinyl Ether) PropagatingSpecies->Termination NewMonomer Next Monomer Polymer Final Polymer Termination->Polymer

Caption: Mechanism of Ring-Opening Metathesis Polymerization (ROMP).

ROMP_Workflow Start Start Prep Prepare Anhydrous Solvent and Purified Monomer Start->Prep Setup Assemble Reaction Under Inert Atmosphere Prep->Setup DissolveMonomer Dissolve Monomer in Solvent Setup->DissolveMonomer Initiate Inject Catalyst to Initiate Polymerization DissolveMonomer->Initiate PrepareCatalyst Prepare Catalyst Solution PrepareCatalyst->Initiate Polymerize Allow Reaction to Proceed (e.g., 1-2 hours) Initiate->Polymerize Terminate Add Terminating Agent (e.g., Ethyl Vinyl Ether) Polymerize->Terminate Precipitate Precipitate Polymer in Methanol Terminate->Precipitate Isolate Filter, Wash, and Dry Polymer Precipitate->Isolate Characterize Characterize Polymer (GPC, NMR) Isolate->Characterize End End Characterize->End

Caption: Experimental workflow for a typical ROMP reaction.

References

Application Notes and Protocols: Grubbs Catalyst 1st Generation in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Grubbs Catalyst 1st Generation in the synthesis of natural products. The focus is on providing practical, actionable information for laboratory use, including quantitative data summaries and visualizations of key processes.

Introduction

The first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, is a landmark organometallic complex that has revolutionized olefin metathesis in organic synthesis.[1] Its tolerance to a variety of functional groups and its relative stability in air have made it a valuable tool in the construction of complex molecular architectures, including numerous natural products.[1] This document will explore its application in two key types of metathesis reactions: Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM).

Key Applications in Natural Product Synthesis

The first-generation Grubbs catalyst is particularly well-suited for the formation of di-substituted olefins via Ring-Closing Metathesis (RCM), a powerful strategy for the synthesis of carbocyclic and heterocyclic rings. It has also been successfully employed in Cross-Metathesis (CM) reactions, which involve the coupling of two different olefinic partners.

Ring-Closing Metathesis (RCM)

RCM is a widely used strategy in natural product synthesis to form rings of various sizes.[2] The reaction is driven by the formation of a stable cyclic olefin and the release of a volatile byproduct, typically ethylene.

One notable example is the synthesis of (+)-Goniothalamin , a styryl-lactone with cytotoxic properties.[3] The key step in its synthesis involves the RCM of a diene precursor to form the unsaturated lactone ring.[3]

Another significant application is in the synthesis of Pacifigorgiane Sesquiterpenes , where the first-generation Grubbs catalyst has been effectively used for the RCM of sterically demanding geminally disubstituted olefins to yield trisubstituted cyclic olefins.[4]

Cross-Metathesis (CM)

While often competing with homodimerization, cross-metathesis with the first-generation Grubbs catalyst can be efficient when there is a significant difference in the reactivity of the olefin partners.[5] This strategy allows for the modular construction of complex carbon skeletons.

Quantitative Data Summary

The following table summarizes key quantitative data for the application of this compound in the synthesis of selected natural products.

Natural Product/IntermediateMetathesis TypeCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
(+)-GoniothalaminRCM8CH₂Cl₂Reflux392[3]
Pacifigorgiane IntermediateRCM10Not SpecifiedReflux8Not Specified[4]
α,β-Unsaturated γ-lactoneRCMNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGood to High[6]

Experimental Protocols

Protocol 1: Synthesis of (+)-Goniothalamin via Ring-Closing Metathesis

This protocol describes the ring-closing metathesis of a diene precursor to form the lactone ring of (+)-Goniothalamin.[3]

Materials:

  • Diene precursor (e.g., (R)-1-((E)-2-phenylvinyl)but-3-en-1-yl acrylate)

  • This compound

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon, add the diene precursor (1 equivalent).

  • Dissolve the diene in anhydrous dichloromethane to a concentration of approximately 0.03 M.

  • In a separate vial, weigh the this compound (0.08 equivalents, 8 mol%) and dissolve it in a small amount of anhydrous dichloromethane.

  • Bring the solution of the diene precursor to reflux.

  • To the refluxing solution, add the catalyst solution dropwise.

  • Continue to heat the reaction mixture at reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (+)-Goniothalamin.

Protocol 2: General Procedure for Ring-Closing Metathesis of Geminally Disubstituted Olefins (e.g., in Pacifigorgiane Synthesis)

This protocol provides a general method for the RCM of more sterically hindered dienes, as demonstrated in the synthesis of pacifigorgiane sesquiterpenes.[4]

Materials:

  • Geminally disubstituted diene precursor

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried flask equipped with a reflux condenser under an inert atmosphere.

  • Add the geminally disubstituted diene precursor (1 equivalent) to the flask.

  • Dissolve the diene in the anhydrous solvent to a suitable concentration (typically 0.01-0.1 M).

  • Add the this compound (0.10 equivalents, 10 mol%) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8 hours or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature.

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography to isolate the desired cyclic product.

Visualizations

Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) using the this compound, based on the Chauvin mechanism.

RCM_Mechanism Catalyst [Ru]=CHPh Metallacyclobutane1 Metallacyclobutane Intermediate Catalyst->Metallacyclobutane1 [2+2] Cycloaddition Diene Diene Substrate Diene->Metallacyclobutane1 IntermediateCarbene New Ruthenium Carbene Metallacyclobutane1->IntermediateCarbene Cycloreversion IntermediateCarbene->Catalyst Regeneration Product Cyclic Olefin (Natural Product) IntermediateCarbene->Product Intramolecular [2+2] Cycloaddition & Cycloreversion Ethylene Ethylene (byproduct)

Caption: Catalytic cycle of Ring-Closing Metathesis (RCM).

CM_Mechanism Catalyst [Ru]=CHPh Metallacyclobutane1 Metallacyclobutane 1 Catalyst->Metallacyclobutane1 [2+2] Olefin1 Olefin 1 Olefin1->Metallacyclobutane1 Olefin2 Olefin 2 Metallacyclobutane2 Metallacyclobutane 2 Olefin2->Metallacyclobutane2 IntermediateCarbene Intermediate Carbene Metallacyclobutane1->IntermediateCarbene Cycloreversion IntermediateCarbene->Metallacyclobutane2 [2+2] Metallacyclobutane2->Catalyst Regeneration Product Cross-Metathesis Product Metallacyclobutane2->Product Cycloreversion

Caption: Catalytic cycle of Cross-Metathesis (CM).

Experimental Workflow

The following diagram outlines a general experimental workflow for performing a Ring-Closing Metathesis reaction using the this compound.

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dry glassware under inert atmosphere add_substrate Add diene substrate start->add_substrate add_solvent Add anhydrous solvent add_substrate->add_solvent prepare_catalyst Prepare catalyst solution add_solvent->prepare_catalyst add_catalyst Add catalyst to reaction prepare_catalyst->add_catalyst reflux Heat to reflux add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete concentrate Concentrate in vacuo cool->concentrate purify Purify by column chromatography concentrate->purify end_node Isolate pure product purify->end_node

Caption: General workflow for RCM with Grubbs Catalyst 1st Gen.

References

Application Notes and Protocols for Grubbs Catalyst 1st Generation in Terminal Alkene Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grubbs Catalyst® 1st Generation, a ruthenium-based complex, is a cornerstone in the field of olefin metathesis, a powerful carbon-carbon double bond forming reaction. Its discovery revolutionized synthetic organic chemistry by providing a functional group tolerant and relatively stable catalyst for various metathesis transformations.[1][2] This document provides detailed application notes and protocols for the use of Grubbs Catalyst 1st Generation in two key reactions involving terminal alkenes: Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM).

The catalyst, with the chemical formula [RuCl₂(PCy₃)₂(=CHPh)], is a purple solid that is moderately stable in solid form but should be handled under an inert atmosphere, especially when in solution, to prevent degradation by oxygen and moisture.[1] It is particularly well-suited for the metathesis of simple, terminal alkenes, offering a cost-effective solution for many synthetic applications.[3]

Applications in Terminal Alkene Metathesis

This compound is widely employed in the synthesis of a diverse range of molecules, from simple cyclic compounds to complex architectures in natural product synthesis and drug discovery. Its primary applications for terminal alkenes are:

  • Ring-Closing Metathesis (RCM): This intramolecular reaction involves the formation of a cyclic olefin from a diene with two terminal double bonds. The reaction is driven forward by the release of volatile ethylene (B1197577) gas.[4] RCM is a highly effective method for synthesizing 5- to 30-membered rings.[5]

  • Cross-Metathesis (CM): This intermolecular reaction occurs between two different terminal alkenes, resulting in the formation of a new internal olefin and ethylene.[6] While statistical product mixtures can be an issue, selective cross-metathesis can be achieved by using an excess of one of the alkene partners or by coupling alkenes with different reactivities.[4][6]

Data Presentation

The following tables summarize the performance of this compound in representative RCM and CM reactions involving terminal alkenes.

Table 1: Ring-Closing Metathesis (RCM) of Terminal Dienes
Diene SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
1,6-Octadiene5Dichloromethane (B109758)252Cyclohexene>95[7]
Diethyl diallylmalonate5DichloromethaneReflux2.5Diethyl 3-cyclopentene-1,1-dicarboxylate82
N-Tosyl-diallylamine4Benzene5041-Tosyl-2,5-dihydropyrrole97
Allyl (2-allylphenyl) ether3DichloromethaneReflux242H-1-Benzopyran, 3,4-dihydro-81
1,7-Octadiene5Dichloromethane252Cycloheptene85
Table 2: Cross-Metathesis (CM) of Terminal Alkenes
Alkene 1Alkene 2Catalyst Loading (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
1-Hexene1-Hexene5Dichloromethane2545-Decene85
Allylbenzene (B44316)Styrene (B11656)2.5Dichloromethane25121,3-Diphenylpropene89
1-DeceneMethyl acrylate5Dichloromethane2512Methyl 2-dodecenoate78
Allyl alcohol1-Octene5Dichloromethane40122-Undecen-1-ol65
StyreneEthylene (1 atm)1Toluene (B28343)501Styrene (no reaction)0

Experimental Protocols

General Considerations
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.

  • Solvent Purity: Anhydrous, degassed solvents are crucial for optimal catalyst performance. Dichloromethane and toluene are commonly used solvents.

  • Ethylene Removal: In both RCM and CM, the removal of the volatile byproduct ethylene is essential to drive the reaction equilibrium towards the product. This can be achieved by performing the reaction under a gentle stream of inert gas or under vacuum.

Protocol 1: Ring-Closing Metathesis (RCM) of a Terminal Diene

This protocol describes a general procedure for the RCM of a terminal diene, exemplified by the cyclization of diethyl diallylmalonate.

Materials:

  • This compound

  • Diethyl diallylmalonate

  • Anhydrous and degassed dichloromethane (DCM)

  • Schlenk flask and condenser

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add diethyl diallylmalonate (1.0 mmol, 1.0 equiv).

  • Under a positive pressure of inert gas, add anhydrous, degassed DCM (10 mL to achieve a 0.1 M concentration).

  • In a separate vial, under an inert atmosphere, weigh this compound (0.05 mmol, 5 mol%) and dissolve it in a small amount of anhydrous, degassed DCM (1-2 mL).

  • With vigorous stirring, add the catalyst solution to the diene solution via syringe.

  • Heat the reaction mixture to reflux (approx. 40 °C) and maintain for the desired time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • To quench the reaction and precipitate the ruthenium byproducts, add a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclic olefin.

Protocol 2: Cross-Metathesis (CM) of Terminal Alkenes

This protocol provides a general procedure for the cross-metathesis of two terminal alkenes, exemplified by the reaction of allylbenzene and styrene.

Materials:

  • This compound

  • Allylbenzene

  • Styrene

  • Anhydrous and degassed dichloromethane (DCM)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add allylbenzene (1.0 mmol, 1.0 equiv) and styrene (1.2 mmol, 1.2 equiv).

  • Under a positive pressure of inert gas, add anhydrous, degassed DCM (2.5 mL to achieve a 0.4 M concentration in the limiting alkene).

  • In a separate vial, under an inert atmosphere, weigh this compound (0.025 mmol, 2.5 mol%) and dissolve it in a small amount of anhydrous, degassed DCM (0.5-1 mL).

  • With vigorous stirring at room temperature, add the catalyst solution to the alkene solution via syringe.

  • Stir the reaction at room temperature for the desired time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the cross-metathesis product.

Visualizations

Catalytic Cycle of Olefin Metathesis

Catalytic_Cycle cluster_initiation Initiation cluster_propagation Propagation Precatalyst [Ru]=CHPh (Grubbs 1st Gen) Active_Catalyst [Ru]=CHR' Precatalyst->Active_Catalyst  + Alkene (R'CH=CH₂) - PhCH=CH₂ Metallacyclobutane1 Metallacyclobutane Intermediate Active_Catalyst->Metallacyclobutane1 + Alkene (R''CH=CH₂) Product_Release Product (R'CH=CHR'') Metallacyclobutane1->Product_Release Retro [2+2] Metallacyclobutane2 Metallacyclobutane Intermediate Metallacyclobutane2->Active_Catalyst Retro [2+2] - Ethylene Product_Release->Metallacyclobutane2  +[Ru]=CH₂

Caption: Catalytic cycle of olefin metathesis using this compound.

Experimental Workflow for Ring-Closing Metathesis (RCM)

RCM_Workflow Start Start: Prepare Reactants Setup Set up Reaction under Inert Atmosphere Start->Setup Add_Diene Add Diene and Solvent Setup->Add_Diene Prepare_Catalyst Prepare Catalyst Solution Setup->Prepare_Catalyst Add_Catalyst Add Catalyst to Reaction Add_Diene->Add_Catalyst Prepare_Catalyst->Add_Catalyst React Heat and Stir (Monitor Progress) Add_Catalyst->React Quench Quench Reaction (e.g., with Ethyl Vinyl Ether) React->Quench Purify Purification (Column Chromatography) Quench->Purify Product Final Product: Cyclic Olefin Purify->Product

Caption: A typical experimental workflow for Ring-Closing Metathesis (RCM).

Relationship of Reaction Parameters in Cross-Metathesis (CM)

CM_Parameters Parameters Reaction Parameters Catalyst Catalyst Loading Parameters->Catalyst Concentration Substrate Concentration Parameters->Concentration Temperature Reaction Temperature Parameters->Temperature Time Reaction Time Parameters->Time Ratio Alkene Ratio Parameters->Ratio Yield Yield Catalyst->Yield Rate Reaction Rate Catalyst->Rate Selectivity Selectivity (Cross vs. Homo-dimerization) Concentration->Selectivity Temperature->Rate Time->Yield Ratio->Selectivity Outcome Reaction Outcome Yield->Outcome Selectivity->Outcome Rate->Outcome

Caption: Interplay of key parameters influencing the outcome of Cross-Metathesis (CM).

References

Application Notes and Protocols for Olefin Metathesis with Grubbs Catalyst 1st Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin metathesis is a powerful and versatile organic reaction that enables the formation of new carbon-carbon double bonds. The development of well-defined ruthenium-based catalysts, particularly the first-generation Grubbs Catalyst, has revolutionized synthetic chemistry by providing a highly functional group tolerant and efficient method for various metathesis reactions.[1][2] This document provides detailed application notes and experimental protocols for conducting olefin metathesis using Grubbs Catalyst 1st Generation, focusing on ring-closing metathesis (RCM) and cross-metathesis (CM) reactions.

This compound is a ruthenium carbene complex, specifically benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, with the chemical formula [RuCl₂(PCy₃)₂(CHPh)]. It is a purple solid that is relatively stable in air as a solid, but reactions are typically performed under an inert atmosphere to prevent catalyst degradation in solution.[1] This catalyst is particularly effective for the metathesis of terminal olefins.

Applications

This compound is widely used in various types of olefin metathesis reactions, including:

  • Ring-Closing Metathesis (RCM): An intramolecular reaction of a diene to form a cyclic olefin, driven by the formation of a volatile byproduct like ethylene.[2][3]

  • Cross-Metathesis (CM): An intermolecular reaction between two different olefins to create new olefin products.[2][3][4] To favor the desired cross-product over homodimers, one of the olefin partners is often used in excess.[3]

  • Ring-Opening Metathesis Polymerization (ROMP): The polymerization of cyclic olefins to produce polymers.

Catalytic Cycle and Mechanism

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the metal carbene and the olefin substrates. The catalytic cycle for this compound can be visualized as follows:

Olefin_Metathesis_Cycle Catalyst Grubbs Catalyst (Pre-catalyst) ActiveCatalyst 14e- Intermediate [Ru]=CHPh Catalyst->ActiveCatalyst - PCy3 Metallacyclobutane1 Metallacyclobutane 1 ActiveCatalyst->Metallacyclobutane1 + Olefin 1 Olefin1 Olefin 1 (R1-CH=CH2) NewCarbene New Ruthenium Carbene [Ru]=CHR1 Metallacyclobutane1->NewCarbene - Product 1 Product1 Product 1 (Styrene) Metallacyclobutane2 Metallacyclobutane 2 NewCarbene->Metallacyclobutane2 + Olefin 2 Olefin2 Olefin 2 (R2-CH=CH2) RegenCatalyst Regenerated Carbene [Ru]=CH2 Metallacyclobutane2->RegenCatalyst - Product 2 Product2 Product 2 (R1-CH=CHR2) RegenCatalyst->ActiveCatalyst + Ph-CH=CH2 (from catalyst regeneration)

Caption: Catalytic cycle of olefin metathesis with this compound.

Data Presentation

The following tables summarize typical reaction conditions and yields for Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) reactions using this compound.

Table 1: Ring-Closing Metathesis (RCM) Data

SubstrateCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)
Diethyl diallylmalonate4.8Dichloromethane (B109758)0.04Room Temp1>95
Diethyl diallylmalonate5Dichloromethane0.07Room Temp1>95
A protected diene10Dichloromethane0.05Reflux885
A complex diene5Dichloromethane0.1401.582

Table 2: Cross-Metathesis (CM) Data

Olefin 1Olefin 2Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-Octene (B94956)cis-1,4-Diacetoxy-2-butene (B1582018)5DichloromethaneReflux382
Allyltrimethylsilanecis-1,4-Diacetoxy-2-butene5DichloromethaneReflux285
StyreneEthyl acrylate5Dichloromethane353<10
1-Octene1-Octene (Self-Metathesis)0.01Toluene60-High Conversion

Experimental Protocols

Safety Precautions: this compound is a flammable solid. Handle in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (gloves, safety glasses). Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation by oxygen.[5]

Protocol 1: Ring-Closing Metathesis of Diethyl Diallylmalonate

This protocol describes the ring-closing metathesis of diethyl diallylmalonate to form diethyl 1-cyclopentene-1,2-dicarboxylate.

Materials:

  • This compound

  • Diethyl diallylmalonate

  • Anhydrous, degassed dichloromethane (CH₂Cl₂)

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas line

  • Syringes and needles

Experimental Workflow Diagram:

RCM_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dry glassware and add stir bar B Purge flask with inert gas A->B C Add anhydrous, degassed CH2Cl2 B->C D Add diethyl diallylmalonate C->D E Add Grubbs Catalyst 1st Gen D->E F Stir at room temperature E->F G Monitor reaction by TLC/GC-MS F->G H Quench reaction (e.g., with ethyl vinyl ether) G->H I Filter through silica (B1680970) gel H->I J Remove solvent in vacuo I->J K Purify by column chromatography J->K

Caption: General workflow for a ring-closing metathesis reaction.

Procedure:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add diethyl diallylmalonate (100 mg, 0.416 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Substrate Addition: Using a syringe, add 10 mL of anhydrous, degassed dichloromethane to the flask and stir until the substrate is dissolved.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add this compound (16 mg, 0.02 mmol, 4.8 mol%) to the stirring solution. The solution will typically turn from purple to brown.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to yield the pure cyclic product.

Protocol 2: Cross-Metathesis of 1-Octene and cis-1,4-Diacetoxy-2-butene

This protocol provides a general procedure for the cross-metathesis of a terminal olefin with a symmetrical internal olefin.

Materials:

  • This compound

  • 1-Octene

  • cis-1,4-Diacetoxy-2-butene

  • Anhydrous, degassed dichloromethane (CH₂Cl₂)

  • Schlenk flask or round-bottom flask with a septum and reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas line

  • Heating mantle or oil bath

  • Syringes and needles

Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add cis-1,4-diacetoxy-2-butene (1.0 equiv).

  • Inert Atmosphere: Seal the flask and condenser system and purge with dry nitrogen or argon for 15-20 minutes.

  • Solvent and Substrate Addition: Add anhydrous, degassed dichloromethane via syringe to achieve a substrate concentration of approximately 0.4 M. Then, add 1-octene (1.0-1.2 equiv) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add this compound (5 mol%) to the stirring solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 40°C for dichloromethane) and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired cross-metathesis product.

References

Application Notes and Protocols: Solvent Selection for Reactions with Grubbs Catalyst 1st Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, remains a cornerstone of olefin metathesis due to its versatility in various transformations, including Ring-Closing Metathesis (RCM), Ring-Opening Metathesis Polymerization (ROMP), and Cross-Metathesis (CM). The choice of solvent is a critical parameter that significantly influences the catalyst's activity, stability, and overall reaction efficiency. This document provides detailed application notes, experimental protocols, and a summary of solvent effects to guide researchers in optimizing their metathesis reactions with this catalyst.

General Considerations for Solvent Selection

The selection of an appropriate solvent for reactions involving the first-generation Grubbs catalyst should be guided by several key principles. The ideal solvent should be inert to the reaction conditions, effectively dissolve the substrate and catalyst, and have minimal interaction with the ruthenium center.

Recommended Solvents: Generally, non-polar, weakly coordinating solvents are preferred for reactions with the first-generation Grubbs catalyst.[1][2] These solvents do not compete with the olefinic substrate for coordination to the ruthenium center, thus facilitating the catalytic cycle.

  • Hydrocarbons: Toluene (B28343), benzene, hexanes, and heptane (B126788) are excellent choices. Toluene is often favored due to its ability to dissolve a wide range of organic substrates and its suitable boiling point for reactions requiring elevated temperatures.

  • Chlorinated Solvents: Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are widely used and are particularly effective for reactions conducted at or below room temperature.[3] DCM is a good solvent for both the catalyst and many organic substrates.

  • Ethers: Tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE) can be used, as they are generally non-coordinating.[1] However, it is crucial to use peroxide-free ethers, as peroxides can oxidize and deactivate the catalyst.[1]

Solvents to be Used with Caution or Avoided:

  • Protic Solvents: Alcohols (e.g., methanol, ethanol) and water should be strictly avoided. They can react with the catalyst, leading to the formation of inactive ruthenium hydride species and decomposition of the catalyst.[4][5]

  • Strongly Coordinating Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and pyridine (B92270) are not recommended as they can coordinate strongly to the ruthenium center and inhibit catalytic activity.[1]

Reaction Atmosphere: Reactions with the first-generation Grubbs catalyst should always be performed under an inert atmosphere (e.g., argon or nitrogen).[1] While the solid catalyst is relatively air-tolerant, it is susceptible to oxidation in solution.[1] For optimal results, it is highly recommended to use degassed solvents.[2]

Logical Workflow for Solvent Selection

The choice of solvent is intrinsically linked to the specific metathesis reaction being performed and the properties of the substrate. The following diagram illustrates a logical workflow for selecting an appropriate solvent.

SolventSelection Solvent Selection Workflow for Grubbs Catalyst 1st Gen cluster_input Reaction Parameters cluster_decision Solvent Choice Considerations cluster_output Recommended Solvent Classes cluster_avoid Solvents to Avoid ReactionType Reaction Type (RCM, ROMP, CM) SolventPolarity Solvent Polarity ReactionType->SolventPolarity SubstrateProperties Substrate Solubility & Functional Groups SubstrateProperties->SolventPolarity Hydrocarbons Hydrocarbons (Toluene, Benzene) SolventPolarity->Hydrocarbons Chlorinated Chlorinated (DCM, DCE) SolventPolarity->Chlorinated Ethers Ethers (THF) (Peroxide-Free) SolventPolarity->Ethers CoordinatingAbility Coordinating Ability Protic Protic Solvents (Alcohols, Water) CoordinatingAbility->Protic Coordinating Strongly Coordinating (DMF, DMSO) CoordinatingAbility->Coordinating BoilingPoint Boiling Point BoilingPoint->Hydrocarbons BoilingPoint->Chlorinated

Caption: Logical workflow for selecting a suitable solvent.

Application Notes and Protocols

Ring-Closing Metathesis (RCM)

RCM is a powerful method for the synthesis of cyclic compounds. The choice of solvent can significantly impact the yield, particularly by influencing the extent of competing intermolecular reactions.

Quantitative Data Summary for RCM of Diethyl Diallylmalonate

SolventCatalyst Loading (mol%)Concentration (M)Temperature (°C)Time (h)Yield (%)Reference
CH₂Cl₂100.25Reflux2429[3]
CH₂Cl₂100.04Reflux2465[3]
CH₂Cl₂100.01Reflux2485[3]
CH₂Cl₂50.01Reflux2482[3]
Toluene5 (Grubbs II)0.0460-55[3]

Experimental Protocol for RCM of Diethyl Diallylmalonate in Dichloromethane

Materials:

  • Grubbs Catalyst 1st Generation

  • Diethyl diallylmalonate

  • Anhydrous, degassed dichloromethane (CH₂Cl₂)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve diethyl diallylmalonate in anhydrous, degassed CH₂Cl₂ to the desired concentration (e.g., 0.01 M).

  • In a separate vial, weigh the this compound (e.g., 5 mol%) under an inert atmosphere.

  • Add the catalyst to the stirred solution of the diene.

  • Heat the reaction mixture to reflux (approx. 40°C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • To quench the reaction, add a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica (B1680970) gel.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a chain-growth polymerization used to synthesize polymers from cyclic olefins. The solvent can affect the rate of polymerization and the properties of the resulting polymer.

Quantitative Data Summary for ROMP of Norbornene

SolventMonomer:Catalyst RatioTemperature (°C)ObservationsReference
CH₂Cl₂Varies0Successful copolymerization with cyclopentene.[1]
BenzeneVariesRoom Temp.Kinetic studies performed.[2][4]

Experimental Protocol for ROMP of Norbornene in Dichloromethane

Materials:

  • This compound

  • Norbornene

  • Anhydrous, degassed dichloromethane (CH₂Cl₂)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

  • Ethyl vinyl ether (for quenching)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, prepare a solution of norbornene in anhydrous, degassed CH₂Cl₂.

  • In a separate vial, prepare a stock solution of this compound in a small amount of anhydrous, degassed CH₂Cl₂.

  • Add the catalyst solution to the rapidly stirring monomer solution.

  • Allow the polymerization to proceed at the desired temperature (e.g., 0°C to room temperature). The reaction is often rapid.

  • Monitor the reaction by observing the increase in viscosity of the solution.

  • Quench the polymerization by adding an excess of ethyl vinyl ether.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Cross-Metathesis (CM)

CM involves the reaction of two different olefins. Solvent choice is critical for ensuring good solubility of both substrates and for minimizing homodimerization side products.

Experimental Protocol for a General Cross-Metathesis Reaction

Materials:

  • This compound

  • Olefin 1

  • Olefin 2

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the two olefin substrates in the chosen anhydrous, degassed solvent.

  • Add the this compound (typically 1-5 mol%) to the stirred solution.

  • Heat the reaction mixture if necessary (e.g., 40-60°C for toluene) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with ethyl vinyl ether.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Catalyst Stability and Deactivation Pathways

The choice of solvent can also influence the stability and lifetime of the Grubbs catalyst. The following diagram illustrates the key factors leading to catalyst deactivation.

CatalystDeactivation Catalyst Deactivation Pathways cluster_catalyst Active Catalyst cluster_deactivation Deactivating Agents cluster_inactive Inactive Species ActiveCatalyst Grubbs 1st Gen (Active Species) OxidizedRu Oxidized Ruthenium ActiveCatalyst->OxidizedRu Oxidation RuHydride Ruthenium Hydride ActiveCatalyst->RuHydride Decomposition CoordinatedComplex Coordinated Complex ActiveCatalyst->CoordinatedComplex Inhibition Oxygen Oxygen (in solution) Oxygen->OxidizedRu ProticSolvents Protic Solvents (Alcohols, Water) ProticSolvents->RuHydride CoordinatingSolvents Coordinating Solvents (DMF, DMSO) CoordinatingSolvents->CoordinatedComplex Peroxides Peroxides (from ethers) Peroxides->OxidizedRu

Caption: Factors leading to catalyst deactivation.

Conclusion

The judicious selection of a solvent is paramount for the success of olefin metathesis reactions employing the first-generation Grubbs catalyst. Non-polar, weakly coordinating solvents such as dichloromethane and toluene are generally the most reliable choices. It is crucial to use anhydrous, degassed solvents and to maintain an inert atmosphere to prevent catalyst deactivation. The protocols and data presented herein provide a foundation for researchers to develop and optimize their synthetic procedures, leading to improved yields and reaction efficiencies.

References

Application Notes and Protocols for Grubbs Catalyst 1st Generation in Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Grubbs Catalyst 1st Generation in olefin metathesis reactions, including Ring-Closing Metathesis (RCM) and Cross Metathesis (CM). It is intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in synthetic organic chemistry and drug development.

Introduction to this compound

This compound, with the chemical formula [RuCl₂(PCy₃)₂(CHPh)], is a ruthenium-based catalyst widely used for various olefin metathesis reactions.[1] It is valued for its functional group tolerance, stability in the presence of air and moisture (as a solid), and compatibility with a range of organic solvents.[2][3] While second and third-generation Grubbs catalysts often exhibit higher activity, the first-generation catalyst remains a cost-effective and reliable choice for many applications, particularly for the metathesis of terminal olefins.[3]

Key Applications:

  • Ring-Closing Metathesis (RCM): Formation of cyclic olefins from acyclic dienes.[4]

  • Cross Metathesis (CM): Reaction between two different olefins to form new olefin products.[4]

  • Ring-Opening Metathesis Polymerization (ROMP): Polymerization of cyclic olefins.[4]

Catalyst Handling and Storage

This compound is a purple, microcrystalline solid.[2] Although it is relatively stable to air and moisture as a solid, proper handling and storage are crucial to maintain its catalytic activity.

  • Storage: Store the catalyst in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term storage.[5]

  • Handling: While the solid catalyst can be weighed in the air, it is recommended to handle it in a glovebox or under an inert atmosphere for optimal results.[6] Solutions of the catalyst are more sensitive to oxygen and should always be handled under inert conditions.[7] Use degassed solvents for preparing catalyst solutions and for the reaction itself.[6]

Factors Influencing Catalyst Loading and Concentration

The optimal catalyst loading and substrate concentration depend on several factors, including the type of metathesis reaction, the reactivity of the substrate, and the desired reaction rate. The following diagram illustrates the key relationships:

G cluster_factors Factors Influencing Catalyst Loading & Concentration cluster_outcomes Parameters to Optimize ReactionType Reaction Type CatalystLoading Catalyst Loading (mol%) ReactionType->CatalystLoading RCM: lower loading CM: higher loading SubstrateConcentration Substrate Concentration (M) ReactionType->SubstrateConcentration RCM: dilute for macrocycles CM: concentrated SubstrateReactivity Substrate Reactivity SubstrateReactivity->CatalystLoading Sterically hindered substrates may require higher loading DesiredRate Desired Reaction Rate DesiredRate->CatalystLoading Higher rate often requires higher loading

Caption: Logical relationship between reaction parameters and catalyst optimization.

Application Data: Ring-Closing Metathesis (RCM)

RCM is a powerful tool for the synthesis of cyclic compounds. The catalyst loading and substrate concentration are critical parameters that influence the efficiency of the cyclization and can be adjusted to favor intramolecular reaction over intermolecular oligomerization.

Table 1: Grubbs 1st Generation Catalyst Performance in RCM of 1,6-Octadiene [8]

Catalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)
5Dichloromethane (B109758)0.1252>95
1Dichloromethane0.2401.582

Note: Higher dilution generally favors the formation of larger rings to minimize competing intermolecular reactions. For the formation of medium-sized rings (8-11 members), which can be challenging, higher catalyst loadings (e.g., stoichiometric amounts) have been employed in some cases.[9]

Application Data: Cross Metathesis (CM)

In CM, the goal is often to selectively form a new olefin from two different starting olefins. Catalyst loading and the stoichiometry of the reactants are key to maximizing the yield of the desired cross-product while minimizing homodimerization.

Table 2: Representative Conditions for Cross Metathesis with Grubbs 1st Generation Catalyst [4]

Catalyst Loading (mol%)Olefin 1 (equiv)Olefin 2 (equiv)SolventConcentration (M)Temperature
51.01.0Dichloromethane0.4 (in olefin)Room Temperature

Note: For CM reactions, it is common to use one of the olefin partners in excess to drive the reaction towards the desired cross-product.[10] Concentrated reaction conditions are generally preferred for intermolecular reactions like CM.[11]

Experimental Protocols

The following are generalized protocols for performing RCM and CM reactions using this compound. These should be adapted based on the specific substrate and desired outcome.

General Workflow for Olefin Metathesis

The following diagram outlines the typical experimental workflow for an olefin metathesis reaction.

G Start Start Setup Prepare Reaction Vessel (Dry glassware, inert atmosphere) Start->Setup PrepareSubstrate Prepare Substrate Solution (Dissolve substrate in degassed solvent) Setup->PrepareSubstrate AddCatalyst Add Grubbs Catalyst 1st Gen. PrepareSubstrate->AddCatalyst Reaction Stir at Desired Temperature (Monitor by TLC/GC/NMR) AddCatalyst->Reaction Quench Quench Reaction (e.g., with ethyl vinyl ether) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify Product (Column chromatography) Workup->Purify End End Purify->End

Caption: General experimental workflow for an olefin metathesis reaction.

Protocol for Ring-Closing Metathesis (RCM)

This protocol is a general guideline for the RCM of a diene substrate.

Materials:

  • This compound

  • Diene substrate

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Quenching agent (e.g., ethyl vinyl ether)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the diene substrate under an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.05 M to 0.2 M).

  • Heating: If the reaction requires heating, bring the solution to the desired temperature (e.g., reflux in dichloromethane at ~40°C).

  • Catalyst Addition: In a separate vial, weigh the this compound (typically 1-5 mol%) and dissolve it in a small amount of the reaction solvent under an inert atmosphere. Add the catalyst solution to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR). Reaction times can vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and add a quenching agent such as ethyl vinyl ether (a few drops) and stir for 30 minutes to deactivate the catalyst.

  • Workup and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Protocol for Cross Metathesis (CM)

This protocol provides a general procedure for the CM of two olefin partners.

Materials:

  • This compound

  • Olefin 1

  • Olefin 2

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware

  • Quenching agent (e.g., ethyl vinyl ether)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, prepare a solution of the two olefin substrates in the desired stoichiometric ratio in anhydrous, degassed solvent. The concentration is typically higher than in RCM, often in the range of 0.2 M to 1.0 M.[4]

  • Catalyst Addition: Add the this compound (typically 2-5 mol%) to the reaction mixture, either as a solid or as a solution in a small amount of the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC, GC-MS, or ¹H NMR.

  • Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Workup and Purification: Remove the solvent in vacuo and purify the crude residue by flash column chromatography to isolate the desired cross-metathesis product.

Troubleshooting

  • Low Conversion: If the reaction stalls or shows low conversion, this could be due to catalyst deactivation. Ensure that the solvent and reagents are sufficiently pure and dry, and that the reaction is performed under a strict inert atmosphere. In some cases, a second portion of the catalyst can be added.

  • Isomerization of the Double Bond: The formation of ruthenium hydride species can lead to isomerization of the newly formed double bond. This can sometimes be suppressed by the addition of a mild acid, such as acetic acid, or by using a phosphine (B1218219) scavenger.[6]

  • Catalyst Degradation: this compound can be sensitive to primary alcohols, water, and oxygen, which can lead to the formation of inactive ruthenium species.[12][13] Careful purification of substrates and solvents is essential.

Conclusion

This compound is a versatile and reliable tool for a wide range of olefin metathesis reactions. By carefully selecting the catalyst loading, substrate concentration, and reaction conditions, researchers can achieve high yields and selectivities in the synthesis of a diverse array of cyclic and acyclic olefins. These application notes and protocols provide a solid foundation for the successful implementation of this important catalytic transformation in the laboratory.

References

Application Notes and Protocols for Grubbs Catalyst 1st Generation in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of the first-generation Grubbs Catalyst, bis(tricyclohexylphosphine)benzylideneruthenium(IV) dichloride ([RuCl₂(PCy₃)₂(CHPh)]), in polymer chemistry, with a focus on Ring-Opening Metathesis Polymerization (ROMP). Detailed protocols for the polymerization of common monomers are also provided.

Application Notes

The first-generation Grubbs Catalyst (G1) is a ruthenium-based organometallic complex that has been instrumental in the advancement of olefin metathesis.[1] In polymer chemistry, its primary application is as an initiator for ROMP, a powerful technique for the synthesis of a wide variety of polymers with unique architectures and functionalities.[2][3]

Key Features and Applications:

  • Ring-Opening Metathesis Polymerization (ROMP): G1 is widely used to polymerize strained cyclic olefins. The driving force for this reaction is the relief of ring strain in the monomer.[4] This method allows for the synthesis of polymers with the original double bond functionality retained in the polymer backbone.[5]

  • Functional Group Tolerance: Compared to earlier metathesis catalysts, G1 exhibits good tolerance to a variety of functional groups, enabling the polymerization of monomers bearing ethers, esters, and other moieties.[6] However, it can be sensitive to primary alcohols and water.

  • Living Polymerization Characteristics: Under specific conditions, ROMP initiated by G1 can exhibit living polymerization characteristics. This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[4] It also enables the formation of block copolymers by sequential monomer addition.

  • Synthesis of Diverse Polymer Architectures: G1 has been employed in the synthesis of a range of polymeric materials, including linear polymers, copolymers, and more complex architectures like molecular brushes.[3]

  • Copolymerization: The catalyst can be used to create statistical copolymers by polymerizing a mixture of two or more monomers. The reactivity ratios of the monomers will dictate their incorporation into the polymer chain.[2]

Comparison with Other Generations:

While second and third-generation Grubbs catalysts generally offer higher activity and broader functional group tolerance, the first-generation catalyst remains a cost-effective and suitable choice for many applications, particularly for the polymerization of terminal alkenes and less sterically demanding cyclic olefins.[6] In some specific cases of cascade polymerization, the smaller steric hindrance of the G1 ligands has been shown to lead to superior activity and selectivity.

Data Presentation

The following tables summarize quantitative data from representative polymerization reactions using Grubbs Catalyst 1st Generation.

Table 1: Copolymerization of Norbornene (NBE) and Cyclopentene (CP) [2]

Sample (NBE/CP molar feed ratio)NBE in Copolymer (mol%)CP in Copolymer (mol%)Mn ( g/mol )PDI (Mw/Mn)
20/804951637,5001.6
40/605743615,8001.8
50/506337101,1001.7
60/406733161,5001.9
80/207228127,1001.8

Reaction Conditions: Solvent: CH₂Cl₂; Temperature: 0 °C.[2]

Table 2: Polymerization of Dicyclopentadiene (B1670491) (DCPD) [7][8]

Monomer/Catalyst Ratio (mol/mol)Temperature (°C)TimeResulting Polymer
~8000:135minutesCross-linked Poly(DCPD)
250:115-Poly(DCPD)
500:115-Poly(DCPD)
1000:115-Poly(DCPD)

Note: The polymerization of DCPD is highly exothermic and can be very rapid, leading to a cross-linked thermoset polymer. Reaction conditions can be tuned to control the polymerization rate and material properties.[7][8]

Experimental Protocols

Protocol 1: Ring-Opening Metathesis Polymerization of Norbornene

This protocol describes a general procedure for the homopolymerization of norbornene using this compound.

Materials:

  • This compound

  • Norbornene (NBE)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Ethyl vinyl ether

  • Methanol

  • Argon or Nitrogen gas supply (for inert atmosphere)

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Monomer and Solvent Preparation: Purify norbornene by sublimation or recrystallization. Dry dichloromethane over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.

  • Reaction Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Catalyst Solution Preparation: In the Schlenk flask, dissolve the desired amount of this compound in a portion of the anhydrous dichloromethane. The monomer-to-catalyst ratio can be varied to target different molecular weights (e.g., 200:1 to 1000:1).

  • Monomer Addition: In a separate flask under an inert atmosphere, prepare a solution of norbornene in anhydrous dichloromethane.

  • Initiation of Polymerization: Using a syringe, rapidly add the norbornene solution to the stirring catalyst solution. The reaction mixture may warm up, and a noticeable increase in viscosity should be observed as the polymerization proceeds.

  • Polymerization: Allow the reaction to stir at room temperature. The reaction time can vary from minutes to several hours depending on the desired conversion and molecular weight.

  • Termination: To quench the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes.

  • Polymer Precipitation and Purification: Pour the viscous polymer solution into a large excess of rapidly stirring methanol. The polynorbornene will precipitate as a white solid.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: Ring-Opening Metathesis Polymerization of Dicyclopentadiene (DCPD)

This protocol outlines the bulk polymerization of dicyclopentadiene, which typically yields a cross-linked thermoset material. Caution should be exercised as this reaction is highly exothermic.

Materials:

  • This compound

  • Dicyclopentadiene (DCPD), endo-isomer

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vessel (e.g., a vial or mold)

  • Magnetic stirrer and stir bar (optional, for initial mixing)

Procedure:

  • Monomer Preparation: Use freshly distilled or inhibitor-free dicyclopentadiene for best results.

  • Catalyst Loading: In a clean, dry reaction vessel under an inert atmosphere, place the desired amount of this compound. The monomer-to-catalyst ratio will significantly affect the polymerization rate (e.g., 8000:1 for slower, more controlled polymerization).[9]

  • Monomer Addition: Add the liquid dicyclopentadiene to the reaction vessel containing the catalyst.

  • Mixing: Briefly stir or agitate the mixture to ensure the catalyst is well-dispersated in the monomer.

  • Polymerization/Curing: The polymerization will initiate, often with a noticeable exotherm. The reaction can proceed at room temperature or be gently heated to accelerate curing. The mixture will solidify into a hard, cross-linked polymer.

  • Post-Curing (Optional): For optimal mechanical properties, the resulting polymer can be post-cured at an elevated temperature.

Mandatory Visualization

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst Grubbs Catalyst 1st Gen Ru(=CHPh)(PCy₃)₂Cl₂ Intermediate1 [2+2] Cycloaddition Catalyst->Intermediate1 + Monomer Monomer Cyclic Olefin (Monomer) Monomer->Intermediate1 Metallocyclobutane Metallocyclobutane Intermediate Intermediate1->Metallocyclobutane Intermediate2 Cycloreversion Metallocyclobutane->Intermediate2 New_Carbene New Ruthenium Carbene (Propagating Species) Intermediate2->New_Carbene Propagating_Species Propagating Species New_Carbene->Propagating_Species Intermediate3 [2+2] Cycloaddition Propagating_Species->Intermediate3 + Monomer Another_Monomer Another Monomer Another_Monomer->Intermediate3 Growing_Metallocyclobutane Metallocyclobutane (Growing Chain) Intermediate3->Growing_Metallocyclobutane Intermediate4 Cycloreversion Growing_Metallocyclobutane->Intermediate4 Elongated_Chain Elongated Polymer Chain (Propagating Species) Intermediate4->Elongated_Chain Elongated_Chain->Propagating_Species repeats n times

Caption: Mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Experimental_Workflow Start Start: Prepare Reagents Inert_Atmosphere Set up Reaction under Inert Atmosphere Start->Inert_Atmosphere Catalyst_Dissolution Dissolve Grubbs Catalyst 1st Gen in Anhydrous Solvent Inert_Atmosphere->Catalyst_Dissolution Monomer_Addition Add Monomer Solution Catalyst_Dissolution->Monomer_Addition Polymerization Allow Polymerization to Proceed (Stirring at set Temperature) Monomer_Addition->Polymerization Termination Terminate Reaction (e.g., with Ethyl Vinyl Ether) Polymerization->Termination Precipitation Precipitate Polymer in Non-Solvent (e.g., Methanol) Termination->Precipitation Isolation Isolate and Dry Polymer Precipitation->Isolation Characterization Characterize Polymer (GPC, NMR, etc.) Isolation->Characterization

Caption: General Experimental Workflow for ROMP.

References

Application Notes and Protocols for Macrocycle Synthesis Using Grubbs Catalyst 1st Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of macrocycles via ring-closing metathesis (RCM) utilizing the Grubbs Catalyst 1st Generation. This catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ([RuCl₂(PCy₃)₂(=CHPh)]), remains a valuable tool for the synthesis of macrocyclic structures, particularly for less sterically demanding substrates.[1]

Introduction

Macrocycles are a significant class of molecules in drug discovery and materials science, offering unique conformational properties.[2] Ring-closing metathesis (RCM) has emerged as a powerful synthetic strategy for the formation of these large rings. The this compound, developed by Robert H. Grubbs, is an air-tolerant and functional group-compatible catalyst that effectively mediates the formation of carbon-carbon double bonds in a cyclic framework.[3] While second-generation catalysts often exhibit higher activity, the first-generation catalyst is a cost-effective and efficient option for many macrocyclization reactions, especially with terminal alkenes.

Catalytic Cycle and Mechanism

The catalytic cycle of olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. The Grubbs catalyst initiates the reaction by reacting with a terminal alkene of the diene substrate to form a new ruthenium alkylidene and a volatile alkene byproduct (e.g., ethylene (B1197577) when starting from a diene). This new alkylidene then reacts intramolecularly with the second terminal alkene to form a metallacyclobutane intermediate, which subsequently undergoes cycloreversion to release the macrocyclic product and regenerate a ruthenium alkylidene species that continues the catalytic cycle.

Catalytic Cycle catalyst Grubbs Catalyst 1st Gen [Ru]=CHPh intermediate1 Ruthenium Alkylidene Intermediate catalyst->intermediate1 + Diene diene Acyclic Diene Substrate metallacyclobutane Metallacyclobutane Intermediate intermediate1->metallacyclobutane Intramolecular Coordination macrocycle Macrocyclic Product metallacyclobutane->macrocycle Cycloreversion regenerated_catalyst Regenerated Ruthenium Alkylidene metallacyclobutane->regenerated_catalyst regenerated_catalyst->intermediate1 + Diene

Caption: Catalytic cycle of ring-closing metathesis.

General Experimental Workflow

A typical experimental workflow for the synthesis of macrocycles using this compound involves the slow addition of the catalyst to a dilute solution of the diene substrate. High dilution is crucial to favor the intramolecular RCM over intermolecular polymerization.

Experimental Workflow start Start dissolve_diene Dissolve diene substrate in anhydrous solvent under inert atmosphere start->dissolve_diene slow_addition Slowly add catalyst solution to the diene solution (syringe pump) dissolve_diene->slow_addition prepare_catalyst Prepare a solution of Grubbs Catalyst 1st Gen in anhydrous solvent prepare_catalyst->slow_addition reaction Stir the reaction mixture at the specified temperature for the designated time slow_addition->reaction quench Quench the reaction (e.g., with ethyl vinyl ether) reaction->quench purification Purify the macrocycle (e.g., column chromatography) quench->purification end End purification->end

Caption: General workflow for macrocyclization.

Application Data

The following tables summarize quantitative data for the synthesis of various macrocycles using this compound.

Table 1: Synthesis of Macrolactones

SubstrateRing SizeCatalyst Loading (mol%)Concentration (M)SolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
(±)-1-(Thiophen-2-yl)undec-10-enyl undec-10-enoate (B1210307)166.90.01Toluene (B28343)110246566:34
Di-O-allyl bisphenol A diacetate1450.01CH₂Cl₂451285N/A
Di-O-allyl bisphenol F diacetate1450.01CH₂Cl₂451282N/A

Table 2: Synthesis of Carbocycles

SubstrateRing SizeCatalyst Loading (mol%)Concentration (M)SolventTemperature (°C)Time (h)Yield (%)
1-Allyl-1-vinyl-cyclohexane850.05CH₂Cl₂25492
Diethyl diallylmalonate750.1CH₂Cl₂25295
6-allyl-6-methyl-3-(prop-1-en-2-yl)cyclohex-2-en-1-one8100.005CH₂Cl₂45890

Table 3: Synthesis of Macrocyclic Peptides and Lactams

SubstrateRing SizeCatalyst Loading (mol%)Concentration (M)SolventTemperature (°C)Time (h)Yield (%)
Di-N-allyl-dipeptide1010-200.002CH₂Cl₂25-4012-2450-70
N,N'-diallylsebacamide1450.01Toluene801278
Unsaturated di-amide derived from oleic acid1840.01Toluene1101675

Experimental Protocols

Protocol 1: Synthesis of a 16-Membered Thienylmacrolactone

This protocol describes the synthesis of (±)-16-(Thiophen-2-yl)-oxacyclohexadec-11-en-2-one.

Materials:

  • (±)-1-(Thiophen-2-yl)undec-10-enyl undec-10-enoate

  • This compound

  • Anhydrous Toluene

  • Syringe pumps

  • Standard Schlenk line glassware

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under an argon atmosphere, place 250 mL of anhydrous toluene.

  • Heat the toluene to reflux (110 °C).

  • Prepare two separate solutions:

    • Solution A: Dissolve 1.0 g (2.9 mmol) of (±)-1-(thiophen-2-yl)undec-10-enyl undec-10-enoate in 5 mL of anhydrous toluene.

    • Solution B: Dissolve 0.16 g (0.20 mmol) of this compound in 5 mL of anhydrous toluene.

  • Using two separate syringe pumps, simultaneously add Solution A and Solution B dropwise to the refluxing toluene over a period of 12 hours.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 16-membered macrolactone.

Protocol 2: Synthesis of an 8-Membered Carbocycle

This protocol is for the synthesis of a pacifigorgiane precursor.

Materials:

  • 6-allyl-6-methyl-3-(prop-1-en-2-yl)cyclohex-2-en-1-one derivative

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard Schlenk line glassware

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the diene substrate in anhydrous CH₂Cl₂ to a concentration of 0.005 M.

  • Add this compound (10 mol%) to the solution.

  • Heat the reaction mixture to reflux (approximately 45 °C) for 8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Macrocyclic Peptide Synthesis

This protocol provides a general guideline for the RCM of di-olefinic peptides.

Materials:

  • Di-olefinic peptide precursor

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂) or a mixture with DMF

  • Standard Schlenk line glassware

Procedure:

  • Dissolve the di-olefinic peptide in anhydrous CH₂Cl₂ to a concentration of 0.002 M in a flame-dried Schlenk flask under an argon atmosphere. For less soluble peptides, a CH₂Cl₂/DMF co-solvent system can be used.

  • In a separate flask, dissolve the this compound (10-20 mol%) in a small amount of anhydrous CH₂Cl₂.

  • Slowly add the catalyst solution to the peptide solution via syringe over a period of 1-2 hours.

  • Stir the reaction mixture at room temperature (or up to 40 °C) for 12-24 hours.

  • Monitor the reaction progress by HPLC-MS.

  • Upon completion, quench the reaction with ethyl vinyl ether.

  • Remove the solvent in vacuo.

  • Purify the crude cyclic peptide by preparative HPLC.

Conclusion

The this compound is a robust and effective catalyst for the synthesis of a wide range of macrocycles. Its tolerance to various functional groups and operational simplicity make it a valuable tool in both academic and industrial research. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this catalyst in their own macrocyclization endeavors. While newer generation catalysts may offer advantages in certain cases, the first-generation catalyst remains a highly relevant and economical choice for the synthesis of many important macrocyclic structures.

References

Troubleshooting & Optimization

Technical Support Center: Grubbs Catalyst 1st Generation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Grubbs Catalyst 1st Generation for olefin metathesis reactions.

Frequently Asked Questions (FAQs)

Q1: How should I properly handle and store this compound?

A1: this compound is a flammable solid and should be handled with care.[1] It is moderately stable in solid form but is sensitive to oxygen and moisture in solution.[2]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Use only with adequate ventilation and wear appropriate personal protective equipment (gloves, eye protection).[1]

    • Keep away from ignition sources and minimize dust generation.[1]

    • Standard Schlenk techniques are recommended to exclude air and moisture during handling.[2]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

    • For long-term storage, a temperature of 2-8°C is recommended.[1]

Q2: What are the common signs of catalyst decomposition?

A2: Visual and spectroscopic changes can indicate catalyst decomposition. A color change of the reaction solution to dark brown can be a sign of decomposition, particularly upon exposure to air.[3] Spectroscopic monitoring by 31P NMR will show the disappearance of the catalyst's characteristic signal and the appearance of new peaks.[4] Similarly, changes in the UV-vis spectrum, such as the disappearance of the catalyst's absorbance peak, can be observed.[2]

Q3: What are the main decomposition pathways for this compound?

A3: The primary decomposition pathways are initiated by impurities or reaction conditions such as:

  • Primary Alcohols and Water: In the presence of primary alcohols or water, especially with a base, the catalyst can decompose to form a ruthenium hydride species, (PCy3)2(CO)Ru(Cl)(H), which is inactive for metathesis but can catalyze double-bond isomerization.[3][4] This occurs through a non-catalytic alcohol dehydrogenation followed by decarbonylation.[4]

  • Oxygen: Exposure to oxygen can lead to the formation of (PCy3)2(CO)Ru(Cl)(Ph).[4] In solution, the catalyst is susceptible to oxidation.[2]

  • Ethylene (B1197577): The formation of the unstable ruthenium methylidene intermediate from ethylene can promote catalyst deactivation.[5] Pre-exposure of the catalyst to ethylene has been shown to negatively impact its performance.[5]

  • Amines: Primary amines can lead to decomposition. It is suggested that the replacement of a PCy3 ligand by a primary amine is the initial step in a bimolecular coupling degradation pathway.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion Catalyst Decomposition: The catalyst may have decomposed due to exposure to air, moisture, or impurities in the solvent or substrate.- Ensure all solvents and reagents are rigorously dried and degassed. - Use standard Schlenk techniques or a glovebox for reaction setup. - Purify substrates to remove potential inhibitors like alcohols, water, or peroxides.[7]
Inhibiting Functional Groups: Your substrate may contain functional groups that coordinate to the ruthenium center and inhibit catalysis.- Protect strongly coordinating functional groups before the metathesis reaction.[7]
Ethylene Accumulation: In ring-closing metathesis (RCM) of terminal dienes, the ethylene byproduct can accumulate and lead to the formation of the less stable methylidene species, causing catalyst deactivation.[5][7]- Perform the reaction under a stream of inert gas (e.g., argon or nitrogen) to remove ethylene as it forms.[7] - Running the reaction under vacuum can also help remove ethylene.
Isomerization of Alkenes Formation of Ruthenium Hydride: Decomposition of the catalyst, often by primary alcohols or water, can form a ruthenium hydride species that is an active isomerization catalyst.[3][4]- Rigorously exclude primary alcohols and water from the reaction mixture. - If isomerization is observed, it is a strong indicator of catalyst decomposition. The reaction should be repeated with purified reagents and stricter anaerobic/anhydrous conditions.
Difficulty in Product Purification Ruthenium Byproducts: Colored ruthenium byproducts from catalyst decomposition can be difficult to remove from the desired product.[8]- Quenching: After the reaction is complete, add a quenching agent like ethyl vinyl ether or an allenyl ester to deactivate the remaining catalyst and facilitate purification.[8] - Chromatography: Multiple chromatographic purifications may be necessary.[9] - Scavengers: Use lead tetraacetate or treat the crude reaction mixture with silica (B1680970) gel and DMSO to remove ruthenium impurities.[10][11]

Quantitative Data on Catalyst Decomposition

The decomposition of this compound can be monitored spectroscopically. The following table summarizes observed decomposition rate constants under specific conditions.

MethodCatalystConditionsObserved Rate Constant (kobs)Reference
UV-vis SpectroscopyGrubbs 1st Gen.0.10 mM in CH2Cl2 at 25 °C7.48 × 10-5 s-1[12]
31P NMRGrubbs 1st Gen.0.1 M in CD2Cl2 at 25 °C5.1% transformation after 72 h[12]

Experimental Protocols

Protocol 1: Monitoring Catalyst Decomposition by 31P NMR

This protocol describes how to monitor the decomposition of this compound when exposed to a primary alcohol.

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in a dry, deuterated solvent (e.g., CD2Cl2 or C6D6).

    • Transfer a known volume of the catalyst solution to an NMR tube sealed with a septum.

  • Initial Spectrum:

    • Acquire an initial 31P NMR spectrum. The active catalyst should show a characteristic signal.

  • Addition of Decomposition Agent:

    • Using a syringe, add a measured amount of a dry, degassed primary alcohol (e.g., 1-propanol) to the NMR tube.

  • Monitoring:

    • Acquire 31P NMR spectra at regular intervals to monitor the disappearance of the catalyst's signal and the appearance of new peaks corresponding to decomposition products.[4]

Protocol 2: Synthesis of a Decomposition Product - (PCy3)2(CO)Ru(Cl)(H)

This protocol describes the synthesis of the ruthenium monohydride species, a common decomposition product.

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, dissolve this compound in a dry, degassed solvent such as toluene.

  • Addition of Reagents:

    • Add a primary alcohol (e.g., 1-propanol, >10 equivalents).

    • Add a base (e.g., triethylamine, >10 equivalents) to facilitate the reaction.[4]

  • Reaction Conditions:

    • Heat the reaction mixture to 70 °C and stir overnight.[3]

  • Work-up and Isolation:

    • Allow the reaction to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization or washing with a non-polar solvent to isolate the bright yellow powder of (PCy3)2(CO)Ru(Cl)(H).[4]

Protocol 3: Quenching the Metathesis Reaction

This protocol describes how to quench the reaction to stop catalysis and aid in purification.

  • Reaction Completion:

    • Once the metathesis reaction is complete (as determined by a suitable monitoring technique like TLC or GC), cool the reaction mixture to room temperature.

  • Quenching Agent Addition:

    • Add a solution of a quenching agent, such as an allenyl ester (~100 equivalents relative to the catalyst), in a suitable solvent (e.g., DCM).[8]

  • Stirring:

    • Stir the mixture at room temperature for at least one hour to ensure complete deactivation of the catalyst.[8]

  • Purification:

    • The solvent can then be removed, and the crude product can be directly purified by silica gel chromatography. The quenching agent helps in the removal of colored ruthenium byproducts.[8]

Visualizations

Decomposition_Pathways Grubbs1 Grubbs 1st Gen. (PCy3)2Cl2Ru=CHPh RuHydride Ruthenium Hydride (PCy3)2(CO)Ru(Cl)(H) (Isomerization Active) Grubbs1->RuHydride + Primary Alcohol/H2O + Base RuPhenyl Ruthenium Phenyl Complex (PCy3)2(CO)Ru(Cl)(Ph) Grubbs1->RuPhenyl + O2 RuMethylidene Ruthenium Methylidene (PCy3)2Cl2Ru=CH2 (Unstable) Grubbs1->RuMethylidene + Ethylene DecompositionProducts Other Decomposition Products RuMethylidene->DecompositionProducts Decomposition

Caption: Major decomposition pathways of this compound.

Troubleshooting_Workflow Start Low/No Conversion in Olefin Metathesis CheckPurity Check Purity of Solvents & Substrates Start->CheckPurity CheckConditions Verify Anhydrous & Anaerobic Conditions CheckPurity->CheckConditions [Purity OK] Purify Purify/Dry Solvents & Substrates CheckPurity->Purify [Impurities Suspected] CheckEthylene Is Ethylene a Byproduct? CheckConditions->CheckEthylene [Conditions OK] UseSchlenk Use Schlenk Line or Glovebox CheckConditions->UseSchlenk [Contamination Likely] RemoveEthylene Remove Ethylene (Inert Gas Sparge/Vacuum) CheckEthylene->RemoveEthylene [Yes] Repeat Repeat Reaction CheckEthylene->Repeat [No] Purify->CheckConditions UseSchlenk->CheckEthylene RemoveEthylene->Repeat

Caption: Troubleshooting workflow for low conversion in metathesis reactions.

References

Technical Support Center: Optimizing Grubbs Catalyst 1st Generation Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Grubbs Catalyst 1st Generation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the turnover number (TON) and overall success of your olefin metathesis reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not showing any activity. What are the common causes?

A1: Lack of activity can stem from several factors:

  • Catalyst Deactivation: The catalyst is sensitive to air, moisture, and certain functional groups. Improper handling or storage can lead to deactivation.[1]

  • Impure Substrates or Solvents: The presence of impurities, such as peroxides, water, or coordinating functional groups in your substrate or solvent, can poison the catalyst.

  • Low Reaction Temperature: The initiation of the 1st Generation catalyst can be slow at room temperature, especially for sterically hindered olefins.

Q2: What is the Turnover Number (TON) and how can I calculate it?

A2: The Turnover Number (TON) represents the number of moles of substrate that a mole of catalyst can convert into product before becoming inactive. It is a measure of catalyst efficiency and is calculated as follows:

TON = (moles of product) / (moles of catalyst)

A high TON indicates a more efficient and cost-effective reaction.

Q3: How can I safely handle and store my this compound?

A3: To maintain its activity, the catalyst should be handled and stored under an inert atmosphere (e.g., argon or nitrogen). It is best stored in a refrigerator or freezer in a tightly sealed container. While the solid catalyst can be weighed in the air for a short period, it is best to minimize exposure. Solutions of the catalyst are more sensitive to oxygen and should always be handled under inert conditions.

Q4: What are the typical signs of catalyst decomposition?

A4: A color change of the reaction mixture from the initial purple/brown to a black or heterogeneous mixture can indicate catalyst decomposition. The formation of ruthenium black is a common sign of decomposition. Additionally, the cessation of product formation, as monitored by techniques like GC or TLC, points to catalyst deactivation.

Troubleshooting Guide: Improving Turnover Number (TON)

This guide addresses common issues encountered during olefin metathesis reactions using this compound and provides solutions to improve your TON.

Issue 1: Low Conversion and Low TON

Possible Causes & Solutions

CauseRecommended Solution
Catalyst Deactivation by Impurities Purify Substrates and Solvents: Ensure all substrates and solvents are rigorously purified and degassed. Common impurities that deactivate the catalyst include water, alcohols, and peroxides. A recommended solvent purification protocol is provided in the "Experimental Protocols" section.
Oxygen Sensitivity Maintain Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen). Use Schlenk techniques or a glovebox for all manipulations involving the catalyst and reaction setup.[1]
Ethylene (B1197577) Poisoning Remove Ethylene Byproduct: In reactions that produce ethylene (e.g., ring-closing metathesis of terminal dienes), the buildup of ethylene can lead to the formation of an unstable methylidene species and subsequent catalyst decomposition.[2][3] To mitigate this, gently bubble a stream of inert gas (e.g., argon or nitrogen) through the reaction mixture to sparge the ethylene.[2]
Slow Catalyst Initiation Increase Reaction Temperature: The 1st Generation catalyst often requires elevated temperatures (typically 40-60 °C) for efficient initiation, especially with less reactive olefins.
Formation of Inactive Ruthenium Hydrides Use Additives: The formation of ruthenium hydride species can lead to catalyst deactivation and unwanted isomerization of the olefin. The addition of a mild acid or a hydride scavenger can suppress this side reaction. However, specific quantitative data on the effect of additives on the TON of the 1st generation catalyst is limited in publicly available literature.
Issue 2: Product Isomerization

Possible Causes & Solutions

CauseRecommended Solution
Formation of Ruthenium Hydride Species Add a Hydride Scavenger: As mentioned above, ruthenium hydrides are often responsible for olefin isomerization. While specific protocols for the 1st generation catalyst are not well-documented with quantitative TON improvements, the use of additives like 1,4-benzoquinone (B44022) has been reported to suppress isomerization in related systems.
High Reaction Temperature or Prolonged Reaction Time Optimize Reaction Conditions: Monitor the reaction closely and stop it once the desired conversion is reached. Lowering the reaction temperature may also reduce the rate of isomerization, although this may also decrease the rate of metathesis.

Data Presentation

Table 1: Effect of Temperature on TON for the Self-Metathesis of 1-Octene
Temperature (°C)Catalyst Loading (mol%)TON
400.01118
600.011522
800.0113879
900.0116516
1000.0117479

Data extracted from a study on a modified Grubbs 1st generation catalyst and may not be directly representative of the standard catalyst. However, it illustrates the general trend of increasing TON with temperature.

Experimental Protocols

Protocol 1: General Procedure for High-TON Ring-Closing Metathesis (RCM)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of Glassware: All glassware should be oven-dried overnight and allowed to cool under a stream of dry argon or nitrogen.

  • Solvent and Substrate Preparation: The solvent (e.g., dichloromethane (B109758) or toluene) must be thoroughly degassed by sparging with an inert gas for at least 30 minutes. The diene substrate should be purified by passing through a short plug of activated alumina (B75360) to remove any polar impurities.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the purified diene substrate. Dissolve the substrate in the degassed solvent to the desired concentration (typically 0.1 M to 1 M).

  • Catalyst Addition: In a separate vial, weigh the this compound (typically 0.1 to 5 mol%). The solid can be weighed in the air, but this should be done quickly. Add the catalyst to the stirred substrate solution under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 40-50 °C for dichloromethane or 80-110 °C for toluene). If ethylene is a byproduct, begin a gentle subsurface sparge with an inert gas to drive the equilibrium towards the product.

  • Monitoring the Reaction: Follow the progress of the reaction by TLC or GC analysis of small aliquots taken from the reaction mixture.

  • Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room temperature. To quench the catalyst and facilitate the removal of ruthenium byproducts, add a few drops of ethyl vinyl ether or trimethylphosphine (B1194731) and stir for 30 minutes. The reaction mixture can then be concentrated and purified by column chromatography on silica (B1680970) gel.

Protocol 2: Purification of Solvents for Metathesis Reactions
  • Degassing by Sparging: Place the solvent in a clean, dry Schlenk flask. Insert a long needle or a glass tube connected to an inert gas line (argon or nitrogen) so that it reaches the bottom of the flask.

  • Bubbling: Gently bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.

  • Storage: Store the degassed solvent under a positive pressure of inert gas.

Mandatory Visualizations

Catalyst Deactivation Pathways

DeactivationPathways This compound Deactivation Pathways cluster_impurities Impurities cluster_byproducts Reaction Byproducts ActiveCatalyst Active Ru-Carbene Species DeactivatedCatalyst Inactive Ru Species ActiveCatalyst->DeactivatedCatalyst Coordination/Oxidation Oxygen Oxygen Oxygen->ActiveCatalyst Water Water/Alcohols Water->ActiveCatalyst Ethylene Ethylene Ethylene->DeactivatedCatalyst Formation of Unstable Methylidene

Caption: Common deactivation pathways for this compound.

Experimental Workflow for High-TON RCM

RCM_Workflow Workflow for High-TON Ring-Closing Metathesis A Prepare Inert Atmosphere (Schlenk line/Glovebox) B Purify & Degas Solvent and Substrate A->B C Set up Reaction Vessel (Substrate in Solvent) B->C D Weigh & Add Grubbs Catalyst C->D E Heat Reaction & Sparge with Inert Gas (if ethylene is produced) D->E F Monitor Reaction (TLC/GC) E->F G Quench Catalyst F->G Reaction Complete H Purify Product (Column Chromatography) G->H

Caption: Step-by-step workflow for a high TON RCM experiment.

Logical Relationship of Factors Affecting TON

TON_Factors Factors Influencing Turnover Number (TON) cluster_positive Positive Influences cluster_negative Negative Influences TON Turnover Number (TON) Temp Optimal Temperature Temp->TON Purity High Substrate/Solvent Purity Purity->TON Inert Strict Inert Atmosphere Inert->TON EthyleneRemoval Ethylene Removal EthyleneRemoval->TON Oxygen Oxygen Oxygen->TON Water Water/Protic Solvents Water->TON Impurities Coordinating Impurities Impurities->TON Ethylene Ethylene Buildup Ethylene->TON

Caption: Key factors that positively and negatively impact the TON.

References

Technical Support Center: Managing Catalyst Deactivation by Ethylene with Grubbs Catalyst 1st Generation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Grubbs Catalyst 1st Generation deactivation by ethylene (B1197577) during olefin metathesis reactions.

Troubleshooting Guide

This guide addresses common problems related to catalyst deactivation by ethylene, offering potential causes and actionable solutions.

Problem Potential Cause Recommended Action
Low or no conversion in a reaction known to generate ethylene (e.g., ring-closing metathesis of a terminal diene). Deactivation of the this compound by ethylene, a byproduct of the reaction.1. Remove Ethylene: Continuously purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove ethylene as it is formed. For smaller scale reactions, performing the reaction under a gentle vacuum can also be effective.[1][2] 2. Optimize Reaction Conditions: Consider running the reaction at a lower temperature to decrease the rate of catalyst decomposition, though this may also slow the desired metathesis reaction. 3. Catalyst Selection: If ethylene-induced deactivation is persistent, consider switching to a more robust catalyst, such as a 2nd generation Grubbs catalyst or a Hoveyda-Grubbs catalyst, which are known to be more stable in the presence of ethylene.[1]
Reaction starts well but stops before completion. Gradual accumulation of ethylene in the reaction mixture is deactivating the catalyst over time.1. Inert Gas Sparging: Implement a continuous or intermittent sparging with an inert gas throughout the reaction to drive off ethylene.[1] 2. Staged Catalyst Addition: Instead of adding all the catalyst at the beginning, add it in portions over the course of the reaction. This can help maintain a sufficient concentration of active catalyst.[2]
Formation of unidentified byproducts and a color change of the reaction mixture from purple to brown/black. This often indicates significant catalyst decomposition. The unstable ruthenium methylidene intermediate, formed upon reaction with ethylene, can undergo various decomposition pathways.1. Monitor the Reaction: Use techniques like ¹H NMR or GC-MS to monitor the reaction progress and identify potential byproducts. A protocol for ¹H NMR monitoring is provided below. 2. Purify Reagents and Solvents: Ensure that all starting materials and the solvent are free from impurities that could accelerate catalyst decomposition. Solvents should be thoroughly degassed.[3]

Quantitative Data on Ethylene-Induced Deactivation

The deactivation of this compound is directly correlated with its exposure to ethylene. The formation of the unstable ruthenium methylidene intermediate is a key step in the deactivation process.[4][5] The following table summarizes the observed effect of ethylene pretreatment on the catalyst's turnover number (TON) in a subsequent cross-metathesis reaction.

Ethylene Pretreatment Time (minutes)Catalyst Turnover Number (TON)
0High
60Reduced
120Significantly Reduced
420Very Low

This table is a qualitative representation based on findings that catalyst turnover numbers are inversely proportional to the duration of ethylene treatment prior to the reaction.[4]

Experimental Protocols

Protocol for Monitoring Catalyst Deactivation by ¹H NMR Spectroscopy

This protocol allows for the in-situ monitoring of the deactivation of this compound in the presence of ethylene.

Materials:

  • This compound

  • Anhydrous, degassed deuterated solvent (e.g., C₆D₆ or CD₂Cl₂)

  • Ethylene gas (lecture bottle or balloon)

  • NMR tube with a J. Young valve or similar sealable cap

  • Schlenk line or glovebox for inert atmosphere manipulation

Procedure:

  • Sample Preparation (Inert Atmosphere):

    • In a glovebox or under a positive pressure of argon, weigh a precise amount of this compound (e.g., 5-10 mg) into a clean, dry NMR tube.

    • Add a known volume of the deuterated solvent (e.g., 0.5 mL) to the NMR tube.

    • Seal the NMR tube with the J. Young valve.

  • Initial ¹H NMR Spectrum:

    • Acquire a ¹H NMR spectrum of the catalyst solution before introducing ethylene. This will serve as the t=0 reference. The characteristic benzylidene proton signal for the active catalyst appears around 19-21 ppm.[6]

  • Introduction of Ethylene:

    • Connect the NMR tube to a controlled source of ethylene gas.

    • Briefly and carefully introduce a small amount of ethylene into the headspace of the NMR tube. Alternatively, a saturated solution of ethylene in the deuterated solvent can be prepared and added to the catalyst solution.

  • Time-Resolved ¹H NMR Spectroscopy:

    • Immediately after introducing ethylene, begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).

    • Monitor the intensity of the benzylidene proton signal of the starting catalyst. A decrease in its integration relative to an internal standard or the solvent peak indicates catalyst consumption.

    • Observe the appearance of new signals that may correspond to the ruthenium methylidene intermediate (typically around 10-12 ppm) and subsequent decomposition products.

  • Data Analysis:

    • Integrate the relevant signals in each spectrum.

    • Plot the concentration or relative intensity of the this compound as a function of time to determine the rate of deactivation.

Signaling Pathways and Workflows

Ethylene-Induced Deactivation Pathway of this compound

DeactivationPathway Grubbs1 Grubbs Catalyst 1st Gen (Ru=CHPh) MetathesisCycle Productive Metathesis Cycle Grubbs1->MetathesisCycle Olefin Substrate Metallocyclobutane Ruthenacyclobutane Intermediate Grubbs1->Metallocyclobutane + Ethylene Ethylene Ethylene (CH2=CH2) Methylidene Unstable Ruthenium Methylidene (Ru=CH2) Metallocyclobutane->Methylidene Retro [2+2] Cycloaddition Methylidene->MetathesisCycle Productive but Unstable Decomposition Decomposition Products Methylidene->Decomposition β-Hydride Elimination & Other Pathways TroubleshootingWorkflow Start Low Conversion or Reaction Stalls CheckEthylene Is Ethylene a Byproduct? Start->CheckEthylene RemoveEthylene Implement Ethylene Removal Strategy CheckEthylene->RemoveEthylene Yes OtherIssues Investigate Other Potential Issues (Purity, Temp, etc.) CheckEthylene->OtherIssues No MonitorReaction Monitor Reaction by NMR/GC-MS RemoveEthylene->MonitorReaction Success Reaction Improved MonitorReaction->Success Improvement Observed NoImprovement No Improvement MonitorReaction->NoImprovement No Significant Improvement ConsiderCatalyst Consider Alternative (e.g., 2nd Gen) Catalyst ConsiderCatalyst->Success NoImprovement->ConsiderCatalyst

References

Technical Support Center: Grubbs Catalyst 1st Generation and Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of Grubbs Catalyst 1st Generation in the presence of primary alcohols.

Troubleshooting Guides

Issue 1: Low or No Metathesis Activity with an Alcohol-Containing Substrate

Symptoms:

  • The metathesis reaction does not proceed to completion, or the yield is significantly lower than expected.

  • The reaction mixture changes color from purple to brown or black.

  • Formation of unexpected side products, particularly isomers of the starting material or product.

Possible Cause: Primary alcohols can lead to the decomposition of the this compound, forming a ruthenium hydride complex, (PCy₃)₂(CO)Ru(Cl)(H), which is inactive for metathesis but can catalyze olefin isomerization.[1][2] This decomposition is accelerated at elevated temperatures and in the presence of bases.[1]

Troubleshooting Steps:

  • Protect the Alcohol: If possible, protect the primary alcohol functional group with a suitable protecting group that is stable under the metathesis reaction conditions (e.g., silyl (B83357) ether, benzyl (B1604629) ether). This is the most effective way to prevent catalyst deactivation.

  • Lower the Reaction Temperature: If the reaction must be run with an unprotected alcohol, conduct the reaction at the lowest possible temperature that still allows for reasonable reaction rates. Catalyst decomposition is more pronounced at higher temperatures.

  • Avoid Basic Additives: If the reaction does not require a basic additive, it is best to avoid it. If a base is necessary, consider using a weaker, non-coordinating base and use it in stoichiometric amounts.

  • Increase Catalyst Loading: A higher catalyst loading may be necessary to compensate for the portion of the catalyst that decomposes. This should be a last resort, as it increases cost and the amount of ruthenium waste.

  • Monitor the Reaction Closely: Use techniques like TLC or GC to monitor the reaction progress. If the reaction stalls, it may be due to complete catalyst decomposition.

Issue 2: Observation of Isomerized Byproducts

Symptoms:

  • The desired metathesis product is obtained, but it is contaminated with its double-bond isomers.

  • Isomerization of the starting material is observed.

Possible Cause: The ruthenium hydride species formed from the decomposition of the Grubbs catalyst in the presence of a primary alcohol is an active catalyst for olefin isomerization.

Troubleshooting Steps:

  • Minimize Catalyst Decomposition: Follow the steps outlined in "Issue 1" to minimize the formation of the ruthenium hydride species.

  • Purification: If isomerization cannot be completely avoided, careful purification of the product via column chromatography or other suitable methods will be necessary to isolate the desired isomer.

  • Use a More Robust Catalyst: Consider using a second or third-generation Grubbs catalyst, or a Hoveyda-Grubbs catalyst, as they generally exhibit higher stability in the presence of functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound decomposition in the presence of primary alcohols?

A1: The decomposition proceeds via a proposed alcohol dehydrogenation pathway. The primary alcohol coordinates to the ruthenium center, followed by a β-hydride elimination to form a ruthenium hydride and an aldehyde or ketone. This intermediate can then undergo further reactions to form the stable, metathesis-inactive monohydride species, (PCy₃)₂(CO)Ru(Cl)(H).[1][2] The presence of a base facilitates the deprotonation of the alcohol, accelerating the decomposition.[1]

Q2: How does the presence of a base affect the stability of the catalyst with primary alcohols?

A2: Bases, such as triethylamine (B128534) or sodium hydroxide, significantly accelerate the decomposition of the Grubbs catalyst in the presence of primary alcohols.[1] The base can deprotonate the alcohol, forming an alkoxide which is a better nucleophile and can more readily react with the ruthenium center.

Q3: Can I use primary alcohols as solvents for metathesis reactions with this compound?

A3: It is generally not recommended to use primary alcohols as solvents for metathesis reactions with the first-generation Grubbs catalyst due to the catalyst's instability in these media. If a protic solvent is required, consider using a more sterically hindered alcohol or a more stable second-generation catalyst.

Q4: Are there any primary alcohols that are more detrimental to the catalyst's stability than others?

Quantitative Data Summary

The following table summarizes the available quantitative data on the decomposition of this compound in the presence of primary alcohols.

Primary AlcoholBaseTemperature (°C)Decomposition ProductYield (%)Reference
VariousNone70(PCy₃)₂(CO)Ru(Cl)(H)~20[1]
1-PropanolTriethylamine70(PCy₃)₂(CO)Ru(Cl)(H)>70[1]
Benzyl AlcoholTriethylamine80(PCy₃)₂(CO)Ru(Cl)(Ph)54

Experimental Protocols

Protocol 1: Monitoring Catalyst Decomposition by ¹H NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative monitoring of the decomposition of this compound in the presence of a primary alcohol.

Materials:

  • This compound

  • Primary alcohol of interest (e.g., methanol, ethanol)

  • Anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃)

  • NMR tubes with screw caps

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, dissolve a known amount of this compound (e.g., 5-10 mg) in the deuterated solvent (e.g., 0.5 mL) in a vial.

  • Transfer the solution to an NMR tube and seal it.

  • Acquire a baseline ¹H NMR spectrum of the catalyst solution. The characteristic benzylidene proton signal appears around δ 20 ppm.

  • In the glovebox, add a measured amount of the primary alcohol (e.g., 10 equivalents relative to the catalyst) to the NMR tube.

  • Reseal the NMR tube, and if desired, add a base (e.g., 10 equivalents of triethylamine).

  • Monitor the reaction by acquiring ¹H NMR spectra at regular intervals at the desired temperature.

  • Observe the decrease in the intensity of the benzylidene proton signal and the appearance of new signals corresponding to the decomposition products. The ruthenium hydride signal for (PCy₃)₂(CO)Ru(Cl)(H) is a characteristic triplet at approximately δ -15 ppm.

Visualizations

DecompositionPathway Grubbs1 Grubbs 1st Gen (PCy₃)₂Cl₂Ru=CHPh Intermediate1 Alcohol Coordination Grubbs1->Intermediate1 Alcohol Primary Alcohol (RCH₂OH) Alcohol->Intermediate1 Base Base Base->Intermediate1 facilitates Intermediate2 β-Hydride Elimination Intermediate1->Intermediate2 Hydride Ruthenium Hydride (PCy₃)₂(CO)Ru(Cl)(H) (Metathesis Inactive) Intermediate2->Hydride Aldehyde Aldehyde (RCHO) Intermediate2->Aldehyde

Caption: Proposed decomposition pathway of this compound in the presence of a primary alcohol.

TroubleshootingWorkflow Start Low Metathesis Yield with Alcohol-Containing Substrate Q1 Is alcohol protection feasible? Start->Q1 A1_Yes Protect alcohol group Q1->A1_Yes Yes A1_No Proceed with unprotected OH Q1->A1_No No End Improved Yield A1_Yes->End Q2 Is a base required? A1_No->Q2 A2_Yes Use weakest possible base in stoichiometric amount Q2->A2_Yes Yes A2_No Omit base Q2->A2_No No Action1 Lower reaction temperature A2_Yes->Action1 A2_No->Action1 Action2 Consider increasing catalyst loading Action1->Action2 Action2->End

Caption: Troubleshooting workflow for low metathesis yield with primary alcohols.

References

minimizing side reactions in Grubbs catalyzed metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Grubbs Catalyzed Olefin Metathesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions in their experiments.

Frequently Asked Questions (FAQs)

Q1: My metathesis reaction is sluggish or shows no conversion. What are the common causes?

A1: Low or no conversion in a Grubbs-catalyzed metathesis reaction can stem from several factors:

  • Catalyst Inactivity: The catalyst may have been improperly stored or handled, leading to decomposition. Grubbs catalysts, while relatively air-stable as solids, can be sensitive to oxygen and moisture in solution.[1]

  • Impurities in Substrates or Solvents: Protic impurities (water, alcohols), basic compounds, and coordinating functional groups can deactivate the catalyst.[2]

  • Inappropriate Catalyst Choice: The selected Grubbs catalyst (First, Second, or Third Generation) may not be active enough for the specific substrate, especially with sterically hindered or electron-deficient olefins.[3][4]

  • Low Reaction Temperature: Some Grubbs catalysts require thermal activation to initiate efficiently. If the reaction temperature is too low, the catalyst may not turn over.[5]

  • Ethylene (B1197577) Inhibition: In ring-closing metathesis (RCM), the buildup of the ethylene byproduct can inhibit the catalyst and shift the reaction equilibrium backward.[2][5]

Q2: I am observing significant amounts of isomerized byproducts in my reaction mixture. How can I prevent this?

A2: Olefin isomerization is a common side reaction catalyzed by ruthenium hydride species that form from the decomposition of the Grubbs catalyst.[2][6] To minimize isomerization, consider the following:

  • Additives: The addition of a co-catalyst or scavenger can suppress isomerization. 1,4-Benzoquinone and its derivatives are effective at quenching the ruthenium hydride species.[7] Mild acids, such as acetic acid, can also be used.[1]

  • Lower Reaction Temperature: Catalyst decomposition is often more pronounced at higher temperatures. Running the reaction at a lower temperature can reduce the rate of decomposition and subsequent isomerization.[8]

  • Catalyst Choice: Some Grubbs catalysts are more prone to decomposition and isomerization than others. Consider screening different generations or variations of the catalyst.

  • Minimize Reaction Time: Prolonged reaction times can lead to increased catalyst decomposition. Monitor the reaction closely and quench it once the desired product is formed.

Q3: My Ring-Closing Metathesis (RCM) reaction is producing oligomers/polymers instead of the desired cyclic product. What should I do?

A3: The formation of oligomers or polymers in RCM indicates that intermolecular cross-metathesis is competing with the desired intramolecular reaction. This is primarily an issue of concentration.

  • High Concentration: At high substrate concentrations, the probability of two different molecules reacting (intermolecular) is higher.

  • Troubleshooting: The primary solution is to perform the reaction under high dilution conditions. This can be achieved by slowly adding the substrate to the reaction vessel over an extended period. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular cyclization.

Troubleshooting Guides

Guide 1: Low Yield of Desired Product

Low yields are a frequent issue in metathesis reactions. This guide provides a systematic approach to diagnosing and resolving the problem based on the observed byproducts.

low_yield_troubleshooting start Low Yield of Desired Product byproducts Analyze Byproducts start->byproducts oligomers Major Byproduct: Oligomers/Polymers? byproducts->oligomers isomers Major Byproduct: Isomers? byproducts->isomers no_reaction No Reaction or Catalyst Decomposition? byproducts->no_reaction dilute Decrease Concentration: - Slow addition of substrate - High dilution conditions oligomers->dilute Yes additives Add Isomerization Suppressant: - 1,4-Benzoquinone - Acetic Acid isomers->additives Yes temp Lower Reaction Temperature isomers->temp Also consider catalyst_check Check Catalyst Activity: - Use fresh catalyst - Screen different catalysts no_reaction->catalyst_check Yes purify Purify Reagents: - Degas solvent - Purify substrate no_reaction->purify inert Ensure Inert Atmosphere no_reaction->inert isomerization_workflow start Isomerized Product Detected cause Cause: Ruthenium Hydride Species from Catalyst Decomposition start->cause solution Primary Solution: Suppress/Quench Hydride Species cause->solution sub_solution1 Additives solution->sub_solution1 sub_solution2 Optimize Conditions solution->sub_solution2 sub_solution3 Catalyst Selection solution->sub_solution3 additive1 1,4-Benzoquinone (0.1-1 eq) sub_solution1->additive1 additive2 Acetic Acid (catalytic amount) sub_solution1->additive2 condition1 Lower Temperature sub_solution2->condition1 condition2 Shorter Reaction Time sub_solution2->condition2 catalyst1 Screen Different Grubbs Catalysts sub_solution3->catalyst1 metathesis_cycle catalyst [Ru]=CHR¹ metallacyclobutane1 Metallacyclobutane Intermediate catalyst->metallacyclobutane1 + R²CH=CHR³ olefin1 R²CH=CHR³ intermediate_carbene [Ru]=CHR² metallacyclobutane1->intermediate_carbene - R¹CH=CHR³ product1 R¹CH=CHR³ metallacyclobutane2 Metallacyclobutane Intermediate intermediate_carbene->metallacyclobutane2 + R⁴CH=CHR⁵ olefin2 R⁴CH=CHR⁵ product2 R²CH=CHR⁴ regenerated_catalyst [Ru]=CHR⁵ metallacyclobutane2->regenerated_catalyst - R²CH=CHR⁴ regenerated_catalyst->catalyst Continues Cycle

References

Technical Support Center: Optimizing Reaction Temperature for Grubbs Catalyst 1st Generation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction temperature for olefin metathesis reactions using the 1st Generation Grubbs Catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the typical operating temperature range for the 1st Generation Grubbs Catalyst?

A1: The 1st Generation Grubbs Catalyst is generally active at temperatures ranging from room temperature (approx. 20-25 °C) to around 45-50 °C in common solvents like dichloromethane (B109758) or toluene. Many standard procedures suggest running reactions at room temperature or with gentle heating to 40 °C.[1][2]

Q2: How does temperature affect the catalyst's activity and stability?

A2: Increasing the temperature generally increases the rate of the metathesis reaction. However, the 1st Generation Grubbs Catalyst is susceptible to thermal decomposition at elevated temperatures.[3][4] High temperatures (typically above 60-70 °C) can lead to catalyst degradation, forming inactive ruthenium species and potentially causing side reactions like olefin isomerization.[3][5] Therefore, optimizing temperature is a balance between achieving a sufficient reaction rate and maintaining catalyst stability.

Q3: Is the catalyst air-stable at room temperature?

A3: As a solid, the 1st Generation Grubbs Catalyst is tolerant to air and can be weighed in the open.[1][6] However, in solution, it is more vulnerable to oxygen, and reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative deactivation and ensure maximum catalyst lifetime.[1][7]

Q4: When should I consider raising the reaction temperature?

A4: You should consider increasing the temperature if you observe low or no conversion at room temperature, especially with sterically hindered or electronically demanding substrates. A modest increase to 40-50 °C can often significantly improve the reaction rate without causing rapid decomposition.

Q5: What are the visible signs of catalyst decomposition due to high temperature?

A5: A common sign of thermal decomposition is a color change of the reaction mixture from the initial reddish-purple/brown to black or dark brown, often with the formation of ruthenium nanoparticles.[3] This indicates the catalyst has degraded into inactive species.

Troubleshooting Guide

Problem 1: My reaction is very slow or has stalled at room temperature.

  • Possible Cause: The activation energy for the specific substrate is too high for the catalyst to be effective at ambient temperature. This is common for sterically demanding or electron-deficient olefins.

  • Solution:

    • Gradually increase the reaction temperature in 5-10 °C increments, for example, from room temperature to 40 °C, then to 50 °C.

    • Monitor the reaction progress at each temperature by TLC or GC-MS.

    • Be cautious about exceeding 60 °C, as the rate of catalyst decomposition increases significantly.[3]

    • Ensure the reaction is running under a strict inert atmosphere, as slow conversion could also be due to gradual deactivation by trace oxygen.[7]

Problem 2: I increased the temperature, but now I see multiple unknown byproducts and my yield of the desired product is low.

  • Possible Cause: The temperature is too high, causing the Grubbs catalyst to decompose into species that catalyze side reactions, such as double-bond isomerization.[3][5] Ruthenium-hydride species formed during decomposition are known to be potential isomerization catalysts.[8]

  • Solution:

    • Reduce the reaction temperature. Find the lowest temperature that provides an acceptable reaction rate (e.g., 40-45 °C).

    • If isomerization persists even at lower temperatures, it may be inherent to the substrate. Consider using a more stable second-generation catalyst if the issue cannot be resolved by temperature optimization alone.

    • Ensure the starting material is pure, as impurities can also lead to side reactions.

Problem 3: The reaction starts, but then stops, leaving a significant amount of starting material even after extended reaction times at 40-50 °C.

  • Possible Cause: The catalyst has a limited lifetime at that temperature and is decomposing before the reaction can reach completion.

  • Solution:

    • Try running the reaction at a slightly lower temperature (e.g., 30-35 °C) for a longer period.

    • Consider a slow, portion-wise addition of the catalyst over several hours to maintain a constant concentration of active catalyst in the reaction mixture.

    • Verify that the solvent and substrate have been rigorously purified and degassed. Impurities like peroxides or water can deactivate the catalyst.[1][7]

Problem 4: My reaction works well at a small scale, but when I scale up, the yield drops despite using the same temperature.

  • Possible Cause: Inefficient heat transfer in a larger vessel can lead to localized "hot spots" where the temperature is much higher than the external bath, causing localized catalyst decomposition. Additionally, efficient removal of the ethylene (B1197577) byproduct is crucial to drive the reaction equilibrium forward, which can be less efficient on a larger scale.[9][10]

  • Solution:

    • Ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel.

    • Consider slightly lowering the bath temperature to compensate for any exotherm or inefficient heat transfer.

    • To help remove ethylene, bubble a slow stream of an inert gas (e.g., argon) through the reaction mixture.[1]

Data Presentation

Temperature Effects on Olefin Metathesis

The following table summarizes the general impact of temperature on reactions utilizing 1st Generation Grubbs Catalyst. Specific results will vary significantly based on the substrate, solvent, and concentration.

Temperature RangeCatalyst ActivityCatalyst Stability & Potential IssuesRecommended Use Case
20-35 °C Lower to moderateHigh stability, minimal decompositionIdeal starting point for reactive substrates; long reaction times may be needed.
40-50 °C Moderate to highModerate stability; decomposition becomes a factor over extended periods"Sweet spot" for many substrates, balancing rate and catalyst lifetime.[1]
> 60 °C High (initially)Low stability; rapid thermal decomposition is likely.[3]Generally not recommended; leads to low yields and isomerization byproducts.[5]

Experimental Protocols

General Protocol for Temperature Optimization Screening

Objective: To determine the optimal reaction temperature for a specific olefin metathesis reaction using Grubbs Catalyst 1st Generation.

Materials:

  • Diene substrate

  • Grubbs Catalyst, 1st Generation

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Schlenk flasks or reaction vials

  • Stir bars

  • Inert gas line (Argon or Nitrogen)

  • Heating plate with oil bath or temperature-controlled block

Procedure:

  • Preparation: Set up a series of identical reactions in parallel. For each reaction, add the diene substrate (1.0 equiv) to a dry Schlenk flask containing a stir bar under an inert atmosphere.

  • Solvent Addition: Add the desired volume of anhydrous, degassed solvent to achieve the target concentration (e.g., 0.05 M for Ring-Closing Metathesis).

  • Catalyst Loading: Weigh the Grubbs Catalyst (e.g., 1-5 mol%) and add it to each reaction vessel while maintaining a positive flow of inert gas.

  • Temperature Control: Place each flask in a separate well of a temperature-controlled heating block or in individual oil baths pre-set to different temperatures (e.g., 25 °C, 35 °C, 45 °C, 55 °C).

  • Monitoring: Stir the reactions at their respective temperatures. At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture.

  • Analysis: Quench the aliquots (e.g., with a drop of ethyl vinyl ether) and analyze them by a suitable method (TLC, GC-MS, or ¹H NMR) to determine the conversion to product and the formation of any byproducts.

Workflow Visualization

The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature for the 1st Generation Grubbs Catalyst.

G start Start Reaction (e.g., 40 °C in DCM/Toluene) check_conversion Monitor Conversion (TLC, GC-MS, NMR) start->check_conversion is_complete Reaction Complete (>95% Conversion)? check_conversion->is_complete success Process Optimized Isolate Product is_complete->success Yes low_conversion Low / Stalled Conversion is_complete->low_conversion No check_decomp Signs of Decomposition? (e.g., Color change to black) low_conversion->check_decomp decomp_yes Decomposition Observed check_decomp->decomp_yes Yes decomp_no No Decomposition check_decomp->decomp_no No lower_temp Lower Temperature (e.g., 25-35 °C) and/or add catalyst portion-wise decomp_yes->lower_temp lower_temp->check_conversion increase_temp Increase Temperature Gradually (e.g., to 50-55 °C) decomp_no->increase_temp increase_temp->check_conversion

Workflow for Temperature Optimization and Troubleshooting.

References

impact of impurities on Grubbs Catalyst 1st Generation activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the first-generation Grubbs catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during olefin metathesis reactions.

Frequently Asked Questions (FAQs)

Q1: My ring-closing metathesis (RCM) reaction is sluggish or not proceeding to completion. What are the common causes?

A1: Several factors can contribute to poor catalyst performance. The most common culprits are impurities in your reagents and solvents, particularly water, oxygen, and coordinating solvents. The first-generation Grubbs catalyst is highly sensitive to these impurities, which can lead to rapid deactivation. Ensure all your solvents and reagents are rigorously dried and degassed. It is also crucial to maintain a strictly inert atmosphere throughout the reaction.

Q2: I observe the formation of side products, including isomerized olefins. What is causing this?

A2: The formation of isomerized byproducts is often due to the decomposition of the Grubbs catalyst into a ruthenium hydride species. This can be promoted by impurities such as primary alcohols and water.[1][2] This hydride species is not active for metathesis but can catalyze the isomerization of double bonds.[3] To minimize isomerization, it is critical to use ultra-pure and dry reagents and solvents.

Q3: Can I handle the Grubbs catalyst in the air?

A3: While the solid Grubbs catalyst is moderately stable in air for short periods, it is highly recommended to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent gradual decomposition.[4] In solution, the catalyst is much more susceptible to deactivation by oxygen.[5]

Q4: Which solvents are recommended for reactions with the first-generation Grubbs catalyst?

A4: Non-polar, non-coordinating solvents that are free of peroxides are preferred. These include toluene (B28343), benzene, and dichloromethane (B109758) (DCM).[5] Solvents like tetrahydrofuran (B95107) (THF) can coordinate to the metal center and may affect the reaction rate.[6] It is imperative that all solvents are thoroughly dried and degassed before use.

Q5: How can I be sure my catalyst is active?

A5: If you suspect your catalyst has degraded, you can perform a standard activity test. A common method is to use a well-behaved, fast-reacting substrate like diethyl diallylmalonate for a ring-closing metathesis reaction under strictly controlled conditions and monitor the conversion over time. Comparing the results to a fresh batch of catalyst or literature data can help determine its activity.

Troubleshooting Guide: Impact of Impurities

The presence of impurities can significantly reduce the activity of the first-generation Grubbs catalyst. The following table summarizes the effects of common impurities and provides recommended tolerance levels.

ImpurityObserved EffectRecommended Tolerance
Water Rapid catalyst decomposition. A concentration of 100 ppm can lead to a ~60% drop in yield in certain reactions. Higher concentrations can completely inhibit the reaction.< 10 ppm
Oxygen Oxidation of the phosphine (B1218219) ligands and the ruthenium center, leading to inactive species. The catalyst is significantly more sensitive in solution than in solid form.[4][5]< 2 ppm (in solution)
Primary Alcohols React with the catalyst to form ruthenium hydride species, which are inactive for metathesis but can cause olefin isomerization.[1][3] This reaction is accelerated by the presence of a base.[3]< 50 ppm
Coordinating Solvents (e.g., THF, Acetone) Can coordinate to the ruthenium center, potentially slowing down the reaction rate by competing with the olefin substrate.Use non-coordinating solvents whenever possible. If use is unavoidable, ensure they are rigorously purified.
Peroxides Oxidize the metal-carbene bond, rendering the catalyst inactive.[5]Not detectable

Experimental Protocols

Protocol 1: Standard Test for Grubbs Catalyst 1st Generation Activity

This protocol describes a standard ring-closing metathesis (RCM) reaction to evaluate the activity of the first-generation Grubbs catalyst.

Materials:

  • This compound

  • Diethyl diallylmalonate (substrate)

  • Anhydrous, degassed toluene

  • Schlenk flask and other appropriate oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Under an inert atmosphere, add 5 mg (0.0061 mmol) of this compound to a dry Schlenk flask containing a magnetic stir bar.

  • Add 10 mL of anhydrous, degassed toluene to the flask via cannula or a dry syringe.

  • Stir the solution until the catalyst is fully dissolved.

  • In a separate vial under an inert atmosphere, prepare a solution of 146 mg (0.61 mmol) of diethyl diallylmalonate in 5 mL of anhydrous, degassed toluene.

  • Using a syringe, rapidly add the substrate solution to the stirring catalyst solution.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 15, 30, 60 minutes) and quenching with a small amount of ethyl vinyl ether.

  • Analyze the quenched aliquots by GC or ¹H NMR to determine the conversion of the starting material to the cyclic product.

Expected Outcome:

A highly active catalyst should give >95% conversion within 1-2 hours at room temperature. Lower conversions may indicate catalyst decomposition or the presence of impurities.

Protocol 2: Purification of Solvents for Olefin Metathesis

This protocol describes a general procedure for obtaining dry, oxygen-free solvents suitable for Grubbs-catalyzed reactions.

Materials:

  • Solvent to be purified (e.g., toluene, dichloromethane)

  • Appropriate drying agent (e.g., sodium/benzophenone (B1666685) for toluene, CaH₂ for dichloromethane)

  • Solvent still or a solvent purification system (SPS)

  • Schlenk flasks for collecting the purified solvent

Procedure using a Solvent Still (for Toluene):

  • Set up a solvent still with a reflux condenser and a collection flask under an inert atmosphere.

  • Add the solvent to the still pot.

  • Add sodium metal and a small amount of benzophenone as an indicator.

  • Reflux the solvent under an inert atmosphere until the solution turns a deep blue or purple color, indicating that the solvent is dry and oxygen-free.

  • Distill the solvent directly into a dry Schlenk flask under a positive pressure of inert gas.

  • Store the purified solvent in the sealed Schlenk flask over activated molecular sieves.

Procedure using a Solvent Purification System (SPS):

  • Ensure the SPS columns (typically activated alumina (B75360) and a deoxygenating catalyst) are properly activated according to the manufacturer's instructions.

  • Thoroughly degas the solvent reservoir by bubbling with an inert gas for at least one hour.

  • Pass the solvent through the purification columns directly into a dry Schlenk flask that has been purged with inert gas.

  • The collected solvent is ready for immediate use.

Protocol 3: Setting Up a Reaction Under Inert Atmosphere using Schlenk Line Techniques

This protocol provides a step-by-step guide for setting up a reaction vessel for a Grubbs-catalyzed metathesis reaction.

Materials:

  • Schlenk flask and other necessary glassware (e.g., condenser, addition funnel)

  • Schlenk line with vacuum and inert gas manifolds

  • Heat gun or oven

  • High-vacuum grease

  • Rubber septa and glass stoppers

Procedure:

  • Assemble the glassware, ensuring all ground glass joints are clean and lightly greased.

  • Attach the assembled apparatus to the Schlenk line.

  • Evacuate the flask by opening the stopcock to the vacuum manifold.

  • While under vacuum, gently heat the entire surface of the glassware with a heat gun to drive off any adsorbed water. Caution: Do not heat volumetric glassware.

  • Allow the glassware to cool to room temperature under vacuum.

  • Switch the stopcock from the vacuum to the inert gas manifold to backfill the flask with inert gas.

  • Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[7]

  • The flask is now ready for the addition of reagents and solvents under a positive pressure of inert gas.

Visualizing Deactivation and Troubleshooting

Catalyst Deactivation Pathway by Oxygen

The following diagram illustrates the proposed pathway for the deactivation of the first-generation Grubbs catalyst in the presence of oxygen, leading to the formation of an inactive ruthenium-oxo species and benzaldehyde.

Deactivation_by_Oxygen Grubbs_G1 Grubbs 1st Gen (PCy₃)₂Cl₂Ru=CHPh Active_Species 14e⁻ Active Species (PCy₃)Cl₂Ru=CHPh Grubbs_G1->Active_Species - PCy₃ Active_Species->Grubbs_G1 + PCy₃ Ru_Oxo Ruthenium-Oxo Species [(PCy₃)Cl₂Ru=O] Active_Species->Ru_Oxo + O₂ Oxygen O₂ Benzaldehyde Benzaldehyde PhCHO Ru_Oxo->Benzaldehyde from benzylidene

Caption: Proposed deactivation of Grubbs G1 by oxygen.

Troubleshooting Workflow for a Failed Metathesis Reaction

This workflow provides a logical sequence of steps to diagnose and resolve common issues in olefin metathesis reactions using the first-generation Grubbs catalyst.

Troubleshooting_Workflow Start Reaction Failed or Poor Yield Check_Inert Verify Inert Atmosphere (Schlenk line/Glovebox) Start->Check_Inert Check_Inert->Start Improve Setup Check_Solvent Check Solvent Purity (Dry & Degassed?) Check_Inert->Check_Solvent Atmosphere OK Check_Reagents Check Reagent Purity (Substrate, etc.) Check_Solvent->Check_Reagents Solvent OK Purify_Solvent Repurify Solvents Check_Solvent->Purify_Solvent Impurities Suspected Check_Catalyst Check Catalyst Activity (Run Standard Test) Check_Reagents->Check_Catalyst Reagents OK Purify_Reagents Repurify Reagents Check_Reagents->Purify_Reagents Impurities Suspected New_Catalyst Use Fresh Catalyst Check_Catalyst->New_Catalyst Catalyst Inactive Optimize_Conditions Optimize Reaction Conditions (Temp, Concentration) Check_Catalyst->Optimize_Conditions Catalyst OK Purify_Solvent->Start Purify_Reagents->Start New_Catalyst->Start Success Successful Reaction Optimize_Conditions->Success

References

strategies to enhance the lifetime of Grubbs Catalyst 1st Generation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grubbs Catalyst 1st Generation

Welcome to the technical support center for the first-generation Grubbs Catalyst, [RuCl₂(PCy₃)₂(=CHPh)]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the catalyst's lifetime and troubleshooting common issues encountered during olefin metathesis reactions.

Troubleshooting Guide

This guide addresses specific problems you might face during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Question 1: My metathesis reaction is proceeding very slowly or has stopped completely. What is causing this catalyst deactivation?

Answer: Premature catalyst deactivation is a common issue and can be attributed to several factors that lead to the degradation of the active catalytic species.

  • Presence of Impurities: The catalyst is highly sensitive to certain impurities.

    • Oxygen and Peroxides: Although the solid catalyst is relatively stable in air, in solution, it is vulnerable to oxygen.[1][2] Peroxides can oxidize the metal-carbene bond, rendering the catalyst inactive.[1][2]

    • Water and Protic Solvents: Water, especially in the presence of bases, can promote catalyst degradation.[3] Primary alcohols can react with the catalyst, particularly at elevated temperatures (e.g., 70°C), to form inactive ruthenium hydride species.[4][5] This process is often accelerated by the addition of a base.[4][5]

    • Lewis Bases: Strongly coordinating functional groups or solvents (e.g., primary amines, pyridines, THF, DMSO) can bind to the ruthenium center and either inhibit substrate binding or promote decomposition pathways.[3][6]

  • Formation of Unstable Intermediates:

    • Methylidene Complex: Reactions involving terminal olefins, especially ethylene, generate a ruthenium methylidene intermediate (=CH₂). This species is often unstable and can promote faster catalyst decomposition compared to other alkylidenes.[3][7]

  • High Temperature: The first-generation Grubbs catalyst is known to decompose at higher temperatures (typically 70-100 °C), which can lead to the formation of ruthenium-hydride species or nanoparticles that may induce unwanted side reactions like olefin isomerization.[8]

Solutions:

  • Ensure an Inert Environment: Handle the catalyst and run reactions under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to exclude oxygen and moisture.[9]

  • Use High-Purity Reagents: Utilize purified and degassed solvents. Non-polar, weakly coordinating solvents like toluene, benzene, or chlorinated solvents are preferred.[1][2] Avoid protic solvents like alcohols.

  • Remove Gaseous Byproducts: If your reaction produces ethylene, continuously purge the reaction mixture by bubbling a stream of inert gas (e.g., argon) through it. This removes the ethylene, preventing the buildup of the unstable methylidene complex and driving the reaction equilibrium forward.[1][2]

  • Optimize Temperature: Conduct reactions at the lowest temperature that provides a reasonable reaction rate, typically between room temperature and 40°C.[1]

Question 2: I am observing a significant amount of olefin isomerization in my product mixture. How can I suppress this side reaction?

Answer: Olefin isomerization is typically caused by the formation of ruthenium hydride species, which are byproducts of catalyst decomposition.[4][8]

  • Cause: Hydride species often form when the catalyst degrades at elevated temperatures or reacts with protic impurities like alcohols.[4][8]

Solutions:

  • Add a Mild Acid: The addition of a mild acid, such as acetic acid, can often suppress the formation of the ruthenium hydride species responsible for isomerization.[1][2]

  • Lower the Reaction Temperature: As decomposition is often temperature-dependent, running the reaction at a lower temperature can reduce the rate of hydride formation.[8]

  • Strictly Exclude Protic Impurities: Ensure solvents and reagents are anhydrous and free from alcohols, which can directly lead to the formation of inactive hydrides.[4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound? The first-generation Grubbs catalyst is a purple solid that is relatively tolerant to air for short periods.[10] However, for long-term storage and to ensure maximum activity, it should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere. While the solid form is manageable, solutions of the catalyst are much more sensitive to oxygen and should always be handled using standard Schlenk techniques under an inert gas like argon or nitrogen.[1][2][9]

Q2: Which solvents are recommended for reactions, and which should be avoided? Weakly coordinating solvents are ideal. Preferred solvents include non-polar hydrocarbon-based solvents (e.g., toluene, benzene, pentadecane) and chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane).[1][2] You should avoid protic solvents like water and alcohols, as they can decompose the catalyst.[3][4] Strongly coordinating Lewis basic solvents (e.g., THF, acetonitrile, DMSO) should also be used with caution, as they can compete with the olefin for coordination to the ruthenium center or actively promote catalyst decomposition.[6]

Q3: How does temperature influence the catalyst's stability and lifetime? Temperature is a critical parameter. While higher temperatures can increase the rate of metathesis, they also significantly accelerate catalyst decomposition pathways.[8] For the first-generation catalyst, operating at milder temperatures (e.g., room temperature to 40°C) is generally recommended to maximize its lifetime.[1] Temperatures exceeding 70°C can lead to rapid degradation and the formation of species that cause isomerization.[8]

Q4: Can additives be used to enhance catalyst performance and lifetime? Yes, certain additives can be beneficial.

  • Mild Acids: As mentioned in the troubleshooting section, adding a small amount of a mild acid like acetic acid can prevent the formation of ruthenium hydrides, thus suppressing olefin isomerization.[1][2]

  • Stabilizing Agents: In specific applications, such as the cyclopolymerization of diynes, additives can be employed to stabilize the propagating carbene species and prevent decomposition, thereby avoiding unwanted side reactions.[11]

Data Summary

The following tables summarize the effects of various experimental parameters on the stability and performance of the this compound.

Table 1: Effect of Solvents and Additives

CategoryCompound/SolventObservationRecommendation
Recommended Solvents Toluene, Benzene, PentadecaneWeakly coordinating, promotes stability.Use as primary reaction solvents.
Dichloromethane (DCM)Weakly coordinating, common solvent.A good general-purpose choice.
Solvents to Avoid Water, Alcohols (e.g., Methanol)React with the catalyst to form inactive species, especially at elevated temperatures.[3][4]Use anhydrous reagents and solvents. Avoid protic solvents.
Donor Solvents (THF, DMSO, MeCN)Can promote catalyst decomposition pathways by displacing ligands.[6]Avoid or use with extreme caution and at low temperatures.
Additives Primary/Secondary AminesAct as Lewis bases that can coordinate to Ru and promote degradation.[3][12]Protect amine functional groups or use a different catalyst generation.
Mild Acids (e.g., Acetic Acid)Suppress the formation of ruthenium hydride species, reducing isomerization.[1][2]Add a small amount if olefin isomerization is observed.
Oxygen / PeroxidesOxidize the metal-carbene bond, leading to irreversible deactivation.[1][2]Degas all solvents and maintain an inert atmosphere.

Table 2: Effect of Reaction Conditions

ParameterConditionEffect on Catalyst Lifetime & PerformanceRecommendation
Temperature Low (RT - 40°C)Maximizes catalyst lifetime, minimizes decomposition.[1]Optimal range for most applications.
High (70 - 100°C)Accelerates catalyst decomposition, promotes isomerization.[8]Avoid unless required for highly unreactive substrates.
Atmosphere Inert (Argon, Nitrogen)Prevents oxidative degradation of the catalyst in solution.[9]Mandatory for all reactions.
AirThe catalyst is sensitive to oxygen, especially in solution.[1][2]Avoid exposure of catalyst solutions to air.
Byproducts EthyleneForms an unstable methylidene complex that accelerates catalyst decay.[3][7]Remove via inert gas purge to enhance catalyst lifetime.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Olefin Metathesis under Inert Atmosphere

  • Preparation: Dry all glassware in an oven at >120°C overnight and allow to cool under a stream of dry argon or nitrogen. Degas the chosen solvent (e.g., toluene) by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Setup: Assemble the glassware (e.g., a Schlenk flask equipped with a magnetic stir bar and condenser) under a positive pressure of inert gas.

  • Reagent Addition: Using a gas-tight syringe or cannula, transfer the degassed solvent to the reaction flask. Add the olefin substrate(s).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, weigh the this compound and add it to the reaction flask. The solution will typically turn from purple to brown/orange as the reaction initiates.

  • Reaction Monitoring: Stir the reaction at the desired temperature (typically 20-40°C) and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench it by opening the flask to air and adding a small amount of ethyl vinyl ether to deactivate the catalyst. Proceed with standard purification procedures.

Protocol 2: Procedure for Reactions Generating Gaseous Byproducts (e.g., Ethene)

  • Setup Modification: Follow the general procedure above, but equip the reaction flask with a gas inlet tube that reaches below the surface of the reaction mixture and a gas outlet (e.g., a bubbler).

  • Inert Gas Purge: Once the catalyst has been added, begin to slowly bubble a fine stream of dry argon or nitrogen through the reaction mixture.

  • Flow Rate Control: Adjust the flow rate to be gentle enough to avoid splashing but sufficient to ensure the removal of the gaseous byproduct.

  • Monitoring and Workup: Proceed with reaction monitoring and workup as described in the general protocol. This technique is crucial for maximizing catalyst lifetime and driving the reaction to completion in cross-metathesis with terminal olefins.[1][2]

Visualizations

Below are diagrams illustrating key concepts related to the stability and use of this compound.

cluster_reactants Deactivating Agents ActiveCat Active Catalyst [Ru]=CHPh Decomp1 Inactive Ru-Hydride (Isomerization) Decomp2 Inactive Ru-Oxide Decomp3 Coordinated Complex (Inhibited) Methylidene Unstable Methylidene [Ru]=CH₂ ActiveCat->Methylidene + Ethene Decomp4 Further Decomposition Methylidene->Decomp4 (Fast) Alcohol Alcohols / H₂O Alcohol->Decomp1 Oxygen O₂ Oxygen->Decomp2 Amine Amines / Donors Amine->Decomp3 Ethene Ethene

Caption: Major deactivation pathways for this compound.

Start Start Reaction Setup Inert Use Inert Atmosphere (Ar/N₂) Start->Inert Solvent Select & Degas Non-Coordinating Solvent Inert->Solvent Reagents Add Substrate(s) Solvent->Reagents Catalyst Add Grubbs Cat. G1 Reagents->Catalyst CheckEthene Is Ethene a Byproduct? Catalyst->CheckEthene Purge Purge with Inert Gas CheckEthene->Purge Yes CheckIsomer Is Isomerization a Risk? CheckEthene->CheckIsomer No Purge->CheckIsomer AddAcid Add Mild Acid (e.g., Acetic Acid) CheckIsomer->AddAcid Yes Monitor Monitor Reaction (TLC, GC-MS) CheckIsomer->Monitor No AddAcid->Monitor Workup Quench & Purify Monitor->Workup

Caption: Recommended workflow for maximizing catalyst lifetime and reaction success.

Lifetime Catalyst Lifetime Temp Temperature Lifetime->Temp Solvent Solvent Choice Lifetime->Solvent Atmos Atmosphere Lifetime->Atmos Substrate Substrate / Byproduct Lifetime->Substrate HighTemp High Temp (>70°C) Temp->HighTemp - LowTemp Low Temp (<40°C) Temp->LowTemp + Donor Donor Solvents (THF, DMSO) Solvent->Donor - Protic Protic Solvents (H₂O, ROH) Solvent->Protic - NonPolar Non-Polar (Toluene) Solvent->NonPolar + Inert Inert (Ar, N₂) Atmos->Inert + Air Air (O₂) Atmos->Air - Ethene Ethene Substrate->Ethene - Coordinating Coordinating Groups (-NH₂, Pyridine) Substrate->Coordinating -

Caption: Key factors influencing the lifetime of this compound.

References

Technical Support Center: Troubleshooting Ring-Closing Metathesis with Grubbs Catalyst 1st Generation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields in ring-closing metathesis (RCM) reactions utilizing Grubbs Catalyst 1st Generation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My RCM reaction is showing low to no conversion of the starting diene. What are the likely causes?

A1: Low or no conversion in an RCM reaction with this compound can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. Key areas to investigate include:

  • Catalyst Inactivity: The catalyst may be deactivated due to improper handling or storage, leading to exposure to air and moisture.

  • Presence of Impurities: The substrate or solvent may contain impurities that inhibit or deactivate the catalyst. Common culprits include oxygen, water, and coordinating functional groups (e.g., amines, phosphines, thiols).

  • Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be sufficiently active or too high, leading to catalyst decomposition.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.

  • Ethylene (B1197577) Buildup: In a closed system, the ethylene byproduct can inhibit the catalyst and shift the reaction equilibrium back towards the starting materials.

Q2: I am observing the formation of oligomers or polymers instead of the desired cyclic product. How can I favor the intramolecular RCM reaction?

A2: The formation of oligomers or polymers indicates that the intermolecular reaction is competing with the desired intramolecular RCM. To favor cyclization, you should employ high dilution conditions. This is typically achieved by the slow addition of the substrate to the reaction mixture, which keeps the instantaneous concentration of the diene low.

Q3: My reaction starts but then stalls before completion. What could be the reason for this?

A3: A stalled reaction is often a sign of catalyst decomposition over the course of the reaction. This compound has a finite lifetime under reaction conditions, especially at elevated temperatures. To address this, a second portion of the catalyst can be added to the reaction mixture to restart the catalysis.

Q4: I am seeing significant amounts of isomerized byproducts. What causes this and how can it be prevented?

A4: Isomerization of the double bonds in the substrate or product can occur, and this is often attributed to the formation of ruthenium hydride species as a result of catalyst decomposition. To suppress isomerization, you can:

  • Use Additives: Mild acids, such as acetic acid, can be added to the reaction to quench the ruthenium hydride species.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of catalyst decomposition and subsequent isomerization.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in RCM reactions with this compound.

Problem: Low Yield of the Desired Cyclic Product

The first step in troubleshooting is to analyze the reaction mixture to identify the major components (e.g., unreacted starting material, oligomers, isomers).

Data Presentation: Impact of Reaction Parameters on RCM Yield

While specific quantitative data for this compound is dispersed throughout the literature, the following tables provide a qualitative and illustrative summary of the expected impact of key reaction parameters on the yield of RCM reactions. The actual yields are highly substrate-dependent.

Table 1: Illustrative Effect of Temperature on RCM Yield

Temperature (°C)Expected OutcomeRationale
25 (Room Temp)Low to moderate yieldSlower reaction rate, but minimal catalyst decomposition.
40-45 (Refluxing DCM)Often optimalGood balance between reaction rate and catalyst stability.
> 60Decreased yieldIncreased rate of catalyst decomposition, leading to lower overall conversion and potential for side reactions like isomerization.

Table 2: Illustrative Effect of Solvent on RCM Yield

SolventExpected OutcomeRationale
Dichloromethane (B109758) (DCM)GoodCommon solvent, refluxing temperature is often optimal.
TolueneGoodHigher boiling point allows for higher reaction temperatures, which can be beneficial for less reactive substrates, but may also increase catalyst decomposition.
Tetrahydrofuran (THF)Moderate to GoodCan coordinate to the metal center, potentially affecting catalyst activity.
Protic Solvents (e.g., alcohols)PoorCan lead to catalyst deactivation.[1]

Table 3: Illustrative Effect of Catalyst Loading on RCM Yield

Catalyst Loading (mol%)Expected OutcomeRationale
1-2Often insufficientMay result in incomplete conversion due to catalyst decomposition over the reaction time.
5Commonly used starting pointGenerally provides a good balance between efficiency and cost.
10Higher yield for difficult substratesCan overcome issues of slow initiation or catalyst deactivation but increases cost and potential for metal contamination in the product.

Experimental Protocols

Protocol 1: General Procedure for a Trial RCM Reaction

This protocol outlines a standard procedure for setting up a small-scale RCM reaction to test the feasibility and optimize conditions.

Materials:

  • Diene substrate

  • This compound

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the diene substrate.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve the desired substrate concentration (typically 0.01-0.1 M).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the this compound (typically 5 mol%) to the stirred solution of the substrate. The catalyst can be added as a solid or as a solution in a small amount of the reaction solvent.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., reflux in DCM, ~40 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Workup and Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Degassing Solvents for Metathesis Reactions

The removal of dissolved oxygen from reaction solvents is critical for preventing catalyst deactivation. The freeze-pump-thaw method is the most effective for this purpose.

Materials:

  • Solvent to be degassed

  • Schlenk flask

  • Schlenk line with a vacuum pump and inert gas supply

  • Liquid nitrogen

Procedure:

  • Flask Preparation: Add the solvent to a Schlenk flask, filling it to no more than half its volume.

  • Freezing: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.

  • Pumping: With the solvent still frozen, open the flask to the vacuum of the Schlenk line and evacuate for 5-10 minutes. This removes the atmosphere above the frozen solvent.

  • Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen dewar. Allow the solvent to thaw completely. You may observe gas bubbling out of the solvent as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete degassing.

  • Backfilling: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.

Visualizations

Troubleshooting Workflow for Low RCM Yield

Troubleshooting_Low_Yield Troubleshooting Low Yields in RCM with Grubbs 1st Gen. start Low RCM Yield check_conversion Analyze Reaction Mixture: Low Conversion? start->check_conversion oligomers Analyze Reaction Mixture: Oligomers/Polymers Present? check_conversion->oligomers No catalyst_inactive Catalyst Deactivated? check_conversion->catalyst_inactive Yes isomers Analyze Reaction Mixture: Isomers Present? oligomers->isomers No high_concentration High Substrate Concentration? oligomers->high_concentration Yes high_temp High Reaction Temperature? isomers->high_temp Yes end Improved Yield isomers->end No use_fresh_catalyst Use Fresh Catalyst & Ensure Inert Atmosphere catalyst_inactive->use_fresh_catalyst Yes impurities Substrate/Solvent Impurities? catalyst_inactive->impurities No use_fresh_catalyst->end purify_reagents Purify Substrate & Use Anhydrous, Degassed Solvent impurities->purify_reagents Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Catalyst Loading impurities->optimize_conditions No purify_reagents->end optimize_conditions->end use_high_dilution Use High Dilution Conditions (Slow Substrate Addition) high_concentration->use_high_dilution use_high_dilution->end lower_temp Lower Reaction Temperature high_temp->lower_temp add_additive Add Isomerization Suppressant (e.g., mild acid) lower_temp->add_additive add_additive->end

Caption: A flowchart for troubleshooting low yields in RCM.

Catalyst Deactivation Pathways

Catalyst_Deactivation Common Deactivation Pathways for Grubbs 1st Gen. catalyst Grubbs 1st Gen. Catalyst [Ru]=CHPh(PCy3)2Cl2 inactive_ru Inactive Ruthenium Species (e.g., Oxides, Hydrides) catalyst->inactive_ru oxygen Oxygen (Air Exposure) oxygen->catalyst water Water/Protic Solvents (e.g., Alcohols) water->catalyst impurities Coordinating Impurities (e.g., Amines, Thiols) impurities->catalyst high_temp High Temperature (> 60 °C) high_temp->catalyst ethylene Ethylene Buildup ethylene->catalyst

Caption: Key deactivation pathways for Grubbs 1st Gen. catalyst.

References

Technical Support Center: Removal of Ruthenium Residues Post-Grubbs Catalyst 1st Generation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of ruthenium residues following olefin metathesis reactions using Grubbs Catalyst 1st Generation.

Troubleshooting Guide

Issue: Colored impurities remain in the product after initial purification.

Possible Cause: Residual ruthenium complexes are often colored and may persist even after standard silica (B1680970) gel chromatography.[1] The 1st generation Grubbs catalyst can decompose into various ruthenium-containing species, some of which may have different polarities and affinities for silica.[2][3][4]

Solutions:

  • Scavenger Treatment: Employ a ruthenium scavenger to form a more easily removable complex. Common options include triphenylphosphine (B44618) oxide (TPPO), dimethyl sulfoxide (B87167) (DMSO), or specialized isocyanide-based scavengers.[1][5][6]

  • Activated Carbon: A charcoal treatment can be effective in adsorbing ruthenium byproducts.[7][8] This can be performed on its own or in conjunction with other methods.

  • Oxidative Workup: While sometimes requiring longer reaction times, an oxidative workup can help to break down the catalyst and facilitate removal.[5]

Issue: Ruthenium levels, as determined by ICP-MS, are unacceptably high for pharmaceutical applications.

Possible Cause: Standard purification methods may not be sufficient to meet the stringent limits for residual metals in active pharmaceutical ingredients (APIs), which can be as low as <1-5 ppm.[7][9]

Solutions:

  • High-Affinity Scavengers: Utilize silica-based scavengers with functional groups that have a high affinity for ruthenium, such as thiols or amines (e.g., SiliaBond Metal Scavengers).[10]

  • Sequential Treatments: A multi-step purification strategy can be highly effective. For example, an initial scavenger treatment followed by filtration through a pad of silica and then a charcoal treatment.[8]

  • Hydrogenation: If the product is compatible, hydrogenation can facilitate the adsorption of ruthenium species onto the palladium on carbon (Pd/C) catalyst support.[7][8]

Issue: Product decomposition or double bond isomerization is observed during purification.

Possible Cause: Some residual ruthenium species can remain catalytically active and promote side reactions.[1][9] The decomposition of the Grubbs catalyst can form ruthenium hydride species that are known to be active for double bond isomerization.[2][11]

Solutions:

  • Catalyst Quenching: Before workup and purification, quench the reaction with a suitable agent to deactivate the catalyst. Isocyanides, for example, can rapidly terminate metathesis activity.[5] Other quenching agents like 2-mercaptonicotinic acid (MNA) can also be used.[8]

  • Control of pH: In some cases, controlling the pH during aqueous workups can be critical for preventing unwanted side reactions and aiding in the removal of ruthenium species.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing ruthenium residues after a reaction with this compound?

A1: The most common methods involve converting the residual ruthenium into a form that is easier to remove by standard techniques like column chromatography or filtration. These methods include:

  • Treatment with Scavengers: Using reagents like triphenylphosphine oxide (TPPO), dimethyl sulfoxide (DMSO), or functionalized isocyanides to form polar complexes that are readily adsorbed onto silica gel.[1][5]

  • Adsorption on Solid Supports: Employing materials like activated carbon or specialized silica-based scavengers (e.g., SiliaBond) to bind the ruthenium impurities.[7][8][10]

  • Precipitation: Using agents like trimercaptotriazine or dithiocarbamates to precipitate the ruthenium, which can then be removed by filtration.[12]

  • Extraction: Performing aqueous extractions with reagents like 2-mercaptonicotinic acid (MNA) to solubilize and wash away the ruthenium species.[8][12]

Q2: How do I choose the best ruthenium removal method for my specific application?

A2: The choice of method depends on several factors, including the scale of your reaction, the nature of your product (e.g., its polarity and functional group tolerance), and the required level of purity. For pharmaceutical applications requiring very low ruthenium levels (<10 ppm), a combination of methods, such as scavenger treatment followed by charcoal filtration, is often necessary.[7][8] For less stringent requirements, a simple treatment with TPPO or DMSO followed by column chromatography may be sufficient.[1]

Q3: How effective are these removal methods? Can you provide some quantitative data?

A3: The effectiveness varies depending on the method and the specific reaction conditions. The table below summarizes some reported efficiencies for different ruthenium removal techniques.

MethodReagent/MaterialTreatment TimeFinal Ru Level (ppm)Reference(s)
Isocyanide Treatment & Silica FiltrationCarboxylate-functionalized isocyanide30 minutes< 1 µg per 5 mg product[5]
Scavenger & Silica FiltrationTriphenylphosphine oxide (TPPO)8-12 hoursLow (not specified)[1]
Scavenger & Silica FiltrationDimethyl sulfoxide (DMSO)12 hours~8 ppm[9]
Scavenger & Charcoal TreatmentTHMP & CharcoalNot specifiedAs low as 32 ppm[7][8]
Sequential Extraction & Charcoal FiltrationMNA, NaHCO₃, CharcoalNot specified159 ppm -> 4 ppm[8]
Hydrogenation & AdsorptionPd/CNot specified< 1 ppm[7][8]
Silica-Based ScavengersSiliaBond Metal Scavengers16 hoursSingle-digit ppm[10]

Q4: Are there any simple, visual indicators that ruthenium has been successfully removed?

A4: Yes, a qualitative indication of successful ruthenium removal is the disappearance of color from the reaction mixture. Crude products containing ruthenium byproducts are often colored (e.g., brown, black, or purple).[1][6] A clear, colorless solution or a white solid product after purification suggests that a substantial amount of the ruthenium has been removed.[13] However, for applications requiring very low ruthenium levels, this visual inspection is not sufficient, and quantitative analysis by methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is necessary.

Experimental Protocols

Protocol 1: Ruthenium Removal using Triphenylphosphine Oxide (TPPO)

  • Reaction Quenching: After the metathesis reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Scavenger Addition: Dissolve the crude product in a suitable solvent (e.g., dichloromethane (B109758) or toluene). Add 50 equivalents of triphenylphosphine oxide (TPPO) relative to the amount of Grubbs catalyst used.

  • Incubation: Stir the mixture at room temperature for a minimum of 8 hours, with optimal results often observed after 12 hours.[1]

  • Purification: Concentrate the mixture and purify the product by silica gel column chromatography. The polar ruthenium-TPPO complex will be strongly retained on the silica.

Protocol 2: Ruthenium Removal using a Carboxylate-Functionalized Isocyanide

  • Scavenger Addition: To the completed metathesis reaction mixture, add the carboxylate-functionalized isocyanide scavenger.

  • Incubation: Stir the mixture at room temperature for 30 minutes.[5]

  • Purification: Filter the mixture through a short plug of silica gel, eluting with an appropriate solvent to recover the purified product.

Protocol 3: Ruthenium Removal using Activated Carbon

  • Solvent Exchange: After the reaction, if necessary, exchange the solvent to one in which the product is soluble and that is compatible with charcoal treatment (e.g., toluene, ethyl acetate).

  • Charcoal Addition: Add activated carbon to the solution (the amount may need to be optimized, but a common starting point is 5-10 wt% relative to the product).

  • Stirring/Heating: Stir the suspension at room temperature or with gentle heating for several hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Analysis: Analyze the filtrate for residual ruthenium content using ICP-MS.

Diagrams

Ruthenium_Removal_Workflow start Crude Reaction Mixture (Post-Metathesis) assess_purity Assess Purity Requirements & Product Stability start->assess_purity low_req Low Purity Requirement assess_purity->low_req Low high_req High Purity Requirement (e.g., API Synthesis) assess_purity->high_req High method_simple Method 1: Scavenger + Column (TPPO or DMSO) low_req->method_simple method_advanced Method 2: Multi-Step Purification high_req->method_advanced final_product Purified Product method_simple->final_product step_quench 1. Quench Catalyst (e.g., Isocyanide, MNA) method_advanced->step_quench step_scavenge 2. Scavenger Treatment (e.g., THMP, SiliaBond) step_quench->step_scavenge step_adsorb 3. Adsorption/Filtration (Activated Carbon / Pd/C) step_scavenge->step_adsorb step_adsorb->final_product

Caption: Workflow for selecting a ruthenium removal strategy.

Logical_Relationship catalyst Grubbs Catalyst 1st Gen. (Active Species) residues Ruthenium Residues (Decomposed Species) catalyst->residues Decomposition complex Polar Ru-Scavenger Complex residues->complex Complexation scavenger Scavenger (e.g., TPPO, Isocyanide) scavenger->complex silica Silica Gel / Solid Support complex->silica Adsorption product Purified Organic Product silica->product Separation

Caption: Logical relationship of scavenger-based ruthenium removal.

References

Validation & Comparative

A Head-to-Head Battle of Olefin Metathesis Workhorses: Grubbs Catalyst 1st Generation vs. 2nd Generation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. Central to this transformation are the Grubbs catalysts, a family of ruthenium-based complexes that have revolutionized the synthesis of complex molecules in pharmaceuticals, materials science, and beyond. The evolution from the 1st to the 2nd generation of these catalysts marked a significant leap in activity and substrate scope. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Key Structural Differences: The N-Heterocyclic Carbene Advantage

The fundamental distinction between the 1st and 2nd generation Grubbs catalysts lies in their ligand architecture. The 1st generation catalyst, bis(tricyclohexylphosphine)benzylideneruthenium dichloride, features two tricyclohexylphosphine (B42057) (PCy₃) ligands. In contrast, the 2nd generation catalyst replaces one of the bulky phosphine (B1218219) ligands with a more electron-donating N-heterocyclic carbene (NHC) ligand, typically 1,3-bis(2,4,6-trimethylphenyl)-imidazolidinylidene (IMes) or its saturated analogue (SIMes).[1] This seemingly subtle change has profound implications for the catalyst's stability and reactivity.

The NHC ligand in the 2nd generation catalyst is a stronger σ-donor than the phosphine ligand it replaces. This increased electron donation to the ruthenium center stabilizes the 14-electron intermediate that is the active species in the catalytic cycle.[2] This stabilization leads to a higher propensity for the catalyst to remain in its active state, thereby increasing its overall efficiency. Furthermore, the steric bulk of the NHC ligand plays a crucial role in promoting the dissociation of the remaining phosphine ligand to initiate the catalytic cycle and in preventing catalyst decomposition.[2][3]

Performance Comparison: A Leap in Activity and Scope

The enhanced stability and reactivity of the 2nd generation Grubbs catalyst translate into superior performance across a wide range of olefin metathesis reactions, particularly for challenging substrates. This is evident in higher turnover numbers (TONs), faster reaction times, and a broader substrate scope that includes sterically hindered and electron-deficient olefins.

Quantitative Data Summary

The following table summarizes the comparative performance of the 1st and 2nd generation Grubbs catalysts in two representative olefin metathesis reactions: the ring-closing metathesis (RCM) of diethyl diallylmalonate and the cross-metathesis (CM) of 1-octene (B94956).

ReactionCatalystCatalyst Loading (mol%)Reaction Time (h)Conversion/Yield (%)Turnover Number (TON)Reference
Ring-Closing Metathesis of Diethyl Diallylmalonate 1st Generation51Low to moderate-[4]
2nd Generation0.1 - 51 - 4>95up to 1900[5]
Cross-Metathesis of 1-Octene 1st Generation0.0224~15~750[6]
2nd Generation0.0054>95>19,000[6]

As the data indicates, the 2nd generation catalyst demonstrates significantly higher efficiency, requiring lower catalyst loadings and achieving higher yields in shorter reaction times for both RCM and CM reactions.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below to allow for replication and further investigation.

Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

Materials:

  • Diethyl diallylmalonate

  • Grubbs Catalyst (1st or 2nd Generation)

  • Anhydrous, degassed dichloromethane (B109758) (DCM)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • A Schlenk flask equipped with a magnetic stir bar is charged with diethyl diallylmalonate (1.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Anhydrous and degassed DCM (10 mL) is added to the flask via syringe.

  • In a separate vial, the appropriate amount of Grubbs catalyst (e.g., 0.05 mol% for 2nd generation, 5 mol% for 1st generation) is weighed out under an inert atmosphere.

  • The catalyst is dissolved in a minimal amount of anhydrous, degassed DCM and transferred to the reaction flask via syringe.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is quenched by opening the flask to the air. The solvent is then removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired cyclopentene (B43876) derivative.[4][7][8]

Cross-Metathesis (CM) of 1-Octene

Materials:

  • 1-Octene

  • Grubbs Catalyst (1st or 2nd Generation)

  • Anhydrous, degassed toluene (B28343)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • A Schlenk tube with a magnetic stir bar is charged with 1-octene (10 mmol).

  • The tube is sealed with a septum, and the headspace is flushed with an inert gas.

  • Anhydrous and degassed toluene (5 mL) is added.

  • The appropriate amount of Grubbs catalyst (e.g., 0.02 mol% for 1st generation, 0.005 mol% for 2nd generation) is added as a solution in toluene under an inert atmosphere.

  • The reaction is stirred at a controlled temperature (e.g., 40°C) and monitored by GC analysis of aliquots taken at regular intervals.

  • After the desired reaction time, the mixture is cooled to room temperature and can be filtered through a short plug of silica gel to remove the catalyst. The product, 7-tetradecene, is then isolated after solvent removal.[6]

Mechanistic Insight and Visualization

The superior activity of the 2nd generation catalyst can be attributed to its influence on the catalytic cycle of olefin metathesis. The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate.

Grubbs_Catalytic_Cycle cluster_catalyst Catalyst Structure cluster_cycle Catalytic Cycle G1 1st Gen (G1) [Ru]=CHPh(PCy₃)₂Cl₂ Initiation Initiation (-PCy₃) G1->Initiation Slower G2 2nd Gen (G2) [Ru]=CHPh(NHC)(PCy₃)Cl₂ G2->Initiation Faster Active_G1 Active G1 [Ru]=CHPh(PCy₃)Cl₂ Initiation->Active_G1 Active_G2 Active G2 [Ru]=CHPh(NHC)Cl₂ Initiation->Active_G2 Alkene_Coordination Alkene Coordination Active_G1->Alkene_Coordination Less Favorable Active_G2->Alkene_Coordination More Favorable Metallacyclobutane Metallacyclobutane Intermediate Alkene_Coordination->Metallacyclobutane [2+2] Cycloaddition Product_Release Product Release Metallacyclobutane->Product_Release Retro [2+2] Cycloaddition New_Carbene New Ruthenium Carbene Product_Release->New_Carbene New_Carbene->Alkene_Coordination Reacts with another alkene

Caption: Olefin metathesis catalytic cycle comparing 1st and 2nd generation Grubbs catalysts.

The DOT graph above illustrates the key steps in the catalytic cycle. The initiation step, involving the dissociation of a phosphine ligand to generate the active 14-electron species, is generally faster for the 1st generation catalyst. However, the subsequent steps, particularly the coordination of the olefin and the overall turnover rate, are significantly more favorable for the 2nd generation catalyst due to the electronic properties of the NHC ligand. The stronger electron donation from the NHC ligand in the 2nd generation catalyst makes the ruthenium center more electron-rich, which enhances its reactivity towards the olefin substrate and stabilizes the metallacyclobutane intermediate.[2][3]

Conclusion

The 2nd generation Grubbs catalyst represents a substantial advancement over its predecessor, offering significantly higher activity, broader substrate compatibility, and greater stability. For routine metathesis of simple terminal alkenes, the 1st generation catalyst can still be a cost-effective option.[1] However, for more demanding applications, including the synthesis of sterically hindered or electronically deactivated olefins, and for achieving high turnover numbers, the 2nd generation catalyst is unequivocally the superior choice. The selection between the two should therefore be guided by the specific requirements of the chemical transformation and the economic considerations of the research or development project.

References

A Head-to-Head Battle of Catalysts: Unveiling the Cost-Effectiveness of Grubbs First and Second Generation Catalysts in Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that impacts not only the success of a reaction but also the overall cost-effectiveness of a project. In the realm of olefin metathesis, a powerful carbon-carbon bond-forming reaction, the first and second generation Grubbs catalysts are workhorses. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate catalyst for your specific needs.

The primary difference between the first and second generation Grubbs catalysts lies in their ligand architecture. The first-generation catalyst features two tricyclohexylphosphine (B42057) (PCy₃) ligands, while the second-generation catalyst replaces one PCy₃ ligand with a more electron-donating N-heterocyclic carbene (NHC) ligand.[1] This seemingly subtle change has profound implications for their stability, activity, and, consequently, their cost-effectiveness.

Performance in Olefin Metathesis: A Quantitative Comparison

To illustrate the practical differences between the two catalyst generations, we present comparative data for two common olefin metathesis reactions: the ring-closing metathesis (RCM) of diethyl diallylmalonate and the self-metathesis of 1-octene (B94956).

Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

The RCM of diethyl diallylmalonate to form a five-membered ring is a standard benchmark reaction for evaluating metathesis catalysts. The following table summarizes typical performance metrics for both catalyst generations under comparable conditions.

ParameterGrubbs Catalyst 1st GenerationGrubbs Catalyst 2nd Generation
Catalyst Loading (mol%) 0.4 - 50.05 - 1
Reaction Time 1 - 2 hours0.5 - 1 hour
Yield (%) ~90>95
Turnover Number (TON) LowerHigher
Turnover Frequency (TOF) SlowerFaster

Note: Specific values can vary based on reaction conditions such as solvent, temperature, and substrate concentration. The data presented is a representative summary from multiple sources.

Self-Metathesis of 1-Octene

The self-metathesis of terminal olefins like 1-octene is another important industrial application of this technology. A direct comparison of the two catalysts in this reaction highlights the significantly higher activity of the second-generation catalyst.

ParameterThis compoundGrubbs Catalyst 2nd Generation
Turnover Number (TON) ~100,000>500,000
Initial Turnover Frequency (TOF) (s⁻¹) LowerSignificantly Higher

Data sourced from a comparative study on the self-metathesis of 1-octene.[2]

Cost Analysis: Beyond the Price Tag

While the upfront cost of the second-generation Grubbs catalyst is typically two to three times higher than its first-generation counterpart, a comprehensive cost analysis must consider factors beyond the initial purchase price.[1] The higher activity and stability of the second-generation catalyst often translate to:

  • Lower Catalyst Loading: Significantly less catalyst is required to achieve the desired conversion, which can offset the higher initial cost, especially in large-scale applications.

  • Shorter Reaction Times: Faster reactions lead to increased throughput and reduced operational costs.

  • Higher Yields: Improved efficiency and fewer side reactions result in a greater amount of the desired product from the same amount of starting material.

For routine reactions involving simple terminal alkenes, the first-generation catalyst can be a more budget-friendly option, particularly for academic labs or startups.[1] However, for more challenging substrates, such as sterically hindered or electron-deficient olefins, and for large-scale syntheses where efficiency is paramount, the superior performance of the second-generation catalyst often justifies the higher initial investment.

Experimental Protocols

To facilitate the direct comparison of these catalysts in your own laboratory setting, a detailed experimental protocol for the ring-closing metathesis of diethyl diallylmalonate is provided below. This protocol can be adapted for either catalyst generation by adjusting the catalyst loading and reaction time as indicated in the data tables.

Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate

Materials:

  • Diethyl diallylmalonate

  • Grubbs Catalyst (1st or 2nd Generation)

  • Anhydrous, degassed dichloromethane (B109758) (DCM)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the desired amount of Grubbs catalyst to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed dichloromethane to the flask to achieve the desired substrate concentration (typically 0.1-0.2 M).

  • Substrate Addition: Add diethyl diallylmalonate to the flask via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired diethyl cyclopent-3-ene-1,1-dicarboxylate.

Calculating Turnover Number (TON) and Turnover Frequency (TOF):

  • TON = (moles of substrate consumed) / (moles of catalyst) [3]

  • TOF = TON / reaction time [3]

Visualizing the Catalytic Cycle and Experimental Workflow

To further elucidate the processes involved, the following diagrams visualize the catalytic cycle of olefin metathesis and a typical experimental workflow.

Olefin_Metathesis_Cycle Catalyst [Ru]=CHPh Metallocyclobutane Metallocyclobutane Intermediate Catalyst->Metallocyclobutane + Olefin Olefin R-CH=CH-R Metallocyclobutane->Catalyst - Product 2 NewCarbene [Ru]=CH-R Metallocyclobutane->NewCarbene - Product 1 Product1 R-CH=CH-Ph NewCarbene->Metallocyclobutane + Olefin Product2 R-CH=CH-R

Caption: The catalytic cycle of olefin metathesis.

Experimental_Workflow cluster_G1 Grubbs 1st Generation cluster_G2 Grubbs 2nd Generation G1_Setup Reaction Setup (Higher Loading) G1_Reaction Reaction (Longer Time) G1_Setup->G1_Reaction G1_Workup Work-up & Purification G1_Reaction->G1_Workup End Product Analysis G1_Workup->End G2_Setup Reaction Setup (Lower Loading) G2_Reaction Reaction (Shorter Time) G2_Setup->G2_Reaction G2_Workup Work-up & Purification G2_Reaction->G2_Workup G2_Workup->End Start Select Substrate Start->G1_Setup Start->G2_Setup

Caption: Comparative experimental workflow for Grubbs catalysts.

Conclusion: A Matter of Application and Scale

References

Navigating Steric Hindrance: A Comparative Guide to Grubbs Catalyst 1st Generation in Hindered Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the choice of catalyst is paramount to the success of complex chemical transformations. Olefin metathesis, a powerful tool for carbon-carbon double bond formation, often encounters challenges when substrates are sterically hindered. This guide provides an objective comparison of the performance of the Grubbs Catalyst 1st Generation (G1) with its more advanced counterparts, particularly the 2nd Generation (G2), in the metathesis of hindered olefins, supported by experimental data.

The Grubbs 1st Generation catalyst, while foundational and cost-effective, is generally best suited for less demanding substrates like terminal alkenes.[1] Its performance with sterically hindered olefins, such as tri- and tetrasubstituted alkenes, is often limited, paving the way for the development of more robust subsequent generations.

Performance in Ring-Closing Metathesis (RCM) of Hindered Dienes

The formation of sterically congested cyclic structures via RCM is a significant challenge. While the 2nd generation catalysts are typically the go-to choice for such transformations, the 1st generation catalyst has demonstrated surprising efficacy under specific conditions, particularly when electron-withdrawing groups are present in the substrate.

Table 1: Comparison of Grubbs Catalysts in the RCM of Hindered Dienes

SubstrateCatalyst (mol%)ProductYield (%)Reference
gem-Disubstituted Methallyl Acrylate (n-Bu, Me substituents)Grubbs 1st Gen (10)4-methyl-5-n-butyl-5-methyl-2(5H)-furanone85Organic Letters, 2004, 6 (19), pp 3357–3360[1]
gem-Disubstituted Methallyl Acrylate (n-Pn, Me substituents)Grubbs 1st Gen (10)4-methyl-5-n-pentyl-5-methyl-2(5H)-furanone90Organic Letters, 2004, 6 (19), pp 3357–3360[1]
cis-6-allyl-6-methylcarvone (gem-disubstituted diene)Grubbs 1st Gen (20)Hydrindanone product10-15Tetrahedron Letters, 2003, 44 (42), pp 7817-7820[2] (Initial, unoptimized conditions)
Diene precursor for Elatol synthesis (forming a tetrasubstituted olefin)Grubbs 2nd Gen (B)Fused bicyclic chloroalkene85Molecules, 2012, 17(3), 3349-3363[3]
Diene precursor for Elatol synthesis (forming a tetrasubstituted olefin)Catalyst K (modified G2)Fused bicyclic chloroalkene97Molecules, 2012, 17(3), 3349-3363[3]

As the data indicates, while G1 can be surprisingly effective for certain gem-disubstituted substrates, particularly acrylates, its efficiency can be low for other challenging dienes.[1][2] For the synthesis of highly hindered tetrasubstituted olefins, 2nd generation and further optimized catalysts generally provide significantly higher yields.[3]

Catalyst Selection Workflow

The choice of catalyst is critical and depends heavily on the substitution pattern and steric bulk of the olefin. Below is a workflow to guide the selection process.

CatalystSelection sub Olefin Substrate q1 Terminal or 1,2-Disubstituted? sub->q1 Evaluate Substitution g1 Grubbs 1st Gen (Cost-effective) q1->g1 Yes q2 Trisubstituted or Sterically Hindered Disubstituted? q1->q2 No g2 Grubbs 2nd Gen (Higher Activity & Stability) q2->g2 Yes q3 Tetrasubstituted? q2->q3 No hg2 Modified Grubbs 2nd Gen or Hoveyda-Grubbs 2nd Gen (Highest Activity for Hindered Substrates) q3->hg2 Yes MetathesisCycle cluster_G1 Grubbs 1st Gen cluster_G2 Grubbs 2nd Gen G1_cat [Ru](=CHR)(PCy₃)₂ G1_met Ruthenacyclobutane (less stable with hindered olefins) G1_cat->G1_met + R'CH=CHR' G1_intermediate [Ru](=CHR')(PCy₃)₂ G1_intermediate->G1_cat + RCH=CHR G1_met->G1_intermediate - RCH=CHR' G2_cat [Ru](=CHR)(PCy₃)(NHC) G2_met Ruthenacyclobutane (more stable with hindered olefins) G2_cat->G2_met + R'CH=CHR' G2_intermediate [Ru](=CHR')(PCy₃)(NHC) G2_intermediate->G2_cat + RCH=CHR G2_met->G2_intermediate - RCH=CHR' olefin R'CH=CHR' product RCH=CHR'

References

A Comparative Guide to Grubbs and Schrock Catalysts for Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between Grubbs and Schrock catalysts is a critical decision in planning olefin metathesis reactions. This guide provides a detailed comparison of their performance, supported by available data and experimental considerations.

Olefin metathesis has become an indispensable tool in modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds. At the heart of this transformation are two families of powerful catalysts: the ruthenium-based Grubbs catalysts and the molybdenum- or tungsten-based Schrock catalysts. While both effectively catalyze the metathesis reaction, they exhibit distinct characteristics that make them suitable for different applications.

Core Comparison: Reactivity, Stability, and Functional Group Tolerance

The primary trade-off between Grubbs and Schrock catalysts lies in their reactivity versus their stability and functional group tolerance.

Schrock catalysts , developed by Richard R. Schrock, are known for their high reactivity. The electron-poor molybdenum or tungsten center makes them highly active towards a wide range of olefins, including sterically hindered and electron-deficient substrates. This high reactivity can translate to faster reaction times and higher turnover numbers in many cases. However, this reactivity comes at the cost of stability. Schrock catalysts are highly sensitive to air and moisture, necessitating the use of stringent anaerobic and anhydrous reaction conditions, such as a glovebox or Schlenk line techniques. Furthermore, they exhibit limited tolerance to many functional groups, particularly those with acidic protons like alcohols and carboxylic acids, as well as aldehydes.

Grubbs catalysts , developed by Robert H. Grubbs, are ruthenium-based complexes that offer a significant advantage in terms of stability and functional group tolerance. They are generally stable to air and moisture, making them much easier to handle and suitable for a broader range of laboratory settings. This robustness extends to their compatibility with a wide array of functional groups, including alcohols, aldehydes, and carboxylic acids, which would poison a Schrock catalyst. The trade-off for this enhanced stability is generally lower reactivity compared to Schrock catalysts, which may necessitate higher catalyst loadings or longer reaction times for challenging substrates.

Over the years, several generations of Grubbs catalysts have been developed to address the issue of reactivity. The second-generation Grubbs catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, exhibit significantly higher activity than the first-generation catalysts, approaching the reactivity of some Schrock catalysts for certain applications. Further modifications have led to specialized Grubbs-type catalysts with enhanced features like Z-selectivity or improved stability.

Quantitative Performance Data

A direct quantitative comparison of Grubbs and Schrock catalysts is challenging due to the vast number of catalyst variations and the substrate-dependent nature of their performance. However, the following table summarizes the general performance characteristics based on literature reports.

FeatureGrubbs Catalysts (Ruthenium-based)Schrock Catalysts (Molybdenum/Tungsten-based)
Reactivity Good to Excellent (Higher for 2nd & 3rd Gen.)Excellent to Outstanding
Functional Group Tolerance Excellent (Tolerates alcohols, aldehydes, acids)Poor to Moderate (Sensitive to protic and carbonyl groups)
Air & Moisture Stability Good to Excellent (Bench-stable for short periods)Poor (Requires inert atmosphere)
Solvent Compatibility Wide range of common organic solventsRequires dry, degassed solvents
Substrate Scope Broad, particularly for functionalized olefinsVery broad, including sterically demanding olefins

Experimental Protocols

Detailed experimental procedures are crucial for successful olefin metathesis reactions. Below are representative protocols for a common ring-closing metathesis (RCM) reaction using first-generation Grubbs and a generic Schrock catalyst.

Experimental Protocol 1: Ring-Closing Metathesis of 1,7-Octadiene (B165261) using Grubbs First-Generation Catalyst

Materials:

  • Grubbs First-Generation Catalyst

  • 1,7-Octadiene

  • Anhydrous dichloromethane (B109758) (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1,7-octadiene (1.0 mmol).

  • Dissolve the diene in anhydrous dichloromethane (10 mL to achieve a 0.1 M concentration).

  • In a separate vial, weigh the Grubbs First-Generation Catalyst (0.05 mmol, 5 mol%) and dissolve it in a small amount of anhydrous dichloromethane.

  • Add the catalyst solution to the diene solution via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether.

  • The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield cyclohexene.

Experimental Protocol 2: General Procedure for Ring-Closing Metathesis using a Schrock Catalyst

Note: This is a general guideline, and specific conditions will vary depending on the exact Schrock catalyst and substrate used. All manipulations must be performed under a strictly inert atmosphere (e.g., in a glovebox).

Materials:

  • Schrock Catalyst (e.g., Mo(NAr)(CHCMe₂Ph)(OR)₂)

  • Diene substrate

  • Anhydrous, degassed toluene

  • Inert gas (Argon)

  • Glovebox or Schlenk line setup

Procedure:

  • Inside a glovebox, weigh the Schrock catalyst (typically 1-5 mol%) into a dry reaction vessel equipped with a stir bar.

  • In a separate vial, prepare a solution of the diene substrate in anhydrous, degassed toluene.

  • Add the substrate solution to the reaction vessel containing the catalyst.

  • Seal the vessel and remove it from the glovebox (if applicable).

  • Stir the reaction at the desired temperature (often room temperature is sufficient due to the high reactivity).

  • Monitor the reaction progress by GC or NMR analysis of aliquots taken under inert conditions.

  • Once the reaction is complete, it can be quenched by exposure to air or by adding a small amount of an aldehyde (e.g., benzaldehyde).

  • The reaction mixture is then concentrated and purified by column chromatography on silica gel.

Visualizing the Catalytic Cycles

The catalytic cycles of Grubbs and Schrock catalysts, while both proceeding through a metallacyclobutane intermediate as proposed by Chauvin, have distinct features related to the nature of the metal center and ligands.

Grubbs_Catalytic_Cycle cluster_grubbs Grubbs Catalyst Cycle Precatalyst [Ru]=CHPh(L)₂Cl₂ Active_Catalyst [Ru]=CHPh(L)Cl₂ (14e⁻) Precatalyst->Active_Catalyst - L Olefin_Complex Olefin Complex Active_Catalyst->Olefin_Complex + Substrate Metallacyclobutane Metallacyclobutane Olefin_Complex->Metallacyclobutane [2+2] Cycloaddition Product_Complex Product Complex Metallacyclobutane->Product_Complex [2+2] Retro-Cycloaddition Product_Complex->Active_Catalyst - Product

Caption: Catalytic cycle for a Grubbs-type catalyst.

Schrock_Catalytic_Cycle cluster_schrock Schrock Catalyst Cycle Catalyst [Mo]=CHR(NAr)(OR)₂ Olefin_Complex Olefin Complex Catalyst->Olefin_Complex + Substrate Metallacyclobutane Metallacyclobutane Olefin_Complex->Metallacyclobutane [2+2] Cycloaddition Product_Complex Product Complex Metallacyclobutane->Product_Complex [2+2] Retro-Cycloaddition Product_Complex->Catalyst - Product

Caption: Catalytic cycle for a Schrock-type catalyst.

Logical Relationships in Catalyst Selection

The choice between Grubbs and Schrock catalysts is a multifactorial decision. The following diagram illustrates the key considerations.

Catalyst_Selection cluster_substrate Substrate Considerations cluster_reaction Reaction Condition Considerations Goal Successful Olefin Metathesis Substrate Substrate Properties Goal->Substrate Reaction Reaction Conditions Goal->Reaction Catalyst Catalyst Choice Substrate->Catalyst Reaction->Catalyst Functional_Groups Presence of Sensitive Functional Groups Functional_Groups->Catalyst High Tolerance -> Grubbs Steric_Hindrance Steric Hindrance Steric_Hindrance->Catalyst High Hindrance -> Schrock Air_Sensitivity Air/Moisture Sensitivity Air_Sensitivity->Catalyst Benchtop -> Grubbs Inert Atmosphere -> Schrock Temperature Reaction Temperature Purity Solvent/Reagent Purity Purity->Catalyst Standard Purity -> Grubbs High Purity -> Schrock

Caption: Decision factors for choosing a metathesis catalyst.

Conclusion

A Head-to-Head Battle of Olefin Metathesis Workhorses: Kinetic Showdown Between Grubbs Catalyst 1st and 2nd Generation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, olefin metathesis has emerged as a powerhouse for the formation of carbon-carbon double bonds, with the ruthenium-based catalysts developed by Robert H. Grubbs being central to this revolution. For researchers, scientists, and professionals in drug development, the choice between the 1st and 2nd generation Grubbs catalysts is a critical decision that impacts reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an objective, data-driven comparison of the kinetic performance of these two catalyst generations, supported by experimental protocols and visualizations to aid in informed catalyst selection.

At a Glance: Key Differences and Performance Overview

The fundamental distinction between the 1st and 2nd generation Grubbs catalysts lies in their ligand architecture. The 1st generation catalyst, [RuCl₂(PCy₃)₂(=CHPh)], features two tricyclohexylphosphine (B42057) (PCy₃) ligands.[1] In contrast, the 2nd generation catalyst, [RuCl₂(IMes)(PCy₃)(=CHPh)], replaces one of the bulky phosphine (B1218219) ligands with a more electron-donating N-heterocyclic carbene (NHC) ligand.[1] This seemingly subtle modification has profound implications for the catalyst's stability and activity.

Generally, the 2nd generation catalyst exhibits significantly higher catalytic activity and thermal stability, allowing it to be effective for a broader range of substrates, including sterically hindered and electron-deficient olefins.[1][2] While the 1st generation catalyst remains a cost-effective option for simpler, terminal alkenes, the 2nd generation catalyst's superior performance often justifies its higher price for more challenging transformations.[1]

Quantitative Kinetic Comparison

The efficiency of a catalyst is best understood through its kinetic parameters. The following table summarizes key kinetic data for the 1st and 2nd generation Grubbs catalysts, highlighting the differences in their initiation and overall activity.

Kinetic ParameterGrubbs Catalyst 1st GenerationGrubbs Catalyst 2nd GenerationExperimental ConditionsSource
Observed Catalyst Transformation Rate Constant (k_obs) 7.48 × 10⁻⁵ s⁻¹1.52 × 10⁻⁴ s⁻¹0.10 mM catalyst in CH₂Cl₂ at 25 °C (UV-vis spectroscopy)[2][3]
Phosphine Exchange Rate Constant (k_obs) 9.6 s⁻¹0.13 s⁻¹80 °C in toluene-d₈ (³¹P NMR spectroscopy)[2][4]
Ratio of Phosphine Dissociation to Olefin Association (k₋₁/k₂) 1.3 × 10⁴1.25Not specified[5]
Catalyst Transformation after 72h 5.1%16.5%0.1 M catalyst in CD₂Cl₂ at 25 °C (³¹P NMR spectroscopy)[2][3]

Note: The seemingly contradictory data between the catalyst transformation rate (faster for Gen 2) and the phosphine exchange rate (slower for Gen 2) highlights a key mechanistic difference. While the initial phosphine dissociation is slower for the 2nd generation catalyst due to a stronger Ru-PCy₃ bond, the subsequent steps of the catalytic cycle are much more efficient, and the active species has a lower tendency to be deactivated by phosphine re-association, leading to a higher overall observed reaction rate.

The Catalytic Cycle: A Visual Breakdown

The olefin metathesis reaction proceeds through a well-defined catalytic cycle. The initiation step, which is often rate-determining, involves the dissociation of a phosphine ligand to generate a more reactive 14-electron intermediate. This intermediate then coordinates with the olefin substrate to initiate the metathesis process.

Grubbs Catalyst Catalytic Cycle Grubbs Catalytic Cycle Comparison G1_pre RuCl₂(PCy₃)₂(=CHPh) G1_active RuCl₂(PCy₃)(=CHPh) G1_pre->G1_active - PCy₃ (k₁) G1_active->G1_pre + PCy₃ (k₋₁) G1_olefin [Ru]-Olefin Complex G1_active->G1_olefin + Olefin (k₂) G1_met Ruthenacyclobutane G1_olefin->G1_met [2+2] Cycloaddition G1_product Product + [Ru]=CH₂ G1_met->G1_product Cycloreversion G1_product->G1_active Propagation G2_pre RuCl₂(IMes)(PCy₃)(=CHPh) G2_active RuCl₂(IMes)(=CHPh) G2_pre->G2_active - PCy₃ (k₁') G2_active->G2_pre + PCy₃ (k₋₁') G2_olefin [Ru]-Olefin Complex G2_active->G2_olefin + Olefin (k₂') G2_met Ruthenacyclobutane G2_olefin->G2_met [2+2] Cycloaddition G2_product Product + [Ru]=CH₂ G2_met->G2_product Cycloreversion G2_product->G2_active Propagation

Caption: A comparison of the catalytic cycles for 1st and 2nd generation Grubbs catalysts.

Experimental Protocols for Kinetic Studies

Accurate kinetic data is paramount for catalyst comparison. Below are detailed methodologies for key experiments used to determine the kinetic parameters of Grubbs catalysts.

A. Kinetic Analysis via UV-Visible Spectroscopy

This method monitors the change in absorbance of the catalyst solution over time as it reacts with a substrate.

1. Materials and Instrumentation:

  • Grubbs Catalyst (1st or 2nd Generation)
  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
  • Olefin substrate (e.g., a terminal alkene)
  • UV-Visible Spectrophotometer with a temperature-controlled cuvette holder
  • Inert atmosphere glovebox or Schlenk line

2. Procedure:

  • Catalyst Solution Preparation: Inside a glovebox, prepare a stock solution of the Grubbs catalyst in the chosen solvent to a known concentration (e.g., 0.10 mM).[3]
  • Substrate Solution Preparation: Prepare a solution of the olefin substrate in the same solvent at a desired concentration.
  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at a wavelength where the catalyst has a strong absorbance, for example, around 340 nm.[6] Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
  • Kinetic Run:
  • Transfer a known volume of the catalyst solution to a cuvette and place it in the spectrophotometer.
  • Inject a known volume of the substrate solution into the cuvette, ensuring rapid mixing.
  • Immediately start recording the absorbance as a function of time.
  • Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay model.

B. Kinetic Analysis via ³¹P NMR Spectroscopy

This technique is particularly useful for monitoring the phosphine dissociation and exchange dynamics.

1. Materials and Instrumentation:

  • Grubbs Catalyst (1st or 2nd Generation)
  • Deuterated, anhydrous, and degassed solvent (e.g., toluene-d₈, CD₂Cl₂)
  • NMR spectrometer equipped with a phosphorus probe
  • NMR tubes suitable for air-sensitive samples

2. Procedure:

  • Sample Preparation: In a glovebox, dissolve a known amount of the Grubbs catalyst in the deuterated solvent in an NMR tube to a specific concentration (e.g., 0.1 M).[2]
  • NMR Spectrometer Setup: Tune the NMR spectrometer to the ³¹P frequency. Set the desired temperature for the experiment.
  • Data Acquisition: Acquire ³¹P NMR spectra at regular time intervals to monitor the disappearance of the signal corresponding to the phosphine ligand in the catalyst and the appearance of signals for free phosphine or other phosphorus-containing species.
  • Data Analysis: The rate constants for phosphine dissociation can be determined by integrating the relevant peaks in the ³¹P NMR spectra and plotting the concentration changes over time.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a kinetic study of an olefin metathesis reaction.

Kinetic Study Workflow Workflow for Kinetic Analysis of Olefin Metathesis cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cat Prepare Catalyst Stock Solution mix Mix Catalyst and Substrate prep_cat->mix prep_sub Prepare Substrate Solution prep_sub->mix prep_inst Setup and Equilibrate Instrument prep_inst->mix acquire Acquire Data (Absorbance or NMR Spectra) mix->acquire plot Plot Data (e.g., Abs vs. Time) acquire->plot fit Fit Data to Kinetic Model plot->fit determine Determine Rate Constants fit->determine

Caption: A generalized workflow for performing kinetic studies of Grubbs catalysts.

Conclusion: Selecting the Right Tool for the Job

The choice between the 1st and 2nd generation Grubbs catalysts is a nuanced one, guided by the specific demands of the chemical transformation. For straightforward metathesis of terminal alkenes where cost is a primary concern, the 1st generation catalyst remains a viable and economical option. However, for more challenging substrates, including those that are sterically demanding or electronically deactivated, the superior kinetic performance and broader applicability of the 2nd generation catalyst make it the clear choice. Its higher activity often translates to lower catalyst loadings, shorter reaction times, and higher yields, ultimately providing greater value in complex synthetic endeavors. By understanding the kinetic profiles and the underlying mechanistic differences, researchers can make a more strategic and effective selection, optimizing their synthetic routes and accelerating the pace of discovery.

References

Unraveling the Engine of Olefin Metathesis: A Comparative Guide to DFT Studies on Grubbs Catalyst Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational elucidation of Grubbs catalysts, providing researchers, scientists, and drug development professionals with a comparative analysis of mechanistic pathways, supported by quantitative data and detailed computational protocols.

The advent of Grubbs catalysts revolutionized the field of olefin metathesis, a powerful carbon-carbon double bond forming reaction with wide-ranging applications in polymer chemistry, materials science, and pharmaceutical development. Understanding the intricate mechanisms by which these ruthenium-based catalysts operate is paramount for the rational design of more efficient and selective catalytic systems. Density Functional Theory (DFT) has emerged as an indispensable tool in this endeavor, offering profound insights into the energetics and geometries of transient intermediates and transition states that are often inaccessible to experimental observation. This guide provides a comparative overview of key findings from DFT studies on the mechanism of Grubbs catalysts, focusing on the fundamental steps of catalyst initiation and propagation.

The Core Mechanism: A Tale of Two Pathways

The generally accepted mechanism for olefin metathesis catalyzed by Grubbs complexes is the Chauvin mechanism, which proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. However, the initiation of the precatalyst to the active 14-electron species can follow distinct pathways, primarily categorized as dissociative and associative mechanisms. DFT studies have been instrumental in dissecting the energetic landscapes of these pathways, revealing a delicate balance of steric and electronic factors that govern the preferred route.

A pivotal aspect of catalyst activation is the dissociation of a ligand to generate a vacant coordination site for the incoming olefin. For first-generation Grubbs catalysts, this typically involves the dissociation of a phosphine (B1218219) ligand, whereas for the more active second-generation catalysts, an N-heterocyclic carbene (NHC) ligand remains bound while the other ligand, often a phosphine or a coordinating solvent molecule, dissociates.[1][2] Hoveyda-Grubbs type catalysts, featuring a chelating isopropoxystyrene group, initiate via the dissociation of the Ru-O bond.[1]

The subsequent steps involve the coordination of the olefin and the formation of the key metallacyclobutane intermediate. The relative energies of the transition states for these steps determine the overall rate of the catalytic cycle. DFT calculations have provided valuable quantitative data on these energy barriers, allowing for a direct comparison of different catalyst generations and ligand systems.

Quantitative Insights from DFT: A Comparative Analysis

The following tables summarize key energetic data obtained from various DFT studies, providing a quantitative comparison of different mechanistic steps for first and second-generation Grubbs catalysts. These values, typically Gibbs free energies (ΔG) or potential energies (ΔE) in kcal/mol, represent the energy barriers that must be overcome for the reaction to proceed.

Catalyst Generation Mechanistic Step System/Functional Activation Energy (kcal/mol) Reference
First GenerationPhosphine DissociationCl2(PH3)2Ru=CH2 + Ethylene / B3LYP~18-20[3][4]
First GenerationMetallacyclobutane FormationCl2(PH3)2Ru=CH2 + Ethylene / B3LYPLower than phosphine dissociation[3][4]
Second GenerationPhosphine Dissociation(H2IMes)(PCy3)(Cl)2Ru=CHPh~10-15[1]
Second GenerationMetallacyclobutane Formation(H2IMes)(PCy3)(Cl)2Ru=CHPhRate-determining in some cases[5][6]
Hoveyda-GrubbsRu-O Bond Dissociation(SIMes)Cl2Ru(=CH-o-OiPrC6H4)~20[7]

Table 1: Comparison of Activation Energies for Key Mechanistic Steps in Grubbs Catalysts.

Catalyst Feature Influence on Mechanism Supporting DFT Findings Reference
NHC Ligand (Gen II vs. Gen I)Higher activityLowers the energy barrier for metallacyclobutane formation.[8][9]
Chelating Ether LigandControls initiationThe dissociation of the Ru-O bond is often the rate-limiting initiation step.[10]
Substituents on LigandsFine-tunes reactivityElectron-withdrawing groups can accelerate initiation.[11]

Table 2: Influence of Catalyst Features on the Reaction Mechanism as Determined by DFT.

Visualizing the Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the dissociative and associative mechanisms of Grubbs catalyst initiation.

Dissociative_Mechanism Precatalyst 16e- Precatalyst (L)2(X)2Ru=CHR Active_Species 14e- Active Species (L)(X)2Ru=CHR Precatalyst->Active_Species - L Olefin_Complex Olefin π-Complex Active_Species->Olefin_Complex + Olefin Metallacyclobutane Metallacyclobutane Olefin_Complex->Metallacyclobutane [2+2] Cycloaddition Product_Complex Product π-Complex Metallacyclobutane->Product_Complex [2+2] Cycloreversion New_Carbene New 14e- Carbene Product_Complex->New_Carbene - Product New_Carbene->Active_Species Catalytic Cycle

Caption: Dissociative initiation pathway for a Grubbs catalyst.

Associative_Mechanism Precatalyst 16e- Precatalyst (L)2(X)2Ru=CHR Olefin_Adduct 18e- Olefin Adduct Precatalyst->Olefin_Adduct + Olefin Active_Species 14e- Active Species (L)(X)2Ru=CHR Olefin_Adduct->Active_Species - L Metallacyclobutane Metallacyclobutane Active_Species->Metallacyclobutane [2+2] Cycloaddition Metallacyclobutane->Precatalyst ...

Caption: Associative initiation pathway for a Grubbs catalyst.

Experimental and Computational Protocols

The DFT studies referenced in this guide employ a range of computational methodologies. A common approach involves geometry optimizations and frequency calculations using a specific density functional, such as B3LYP or M06-L.[3][4][5][6]

A representative computational protocol would include:

  • Model System: Definition of the catalyst and substrate molecules. Often, simplified models are used where bulky substituents (e.g., phenyl groups on phosphines) are replaced with hydrogens to reduce computational cost.[3][4]

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or ADF is utilized.

  • Density Functional and Basis Set: The choice of functional and basis set is crucial for obtaining accurate results. For ruthenium complexes, functionals like B3LYP, B3PW91, or members of the M06 suite are commonly employed.[4] A combination of a basis set like LANL2DZ for the metal and a Pople-style basis set (e.g., 6-31G(d)) for the other atoms is a frequent choice.

  • Solvation Model: To simulate the reaction in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied.

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.

  • Frequency Calculations: These are performed to characterize the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy. Transition states are identified by the presence of a single imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are often performed to confirm that a transition state connects the correct reactant and product minima.

By systematically applying these computational protocols, researchers can construct detailed energy profiles for the entire catalytic cycle, providing invaluable insights into the factors that control the efficiency and selectivity of Grubbs catalysts.

Conclusion: The Synergy of Theory and Experiment

DFT studies have profoundly advanced our understanding of the mechanistic intricacies of Grubbs catalysts. The quantitative data and detailed pathway visualizations derived from these computational investigations provide a powerful framework for interpreting experimental observations and for the in-silico design of next-generation catalysts with enhanced performance. The continued synergy between computational and experimental efforts will undoubtedly pave the way for further innovations in the field of olefin metathesis.

References

A Researcher's Guide to Analyzing Metathesis Products: NMR Spectroscopy vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of chemical research and drug development, the precise analysis of reaction products is paramount. Olefin metathesis, a powerful and versatile reaction for the formation of carbon-carbon double bonds, is a cornerstone of modern organic synthesis. Consequently, the accurate characterization of metathesis products is critical for ensuring purity, determining yield, and understanding reaction mechanisms. While various analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely informative and versatile tool.

This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical methods for the analysis of metathesis products, supported by experimental data and detailed protocols. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

NMR Spectroscopy: A Powerful and Versatile Tool

NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of a sample. For the analysis of metathesis products, NMR offers several key advantages:

  • Structural Elucidation: NMR is unparalleled in its ability to provide detailed structural information, enabling the unambiguous identification of reactants, products, and byproducts.

  • Quantitative Analysis (qNMR): Quantitative NMR (qNMR) allows for the direct and accurate determination of the concentration of different species in a mixture without the need for calibration curves or authentic reference standards, which are often required for chromatographic techniques.[1][2][3][4][5] This is particularly advantageous in the early stages of drug development when such standards may not be available.[2]

  • In-situ Reaction Monitoring: NMR can be used to monitor reactions in real-time, providing valuable kinetic data and insights into reaction mechanisms, including the formation of intermediates and the occurrence of side reactions like secondary metathesis.[6][7]

  • Stereoselectivity Determination: NMR is a primary method for determining the stereochemistry of alkenes, such as the E/Z ratio of metathesis products.[8][9][10][11]

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool, other techniques also play a significant role in the analysis of metathesis products. The choice of technique often depends on the specific analytical challenge.

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei.Separates volatile compounds based on their boiling points and provides mass-to-charge ratio of fragments.Separates compounds based on their interaction with a stationary phase.
Information Detailed structural information, quantification, stereochemistry.Molecular weight, fragmentation pattern, quantification (with calibration).Retention time, quantification (with calibration).
Quantification Inherently quantitative (qNMR) without calibration curves.[1][4]Requires calibration curves with authentic standards.Requires calibration curves with authentic standards.
Sensitivity Lower sensitivity compared to MS.[12][13]High sensitivity, capable of detecting trace amounts.[13][14]Good sensitivity, but generally lower than MS.
Sample Type Soluble samples.Volatile and thermally stable compounds.Soluble samples.
Strengths Non-destructive, provides rich structural detail, excellent for stereoisomer analysis, in-situ monitoring.[6][8][9][10][11]Excellent for separating complex mixtures of volatile compounds, high sensitivity.[13][14]Versatile for a wide range of non-volatile compounds, well-established for purity analysis.
Limitations Lower sensitivity, potential for signal overlap in complex mixtures.[13][15]Limited to volatile and thermally stable compounds, potential for thermal degradation of analytes.[13]Requires chromophores for UV detection, can be time-consuming to develop methods.[3]

Table 1. Comparison of NMR Spectroscopy with GC-MS and HPLC for the analysis of metathesis products.

Experimental Protocols

This protocol describes the general procedure for monitoring the progress of a cross-metathesis reaction in real-time using ¹H NMR spectroscopy.[6]

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve the starting alkenes and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).

    • Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations of the reactants.

    • Carefully add the metathesis catalyst (e.g., Grubbs' 2nd generation catalyst) to the NMR tube.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the spectrometer, which has been thermostatted to the desired reaction temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate.

    • Key parameters for acquisition include an appropriate relaxation delay (D1) to ensure full relaxation of the nuclei for accurate integration.

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic signals of the reactants and products relative to the internal standard.

    • Plot the concentrations of reactants and products as a function of time to obtain kinetic profiles.

This protocol outlines the steps for determining the ratio of E and Z isomers of a metathesis product.[8][9]

  • Sample Preparation:

    • Prepare a solution of the purified metathesis product in a suitable deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. A higher field spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Analysis:

    • Identify the distinct signals corresponding to the olefinic protons of the E and Z isomers. These protons typically appear in different chemical shift regions and may have different coupling constants.

    • Carefully integrate the signals for both isomers.

    • The ratio of the integrals directly corresponds to the E/Z ratio of the product.

This protocol provides a general workflow for determining the absolute concentration or purity of a metathesis product using qNMR with an internal standard.[1][3][5]

  • Sample and Standard Preparation:

    • Accurately weigh a known amount of the metathesis product and a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Crucial parameters to optimize include:

      • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure complete relaxation.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum and carefully integrate the signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following equation: C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (W_standard / W_analyte) * P_standard Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • M = Molar mass

      • W = Weight

      • P = Purity of the standard

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the analysis of metathesis products.

Metathesis_Analysis_Workflow cluster_reaction Metathesis Reaction cluster_analysis Product Analysis Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Workup Reaction Workup & Crude Product Isolation Reaction_Setup->Workup NMR_Analysis NMR Spectroscopy (Structure, Purity, E/Z Ratio) Workup->NMR_Analysis Other_Techniques Alternative Techniques (GC-MS, HPLC, etc.) Workup->Other_Techniques Purification Purification (e.g., Chromatography) NMR_Analysis->Purification Other_Techniques->Purification Final_Product Final Product Characterization Purification->Final_Product

Caption: General workflow for the analysis of a metathesis reaction.

Technique_Selection Start Analytical Goal Goal_Structure Structural Elucidation? Start->Goal_Structure Goal_Purity Purity/Yield Determination? Start->Goal_Purity Goal_Stereo E/Z Selectivity? Start->Goal_Stereo Goal_Kinetics Reaction Monitoring? Start->Goal_Kinetics Use_NMR Use NMR Goal_Structure->Use_NMR Yes Use_qNMR Use qNMR Goal_Purity->Use_qNMR No Standards Consider_GCMS_HPLC Consider GC-MS/HPLC (with standards) Goal_Purity->Consider_GCMS_HPLC Standards Available Goal_Stereo->Use_NMR Yes Use_in_situ_NMR Use in-situ NMR Goal_Kinetics->Use_in_situ_NMR Yes

Caption: Decision tree for selecting an analytical technique.

Drug_Development_Pathway Lead_Compound Lead Compound Metathesis Metathesis Reaction for Analogue Synthesis Lead_Compound->Metathesis Product_Analysis Product Analysis (NMR for Purity & Structure) Metathesis->Product_Analysis Biological_Screening Biological Screening Product_Analysis->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies SAR_Studies->Metathesis Iterative Synthesis Optimized_Lead Optimized Lead Compound SAR_Studies->Optimized_Lead

Caption: Role of metathesis and NMR in a drug discovery workflow.

Conclusion

NMR spectroscopy is an indispensable tool for the analysis of metathesis products, offering a unique combination of structural elucidation, quantitative accuracy, and the ability to monitor reactions in real-time. While techniques like GC-MS and HPLC have their own strengths, particularly in terms of sensitivity and separation of complex mixtures, NMR often provides a more comprehensive and direct analysis. By understanding the capabilities and limitations of each technique, researchers can make informed decisions to ensure the rigorous and efficient characterization of their metathesis products, ultimately accelerating the pace of discovery in both academic and industrial settings.

References

A Comparative Guide to the UV-vis Characterization of Grubbs Catalyst 1st Generation and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ultraviolet-visible (UV-vis) spectroscopic characteristics of the 1st Generation Grubbs Catalyst with its common alternatives, namely the 2nd Generation Grubbs Catalyst and Hoveyda-Grubbs catalysts. This document is intended to serve as a practical resource for the identification and differentiation of these crucial olefin metathesis catalysts in research and development settings.

Comparative UV-vis Spectral Data

The UV-vis spectra of Grubbs catalysts are distinguished by characteristic absorption bands that are instrumental for their identification and quantification. Below is a summary of the key spectral data for the 1st Generation Grubbs Catalyst and its primary alternatives.

Catalystλmax 1 (nm)Molar Absorptivity (ε1) (M⁻¹ cm⁻¹)λmax 2 (nm)Molar Absorptivity (ε2) (M⁻¹ cm⁻¹)Solvent
Grubbs Catalyst 1st Generation 3348750[1][2][3]514710[1][3]CH₂Cl₂
Grubbs Catalyst 2nd Generation 33410430[1][2][3]502590[1][3]CH₂Cl₂
Hoveyda-Grubbs Catalyst 2nd Generation Not specifiedNot specifiedNot specifiedNot specifiedCyclohexane

Note: The band around 334 nm is attributed to a metal-to-ligand charge transfer (MLCT) from the ruthenium center to the benzylidene ligand.[1][2][3] The weaker absorption bands at longer wavelengths are also characteristic of these catalysts.[1][2][3]

Experimental Protocol: UV-vis Spectroscopy of Grubbs Catalysts

The following protocol outlines the steps for obtaining a UV-vis spectrum of a Grubbs catalyst in solution.

Materials:

  • Grubbs Catalyst (1st or 2nd Generation)

  • Dry Dichloromethane (CH₂Cl₂) (or other suitable dry solvent)

  • Spectrophotometer grade quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Solution Preparation:

    • Due to the air and moisture sensitivity of these catalysts, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).

    • Prepare a stock solution of the catalyst in dry dichloromethane. A typical concentration for UV-vis analysis is 0.10 mM.[1][2]

  • Spectrometer Setup:

    • Turn on the UV-vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 250-800 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure, dry solvent (dichloromethane).

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Rinse the same or an identical cuvette with a small amount of the catalyst solution.

    • Fill the cuvette with the catalyst solution and securely cap it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the UV-vis characterization of these catalysts, the following diagrams have been generated.

experimental_workflow prep Prepare 0.10 mM Catalyst Solution in Dry CH₂Cl₂ under Inert Atmosphere blank Record Baseline Spectrum with Pure Solvent prep->blank 1. Prepare & Blank measure Record UV-vis Spectrum of Catalyst Solution blank->measure 2. Measure Sample analyze Identify λmax and Calculate Molar Absorptivity (ε) measure->analyze 3. Analyze Data

Caption: Experimental workflow for UV-vis characterization of Grubbs catalysts.

logical_relationship cluster_data UV-vis Spectral Data cluster_catalysts Catalyst Identification lambda_max λmax at ~334 nm g1 Grubbs 1st Gen (ε ≈ 8750 M⁻¹cm⁻¹) lambda_max->g1 Characteristic Peak g2 Grubbs 2nd Gen (ε > 10000 M⁻¹cm⁻¹) lambda_max->g2 Characteristic Peak epsilon Molar Absorptivity (ε) epsilon->g1 Lower ε epsilon->g2 Higher ε

Caption: Differentiating Grubbs catalysts using UV-vis data.

References

Electrochemical Properties of Grubbs Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electrochemical Analysis of Grubbs Catalysts for Olefin Metathesis

For researchers, scientists, and drug development professionals engaged in olefin metathesis, understanding the electronic properties of the catalysts employed is paramount for optimizing reaction conditions and developing new catalytic systems. This guide provides a detailed comparison of the electrochemical behavior of various generations of Grubbs catalysts, supported by experimental data. Furthermore, it offers a comparative perspective on alternative metathesis catalysts, highlighting key differences in their performance and electronic characteristics.

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for probing the redox properties of Grubbs catalysts. The oxidation and reduction potentials of these ruthenium-based complexes provide insights into their electronic structure, stability, and reactivity. A key electrochemical process for Grubbs catalysts is the Ru(II)/Ru(III) redox couple.

A comparative study of the first and second-generation Grubbs catalysts revealed significant differences in their electrochemical behavior.[1][2] The second-generation catalyst, featuring an N-heterocyclic carbene (NHC) ligand, exhibits a lower oxidation potential compared to its first-generation counterpart, which possesses two phosphine (B1218219) ligands.[1][3] This suggests that the NHC ligand in the second-generation catalyst makes the ruthenium center more electron-rich and thus easier to oxidize.

The electrochemical mechanism also differs between the two generations. The first-generation catalyst undergoes a reversible electrochemical oxidation followed by an irreversible chemical step (an ErCi mechanism).[1][2] In contrast, the second-generation catalyst follows a more reversible pathway, described as an electrochemically reversible step followed by a reversible chemical step (an ErCr mechanism), indicating greater stability of the oxidized species.[1][2]

Third-generation Grubbs catalysts, which are designed for fast initiation, feature pyridine (B92270) ligands that are more labile than the phosphine ligands of the earlier generations.[4][5] While detailed comparative electrochemical data is less common in the literature for these catalysts, their design principles suggest that the electronic environment of the ruthenium center is further tuned to facilitate catalyst activation.

Comparative Electrochemical Data of Grubbs Catalysts

The following table summarizes the key electrochemical data for the first and second-generation Grubbs catalysts, providing a clear comparison of their redox properties.

Catalyst GenerationCatalyst StructureFormal Potential (E°') vs. Fc/Fc+ (mV)Electrochemical MechanismReference
First Generation RuCl₂(PCy₃)₂(CHPh)167 (at 200 mV/s)ErCi[1][3]
Second Generation RuCl₂(PCy₃)(IMesH₂)(CHPh)27.5 (at 200 mV/s)ErCr[1][3]

Note: The formal potentials were measured in CH₂Cl₂ containing [N(ⁿBu)₄][PF₆] as the supporting electrolyte.

Experimental Protocols

The following provides a generalized methodology for the electrochemical analysis of Grubbs catalysts based on reported experimental procedures.[1][2][3]

1. Materials and Instrumentation:

  • Solvent: Dry dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent.[1][2]

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) ([N(ⁿBu)₄][PF₆]) at a concentration of 0.1 M is typically used.[1][2]

  • Working Electrode: A glassy carbon or platinum electrode.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode. It is recommended to reference the potentials to the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

  • Counter Electrode: A platinum wire.

  • Instrumentation: A potentiostat capable of performing cyclic voltammetry.

2. Sample Preparation:

  • All experiments should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[1]

  • Prepare a solution of the Grubbs catalyst in the solvent and supporting electrolyte. A typical concentration is around 0.8 mM.[1][3]

  • Add ferrocene as an internal standard to the solution.

3. Cyclic Voltammetry Measurement:

  • Perform cyclic voltammetry by scanning the potential over a range that encompasses the Ru(II)/Ru(III) redox couple.

  • Vary the scan rate (e.g., from 20 to 2000 mV/s) to investigate the reversibility of the electrochemical processes.[1][2]

  • Record the cyclic voltammograms to determine the anodic peak potential (Epa), cathodic peak potential (Epc), and the formal potential (E°' = (Epa + Epc)/2).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical analysis of a Grubbs catalyst.

G cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_interpretation Data Interpretation catalyst Grubbs Catalyst solution Analyte Solution catalyst->solution solvent Dry Solvent (e.g., CH2Cl2) solvent->solution electrolyte Supporting Electrolyte (e.g., [N(nBu)4][PF6]) electrolyte->solution standard Internal Standard (Ferrocene) standard->solution setup Three-Electrode Cell (Working, Reference, Counter) solution->setup potentiostat Potentiostat setup->potentiostat cv Cyclic Voltammetry (Varying Scan Rates) potentiostat->cv data Cyclic Voltammogram Data (Epa, Epc, i_p) cv->data potential Determine Redox Potentials (E°') data->potential comparison Compare with other Catalysts potential->comparison mechanism Analyze Electrochemical Mechanism (e.g., ErCi, ErCr) mechanism->comparison

Caption: Workflow for the electrochemical analysis of Grubbs catalysts.

Comparison with Alternative Olefin Metathesis Catalysts

While Grubbs catalysts are widely used due to their functional group tolerance and stability, other classes of catalysts, notably Schrock-type molybdenum and tungsten alkylidene complexes, are also prominent in olefin metathesis.

Schrock Catalysts (Molybdenum and Tungsten-based):

Schrock catalysts are known for their high activity, which is often attributed to the more electrophilic nature of the high-oxidation-state metal center (Mo(VI) or W(VI)).[6] This high reactivity, however, often comes at the cost of lower tolerance to functional groups and air/moisture sensitivity compared to Grubbs catalysts.

Direct and extensive comparative electrochemical data for Schrock catalysts in the same manner as for Grubbs catalysts is not as readily available in the literature. Their study has often focused more on reaction kinetics and mechanism rather than systematic electrochemical characterization. However, the inherent electronic differences suggest a distinct redox behavior:

  • Electronic Nature: The highly electrophilic metal center in Schrock catalysts would imply a significantly different redox potential compared to the more electron-rich ruthenium center in second-generation Grubbs catalysts.

  • Reactivity vs. Stability: The high reactivity of Schrock catalysts is associated with a more exposed and reactive metal center, which may lead to more complex or irreversible electrochemical behavior under typical CV conditions.

In the absence of direct electrochemical comparisons, the choice between Grubbs and Schrock catalysts is often dictated by the specific requirements of the metathesis reaction:

  • Grubbs Catalysts: Preferred for complex molecules with diverse functional groups and for applications requiring higher stability and ease of handling.[4][7] The second-generation catalysts, in particular, offer a good balance of activity and stability.[7]

  • Schrock Catalysts: Often the catalysts of choice for challenging, sterically hindered substrates and for achieving high turnover numbers when functional group tolerance is not the primary concern.[8][9] They are also pivotal in stereoselective metathesis reactions.[9]

Conclusion

The electrochemical analysis of Grubbs catalysts provides valuable insights into their electronic properties and reactivity. The clear trend of decreasing oxidation potential from first to second-generation catalysts, as supported by quantitative data, correlates with the increasing electron-donating ability of the ligands and influences catalyst stability and performance. While a direct electrochemical comparison with alternative catalysts like the Schrock family is challenging due to a lack of comparable data, their well-documented differences in reactivity, functional group tolerance, and stereoselectivity offer a practical basis for catalyst selection in olefin metathesis applications. Future research providing systematic electrochemical studies of a broader range of metathesis catalysts would be highly beneficial for the rational design of new and improved catalytic systems.

References

Assessing Stereoselectivity with Grubbs Catalyst 1st Generation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of olefin metathesis has revolutionized the landscape of synthetic chemistry, providing a powerful tool for the formation of carbon-carbon double bonds. At the forefront of this transformation has been the development of well-defined ruthenium catalysts, with the first-generation Grubbs catalyst, bis(tricyclohexylphosphine)benzylideneruthenium dichloride ([RuCl₂(PCy₃)₂(CHPh)]), serving as a foundational and still relevant tool. This guide provides an objective comparison of the stereoselectivity of Grubbs Catalyst 1st Generation in key olefin metathesis reactions, supported by experimental data and detailed protocols.

Performance Comparison: E/Z Selectivity in Ring-Closing Metathesis (RCM)

This compound is known for its utility in the synthesis of macrocycles and rings through Ring-Closing Metathesis (RCM). A critical aspect of its performance is the stereoselectivity of the resulting double bond, which can exist as either the E (trans) or Z (cis) isomer. Generally, the stereochemical outcome is influenced by the ring strain of the product and the steric and electronic properties of the catalyst and substrate.

While the 1st generation catalyst is often less active and stable than its 2nd generation counterpart, it can be a cost-effective option for simpler terminal alkenes.[1] The following tables summarize available data on the E/Z selectivity of this compound in the RCM of common substrates, compared to the 2nd generation catalyst.

SubstrateCatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Conversion (%)E:Z RatioReference
Diethyl diallylmalonateGrubbs 1st Gen0.4CH₂Cl₂16177Not SpecifiedF.T. Raman Study
Diethyl diallylmalonateGrubbs 2nd GenNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGeneral Information
Diallyl etherGrubbs 1st Gen0.4CH₂Cl₂Room Temp>1Lower than DEDAMNot SpecifiedF.T. Raman Study

Performance Comparison: Diastereoselectivity in Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers with diverse functionalities. The stereochemistry of the resulting polymer, specifically its tacticity (the stereochemical relationship between adjacent chiral centers), is a crucial factor determining its physical properties. The diastereoselectivity of this compound in ROMP is influenced by the monomer structure and reaction conditions.

MonomerCatalystMonomer/Catalyst RatioSolventTemp (°C)Polymer TacticityReference
Norbornene/Cyclopentene CopolymerGrubbs 1st GenNot SpecifiedCH₂Cl₂0Not SpecifiedStatistical Copolymerization Study[2][3]
Norbornene DerivativesGrubbs 1st GenNot SpecifiedNot SpecifiedNot SpecifiedGenerally produces atactic polymersGeneral Knowledge

Note: Studies on the ROMP of norbornene and its derivatives using Grubbs 1st Generation catalyst have often focused on reaction kinetics, copolymer composition, and molecular weight distributions rather than a detailed analysis of polymer tacticity.[2][3] It is generally accepted that standard Grubbs catalysts tend to produce polymers with low stereoregularity (atactic).

Experimental Protocols

Accurate assessment of stereoselectivity is paramount for understanding and optimizing catalytic performance. Below are detailed methodologies for key experiments.

Protocol 1: Determination of E/Z Isomer Ratio in RCM by ¹H NMR Spectroscopy

This protocol outlines the general procedure for determining the ratio of E and Z isomers of a cyclic olefin produced via RCM.

1. Sample Preparation:

  • Following the RCM reaction, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the cyclic olefin.

  • Accurately weigh approximately 5-10 mg of the purified product and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

2. NMR Data Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum of the sample.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Optimize the spectral width to clearly resolve the signals of interest.

3. Data Analysis:

  • Identify distinct and well-resolved signals corresponding to the vinylic protons of the E and Z isomers. These signals typically appear in the olefinic region of the spectrum (δ 5.0-6.5 ppm) and will have different chemical shifts and coupling constants.

  • Carefully integrate the identified signals for both isomers.

  • The E:Z ratio is determined by the ratio of the integration values of the corresponding signals. For example, if the integral of the E-isomer signal is 2.5 and the Z-isomer signal is 1.0, the E:Z ratio is 2.5:1.

Protocol 2: Assessment of Polymer Tacticity in ROMP by ¹³C NMR Spectroscopy

This protocol describes a general method for evaluating the diastereoselectivity (tacticity) of a polymer synthesized via ROMP.

1. Polymer Isolation and Purification:

  • After the polymerization reaction, precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).

  • Filter and wash the polymer to remove any residual monomer and catalyst.

  • Dry the polymer under vacuum to a constant weight.

2. Sample Preparation:

  • Dissolve an appropriate amount of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃, C₂D₂Cl₄) to prepare a solution of sufficient concentration for ¹³C NMR analysis.

3. NMR Data Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum of the polymer solution.

  • A large number of scans is typically required to achieve an adequate signal-to-noise ratio.

4. Data Analysis:

  • Analyze the fine structure of the signals in the olefinic and aliphatic regions of the spectrum.

  • The chemical shifts of the polymer backbone carbons can be sensitive to the relative stereochemistry of adjacent monomer units.

  • Splitting of these signals into multiple peaks can indicate the presence of different diastereomeric sequences (e.g., meso and racemo diads, or isotactic, syndiotactic, and atactic triads).

  • By deconvoluting and integrating these peaks, the relative proportions of each stereochemical arrangement can be determined, providing a quantitative measure of the polymer's tacticity.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of olefin metathesis and a typical experimental workflow for assessing stereoselectivity.

olefin_metathesis_cycle catalyst Grubbs Catalyst [Ru]=CHPh metallocyclobutane Metallacyclobutane Intermediate catalyst->metallocyclobutane + Olefin olefin Olefin R-CH=CH-R' metallocyclobutane->catalyst Product Release new_catalyst Propagating Catalyst [Ru]=CHR' metallocyclobutane->new_catalyst Cycloreversion new_olefin New Olefin R-CH=CH-R new_catalyst->metallocyclobutane + Olefin product_olefin Product Olefin Ph-CH=CH-R' new_catalyst->product_olefin Product Release

Caption: Catalytic cycle of olefin metathesis initiated by Grubbs Catalyst.

experimental_workflow start Start: Olefin Metathesis Reaction (RCM or ROMP) reaction Reaction with Grubbs Catalyst 1st Gen start->reaction workup Reaction Work-up & Purification reaction->workup product Isolated Product (Cyclic Olefin or Polymer) workup->product analysis Stereochemical Analysis product->analysis nmr NMR Spectroscopy (¹H or ¹³C) analysis->nmr data Data Processing & Integration nmr->data result Determine Stereoselectivity (E:Z Ratio or Tacticity) data->result

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Grubbs Catalyst 1st Generation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe deactivation and disposal of Grubbs Catalyst 1st Generation, a cornerstone of modern organic synthesis. Adherence to these protocols is critical for environmental protection and regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a flammable solid and should be handled with care in a well-ventilated area, preferably within a fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Keep the catalyst away from heat, sparks, and open flames.[1]

Deactivation of this compound

Before disposal, the reactive Grubbs catalyst must be deactivated (quenched) to a less hazardous form. Several methods can be employed for this purpose. The choice of method may depend on the scale of the waste and the resources available in your laboratory.

Method 1: Quenching with an Enol Ether

Ethyl vinyl ether is a commonly used quenching agent for Grubbs catalysts, forming a deactivated ruthenium Fischer carbene.[2] This method is effective for terminating metathesis reactions and can be adapted for disposal of small quantities of the catalyst.

Method 2: Decomposition with Alcohols and Base

The first-generation Grubbs catalyst can be decomposed by reacting it with primary alcohols in the presence of a base.[1][3][4] This process leads to the formation of less reactive ruthenium species.

Experimental Protocol: Deactivation using Isopropanol (B130326) and Triethylamine

This protocol provides a practical method for deactivating small quantities (typically < 1 g) of this compound waste.

Materials:

  • This compound waste

  • Isopropanol

  • Triethylamine (Et₃N)

  • An appropriate reaction vessel (e.g., round-bottom flask) with a stir bar

  • Schlenk line or other inert atmosphere setup

  • Heating mantle and temperature controller

  • Secondary containment

Procedure:

  • Inert Atmosphere: Place the Grubbs Catalyst waste into the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add a sufficient amount of an inert solvent, such as toluene, to dissolve or suspend the catalyst.

  • Reagent Addition: For every 100 mg of catalyst, add approximately 10 mL of isopropanol and 1 mL of triethylamine.

  • Reaction: Stir the mixture at room temperature for at least 24 hours, or gently heat to 50-60°C for several hours to ensure complete deactivation. The color of the solution should change, indicating decomposition of the catalyst.

  • Cooling: If heated, allow the mixture to cool to room temperature.

Disposal of Deactivated Ruthenium Waste

Once the catalyst has been deactivated, the resulting ruthenium-containing waste must be disposed of as hazardous waste. Do not dispose of it in household garbage or down the sewer.[1]

  • Waste Collection: Transfer the deactivated catalyst mixture into a designated hazardous waste container that is clearly labeled "Hazardous Waste: Ruthenium-containing compounds."

  • Segregation: Ensure this waste is segregated from other waste streams, particularly oxidizers and acids.

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of heavy metal waste. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup and disposal by a licensed contractor.

Quantitative Data Summary

ParameterValueSource
Hazard Class Flammable Solid (Category 2)[1]
Melting Point 153°C (decomposes)
Storage Temperature 2-8°C, under inert atmosphere[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Grubbs_Catalyst_Disposal start Start: Have Grubbs Catalyst 1st Gen Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First assess Assess Quantity and State of Waste method_select Select Deactivation Method assess->method_select fume_hood Work in a Fume Hood ppe->fume_hood fume_hood->assess deactivate Deactivate Catalyst collect Collect Deactivated Waste in Labeled Container deactivate->collect Ensure Complete Reaction enol_ether Method 1: Quench with Enol Ether method_select->enol_ether Small Scale / In-situ alcohol_base Method 2: Decompose with Alcohol/Base method_select->alcohol_base Bulk / Dedicated Deactivation enol_ether->deactivate alcohol_base->deactivate segregate Segregate from Other Waste Streams collect->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs end End: Waste Disposed by Licensed Contractor contact_ehs->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Guide to Handling Grubbs Catalyst 1st Generation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with highly reactive organometallic compounds like Grubbs Catalyst 1st Generation. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.

Key Operational and Safety Information

This compound, scientifically known as Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, is a flammable solid that is sensitive to air and moisture.[1][2][3] Proper handling is crucial to prevent accidents and ensure the catalyst's integrity. All operations should be conducted in a well-ventilated fume hood, and standard Schlenk techniques are recommended to manage its air and moisture sensitivity.[3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this catalyst. The following table summarizes the required protective gear:

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when handling larger quantities.[5][6]Protects against splashes of solvents or fine particles of the catalyst.[5] A face shield offers an additional layer of protection for the entire face.[6]
Hand Chemically resistant nitrile or neoprene gloves.[4]Provides a barrier against dermal absorption and chemical burns. Nitrile gloves offer good resistance to a variety of chemicals.[4][5]
Body A flame-resistant lab coat.[6]Protects against spills and splashes of the flammable solid and associated solvents.[4][7]
Respiratory An N95 dust mask or a respirator may be necessary depending on the scale of the work and potential for aerosolization.[4][8]Minimizes the risk of inhaling fine particles of the catalyst, which can cause respiratory irritation.[4]

Experimental Protocol: Handling and Storage

  • Preparation : Before handling, ensure that a fully stocked and operational eyewash station and safety shower are readily accessible.[2][9] All work surfaces and equipment must be clean and dry.

  • Inert Atmosphere : Given the air-sensitive nature of the catalyst, it is recommended to handle it under an inert atmosphere, such as nitrogen or argon, particularly for reactions requiring maximum catalyst lifetime.[2][10]

  • Dispensing : When weighing and dispensing the solid catalyst, minimize dust generation.[1] Use appropriate tools and techniques to transfer the solid.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible substances like oxidizing agents.[1][2][9] Long-term storage at 2-8°C is recommended.[1][9] The storage area should be clearly labeled.

  • Contingency Plan : In case of a spill, use a vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable, labeled container for disposal.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste, including residual catalyst, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Deactivation (if necessary) : For larger quantities or as required by institutional protocols, deactivation of the catalyst may be necessary. This should be done following established and validated procedures, typically involving quenching with a suitable reagent.

  • Disposal : The waste must not be disposed of in household garbage or down the sewer.[2] Arrange for disposal through a licensed disposal company in accordance with all local, state, and federal regulations.[2]

Quantitative Data Summary

PropertyValue
Molecular Formula C43H72Cl2P2Ru
Molecular Weight 822.96 g/mol [1][2]
Appearance Purple or violet powder/solid[8]
Melting Point 153 °C (decomposes)[1][8]
Flammability Flammable solid[1][2]
CAS Number 172222-30-9[1][2]

Safe Handling Workflow

The following diagram illustrates the logical steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage cluster_disposal Disposal A Review SDS and SOPs B Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a Ventilated Fume Hood C->D E Handle Under Inert Atmosphere (if required) D->E F Weigh and Dispense Carefully (Minimize Dust) E->F G Conduct Experiment F->G H Clean Work Area G->H J Collect Waste in Labeled Container G->J I Store Catalyst Properly (Tightly Sealed, Cool, Dry) H->I K Dispose via Licensed Company J->K

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.